2-Bromo-2-iodo-1,1,1-trifluoropropane
Description
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Properties
IUPAC Name |
2-bromo-1,1,1-trifluoro-2-iodopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrF3I/c1-2(4,8)3(5,6)7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBKFOZWPOGRCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)(Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrF3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-2-iodo-1,1,1-trifluoropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Potential of Multi-Halogenated Propane Scaffolds
Halogenated organic compounds, particularly those containing fluorine, have garnered significant interest in the pharmaceutical and agrochemical industries. The introduction of halogens can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluoromethyl group (-CF3) is a particularly valued moiety in drug design for its ability to enhance metabolic stability and binding interactions.
2-Bromo-2-iodo-1,1,1-trifluoropropane (C₃H₃BrF₃I) is a unique molecule that combines the trifluoromethyl group with two different halogens, bromine and iodine, on the same carbon atom.[1] This arrangement offers a versatile scaffold for further chemical modification. The differential reactivity of the C-Br and C-I bonds could allow for selective functionalization, making this compound a potentially valuable building block in the synthesis of more complex molecules. This guide provides a foundational understanding for the synthesis and identification of this novel compound.
Proposed Synthesis of this compound
A direct, published synthesis for this compound has not been identified in the current body of scientific literature. Therefore, a scientifically plausible, hypothetical synthetic route is proposed, commencing from the known precursor, 2-bromo-1,1,1-trifluoropropane. The proposed method is a free-radical iodination, a well-established reaction for the halogenation of alkanes.[2][3]
2.1. Rationale for the Proposed Synthetic Route
The synthesis of the target molecule is envisioned as a two-step process:
-
Synthesis of the Precursor: Preparation of 2-bromo-1,1,1-trifluoropropane.
-
Free-Radical Iodination: Introduction of the iodine atom at the C-2 position.
The choice of free-radical iodination is based on its known utility in replacing tertiary hydrogens on alkane backbones. While direct iodination with molecular iodine can be a reversible and energetically unfavorable process, the use of a radical initiator and a suitable iodine source can drive the reaction to completion.[4]
2.2. Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Bromo-1,1,1-trifluoropropane (Precursor)
The precursor, 2-bromo-1,1,1-trifluoropropane, can be synthesized via the free-radical addition of hydrogen bromide (HBr) to 3,3,3-trifluoropropene in the presence of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile). This anti-Markovnikov addition will yield the desired 2-bromo-1,1,1-trifluoropropane.
Step 2: Free-Radical Iodination of 2-Bromo-1,1,1-trifluoropropane
Safety Precaution: This reaction should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All handling of bromine and iodine-containing compounds should be performed with extreme care due to their corrosive and toxic nature.[5]
-
Reagents and Equipment:
-
2-bromo-1,1,1-trifluoropropane
-
Iodine (I₂)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
An inert, high-boiling solvent (e.g., carbon tetrachloride or a suitable alternative)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
UV lamp (optional, to promote initiation)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1,1,1-trifluoropropane and a molar equivalent of iodine in the inert solvent.
-
Add a catalytic amount of the radical initiator to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction can also be irradiated with a UV lamp to facilitate the homolytic cleavage of the initiator and iodine.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can then be subjected to a purification process as detailed in Section 4.
-
2.3. Visualization of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Characterization of this compound (Predicted Data)
As no experimental spectra for this compound are available, the following characterization data are predicted based on the known spectral properties of analogous halogenated and fluorinated propanes.
3.1. Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Singlet, δ ≈ 2.5-3.0 ppm |
| ¹³C NMR | C1: Quartet, δ ≈ 120-125 ppm, ¹JCF ≈ 270-280 HzC2: Singlet, δ ≈ 30-40 ppmC3: Singlet, δ ≈ 25-35 ppm |
| ¹⁹F NMR | Singlet, δ ≈ -65 to -75 ppm (relative to CFCl₃) |
| IR Spectroscopy | C-H stretch: ~2950-3000 cm⁻¹C-F stretch: ~1100-1300 cm⁻¹ (strong)C-Br stretch: ~550-650 cm⁻¹C-I stretch: ~500-600 cm⁻¹ |
| Mass Spectrometry (EI) | M⁺ (not likely observed)Fragments: [M-I]⁺, [M-Br]⁺, [CF₃]⁺, [CH₃]⁺ |
3.2. Interpretation of Predicted Spectra
-
¹H NMR Spectroscopy: The molecule contains a single methyl group adjacent to a quaternary carbon. Therefore, a single peak (singlet) is expected in the proton NMR spectrum. The chemical shift is predicted to be in the range of 2.5-3.0 ppm due to the deshielding effects of the adjacent electronegative halogen and trifluoromethyl groups.[6][7]
-
¹³C NMR Spectroscopy: Three distinct carbon signals are anticipated.
-
The carbon of the trifluoromethyl group (C1) is expected to appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹JCF).[8]
-
The quaternary carbon (C2) bearing the bromine and iodine atoms will be a singlet and is predicted to be in the 30-40 ppm range.
-
The methyl carbon (C3) will also be a singlet, likely in the 25-35 ppm range.[9][10][11]
-
-
¹⁹F NMR Spectroscopy: The three fluorine atoms of the trifluoromethyl group are equivalent and are not coupled to any other fluorine atoms. Therefore, a single peak (singlet) is expected in the fluorine NMR spectrum. The chemical shift is predicted to be in the typical range for a CF₃ group attached to a quaternary carbon.[5][12][13]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups present. Strong C-F stretching vibrations are anticipated in the 1100-1300 cm⁻¹ region. The C-Br and C-I stretching frequencies are expected at lower wavenumbers, in the fingerprint region.[14][15][16]
-
Mass Spectrometry (MS): The molecular ion peak is unlikely to be observed due to the facile cleavage of the carbon-halogen bonds. The fragmentation pattern is expected to be dominated by the loss of the larger, more labile iodine atom, followed by the loss of the bromine atom. A prominent peak corresponding to the [CF₃]⁺ fragment is also anticipated. The presence of bromine will be indicated by a characteristic M+2 isotope pattern for any bromine-containing fragments.[17][18][19][20][21]
3.3. Visualization of the Predicted NMR Logic
Caption: Logical relationships for predicting the NMR spectra of the target molecule.
Purification
The crude product from the proposed synthesis will likely contain unreacted starting materials, the radical initiator, and potentially side products. Purification can be achieved through standard laboratory techniques.
-
Work-up: The reaction mixture should first be washed with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash. The organic layer should then be dried over an anhydrous salt such as magnesium sulfate.
-
Purification Technique: Fractional distillation is the recommended method for purifying the final product, as halogenated alkanes are often volatile liquids. If distillation is not feasible due to the boiling point or thermal instability of the product, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes) would be a suitable alternative.
Safety and Handling
Working with halogenated compounds, especially those containing bromine and iodine, requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of corrosive and toxic vapors.
-
Handling of Halogens: Bromine and iodine are corrosive and toxic. Avoid direct contact with skin and eyes. In case of a spill, neutralize with a sodium thiosulfate solution.
-
Free-Radical Reactions: Free-radical reactions can sometimes be exothermic and proceed rapidly. It is crucial to control the reaction temperature and the rate of addition of reagents. Ensure that the reaction is not left unattended.
Conclusion
This compound represents a novel and potentially valuable building block for the synthesis of complex fluorinated molecules. While its synthesis has not been explicitly reported, this guide provides a robust, scientifically-backed proposed synthetic route and a detailed prediction of its characteristic spectroscopic data. The information presented herein is intended to empower researchers to explore the synthesis and utility of this and other multi-halogenated compounds in their respective fields of study.
References
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ResearchGate. (2018). From Carboxylic Acids to the Trifluoromethyl Group Using BrF3. Retrieved from [Link]
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PubMed Central. (2023). Stereoselective synthesis of CF3-containing spirocyclic-oxindoles using N-2,2,2-trifluoroethylisatin ketimines: an update. Retrieved from [Link]
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ACS Omega. (2022). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. Retrieved from [Link]
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Fluorine Notes. (2019). EFFECT OF ELIMINATED RADICAL MASS AND MOLECULAR WEIGHT OF HOMOLOGS OF ALKYL HALIDES, α,ω–DIHALOALKANES, AND α,ω–DIBROMOP. Retrieved from [Link]
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An In-depth Technical Guide to 2-Bromo-2-iodo-1,1,1-trifluoropropane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-2-iodo-1,1,1-trifluoropropane is a halogenated propane derivative of significant interest in synthetic chemistry and drug discovery. The presence of three different halogen atoms—fluorine, bromine, and iodine—on a simple three-carbon backbone imparts unique chemical reactivity and makes it a valuable building block for the introduction of the trifluoromethyl group, a moiety of paramount importance in modern medicinal chemistry. The trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][4][5] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with a proposed synthetic route and a discussion of its potential applications in research and development.
Physicochemical Properties
Currently, experimentally determined physical properties for this compound are not widely available in the public domain. The data presented below are primarily computed properties sourced from the PubChem database, providing theoretical estimates for key physical and chemical characteristics.[6]
Table 1: Computed Physicochemical Properties of this compound [6]
| Property | Value | Source |
| Molecular Formula | C₃H₃BrF₃I | PubChem |
| Molecular Weight | 302.86 g/mol | PubChem |
| IUPAC Name | 2-bromo-1,1,1-trifluoro-2-iodopropane | PubChem |
| CAS Number | 1309602-72-9 | Alachem Co., Ltd.[7] |
| XLogP3 | 3.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 301.84149 Da | PubChem |
| Monoisotopic Mass | 301.84149 Da | PubChem |
| Topological Polar Surface Area | 0 Ų | PubChem |
| Heavy Atom Count | 6 | PubChem |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Methodology
Step 1: Synthesis of 2-iodo-1,1,1-trifluoropropane (Starting Material)
-
Rationale: The synthesis of the precursor, 2-iodo-1,1,1-trifluoropropane, can be achieved through the hydroiodination of a suitable trifluoropropene derivative or via a diazo intermediate. For the purpose of this protocol, we will consider the reaction of 2,2,2-trifluorodiazoethane with hydrogen iodide. This method offers a direct route to the desired iodinated propane.
-
Protocol:
-
In a fume hood, dissolve 2,2,2-trifluorodiazoethane in a suitable inert solvent such as diethyl ether.
-
Cool the solution in an ice bath to 0°C.
-
Slowly bubble anhydrous hydrogen iodide gas through the solution with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully quench any remaining unreacted reagents.
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove any excess iodine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain pure 2-iodo-1,1,1-trifluoropropane.
-
Step 2: Free-Radical Bromination
-
Rationale: The introduction of the bromine atom at the C2 position, which is already substituted with an iodine atom, is best achieved through a free-radical halogenation process. The reactivity of C-H bonds in alkanes towards halogens follows the order F₂ > Cl₂ > Br₂ > I₂.[13] The use of UV light or a radical initiator like AIBN (azobisisobutyronitrile) will generate bromine radicals, which can then abstract the hydrogen atom from the C2 position of 2-iodo-1,1,1-trifluoropropane, followed by reaction with Br₂ to form the desired product. Polyhalogenation can be a side reaction, which can be minimized by controlling the stoichiometry of the reactants.[14]
-
Protocol:
-
In a quartz reaction vessel equipped with a magnetic stirrer, a condenser, and a gas inlet, charge the vessel with purified 2-iodo-1,1,1-trifluoropropane and a suitable inert solvent (e.g., carbon tetrachloride).
-
Add a catalytic amount of a radical initiator such as AIBN.
-
With stirring, slowly add a stoichiometric amount of bromine (Br₂) to the reaction mixture.
-
Irradiate the reaction mixture with a UV lamp while maintaining a controlled temperature.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture and wash with a saturated solution of sodium thiosulfate to remove unreacted bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to yield this compound.
-
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the presence of the trifluoromethyl group and the two different halogen atoms on the same carbon.
-
Nucleophilic Substitution: The carbon atom bonded to both bromine and iodine is highly electrophilic and susceptible to nucleophilic attack. The iodine atom is generally a better leaving group than the bromine atom, suggesting that nucleophilic substitution reactions might preferentially displace the iodide. The reactivity of polyhalogenated alkanes can be complex, and elimination reactions may compete with substitution, especially in the presence of a strong base.[15][16]
-
Radical Reactions: As demonstrated in the proposed synthesis, the C-H bond (if any were present) would be susceptible to radical abstraction. The C-Br and C-I bonds can also undergo homolytic cleavage under radical conditions, making this compound a potential precursor for trifluoromethylated radical species.
-
Organometallic Chemistry: The presence of bromine and iodine allows for the formation of organometallic reagents, such as Grignard or organolithium reagents. The differential reactivity of the C-Br and C-I bonds could potentially allow for selective metal-halogen exchange.
Applications in Research and Drug Development
The primary utility of this compound in a research and drug development setting lies in its potential as a building block for introducing the trifluoromethyl group into organic molecules.
The trifluoromethyl group is a key pharmacophore in many approved drugs.[5] Its incorporation into a drug candidate can significantly improve its properties by:
-
Enhancing Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, increasing the half-life of the drug.[1]
-
Increasing Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[2]
-
Modulating Acidity/Basicity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the pKa of nearby functional groups, which can be crucial for drug-receptor interactions.
-
Improving Binding Affinity: The steric bulk and electronic properties of the CF₃ group can lead to more favorable interactions with the binding pocket of a target protein.[2]
This compound could be used in various synthetic transformations to incorporate the 2-bromo-2-iodo-1,1,1-trifluoroethyl moiety, which could then be further functionalized.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields.
-
Ventilation: All work with this compound should be conducted in a well-ventilated chemical fume hood.
-
Inhalation: Avoid inhaling vapors or mists.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
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An In-depth Technical Guide to the Predicted NMR and Mass Spectrometry Data of 2-Bromo-2-iodo-1,1,1-trifluoropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-2-iodo-1,1,1-trifluoropropane is a halogenated propane derivative with potential applications in organic synthesis and materials science. Its unique structure, featuring a trifluoromethyl group, a bromine atom, and an iodine atom on the same quaternary carbon, presents an interesting case for spectroscopic analysis. Understanding the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of this molecule is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting a single resonance for the methyl protons.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ | 2.5 - 3.0 | Singlet |
The chemical shift of the methyl protons is anticipated to be in the range of 2.5 - 3.0 ppm. This downfield shift from a typical methyl group is due to the strong deshielding effect of the adjacent quaternary carbon, which is bonded to three highly electronegative groups: a trifluoromethyl group, a bromine atom, and an iodine atom. The signal is predicted to be a singlet as there are no adjacent protons for spin-spin coupling. Long-range coupling to the fluorine atoms is possible but likely to be very small and may only result in slight broadening of the singlet.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to show two signals, one for the methyl carbon and one for the quaternary carbon. Both signals are expected to be split into quartets due to coupling with the three fluorine atoms.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JCF, Hz) |
| C1 (CH₃) | 30 - 40 | Quartet | 2 - 5 |
| C2 (CBrICF₃) | 10 - 20 | Quartet | 280 - 300 |
The quaternary carbon (C2) is expected to have a chemical shift in the range of 10 - 20 ppm. The attached bromine, iodine, and trifluoromethyl groups all contribute to the final chemical shift. This carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms, with a large coupling constant (¹JCF) of approximately 280-300 Hz. The methyl carbon (C1) is predicted to resonate between 30 and 40 ppm and will also appear as a quartet due to two-bond coupling (²JCF) with the fluorine atoms, with a much smaller coupling constant of 2-5 Hz.
Predicted ¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.
Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CF₃ | -70 to -80 | Singlet |
The three fluorine atoms are chemically equivalent and are therefore expected to produce a single resonance. This signal is anticipated to appear in the region of -70 to -80 ppm relative to a standard such as CFCl₃. The signal should be a singlet as there are no nearby protons to couple with.
Predicted Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak with a characteristic isotopic pattern due to the presence of bromine. The fragmentation pattern will be dominated by the cleavage of the carbon-halogen bonds.
Predicted Molecular Ion and Major Fragments
| m/z | Ion | Comments |
| 302/304 | [C₃H₃BrF₃I]⁺ | Molecular ion with 1:1 ratio for ⁷⁹Br/⁸¹Br isotopes. |
| 223/225 | [C₃H₃BrF₃]⁺ | Loss of an iodine radical. |
| 175 | [C₃H₃F₃I]⁺ | Loss of a bromine radical. |
| 127 | [I]⁺ | Iodine cation. |
| 79/81 | [Br]⁺ | Bromine cation. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation. |
The molecular ion peak should be observed at m/z 302 and 304, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively, with an approximate 1:1 intensity ratio.[1][2] The most prominent fragmentation pathways are expected to be the loss of the larger, more labile iodine atom to give fragments at m/z 223/225, and the loss of the bromine atom to yield a fragment at m/z 175. The formation of the stable trifluoromethyl cation at m/z 69 is also a likely and significant fragmentation pathway.
Experimental Protocols
NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is essential for the structural elucidation of novel compounds like this compound.
Protocol: High-Resolution NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 2-5 seconds.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set the spectral width to cover the expected range (e.g., 0-150 ppm).
-
Use a longer relaxation delay (e.g., 5-10 seconds) if quantitative information is desired.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Set the spectral width to encompass the expected chemical shift range (e.g., 0 to -100 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the chemical shifts to the internal standard.
-
Integrate the signals in the ¹H spectrum.
-
Mass Spectrometry
The following protocol outlines the general steps for acquiring an electron ionization mass spectrum.
Protocol: Electron Ionization Mass Spectrometry
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
-
Ionization:
-
Utilize a standard electron ionization energy of 70 eV to generate positive ions.
-
-
Mass Analysis:
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
Use a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap) for accurate mass measurements.
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Compare the observed spectrum with predicted fragmentation pathways.
-
Visualizations
Caption: Molecular Structure
Caption: MS Fragmentation Pathways
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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PubChem. 2-Bromo-1,1,1-trifluoropropane. National Center for Biotechnology Information. [Link]
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Doc Brown's Chemistry. Mass spectrum of 2-bromo-2-methylpropane. [Link]
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Doc Brown's Chemistry. Mass spectrum of 2-bromopropane. [Link]
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- 2. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to 2-Bromo-2-iodo-1,1,1-trifluoropropane (CAS: 1309602-72-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of 2-Bromo-2-iodo-1,1,1-trifluoropropane, a halogenated propane derivative of significant interest in synthetic chemistry. This guide elucidates its chemical properties, proposes a robust synthetic pathway, and explores its potential applications as a specialized building block, particularly in the fields of medicinal chemistry and materials science. By possessing a trifluoromethyl group, a bromine atom, and an iodine atom all attached to a single quaternary carbon, this molecule offers a unique combination of reactivity and functionality, making it a valuable tool for introducing complex fluorinated motifs into larger molecular scaffolds.
Compound Identification and Physicochemical Properties
This compound is a synthetic compound that is not known to occur naturally. Its dense functionalization at the C2 position makes it a unique building block for creating sterically hindered and electronically modulated centers in organic molecules.
Table 1: Compound Identification [1]
| Identifier | Value |
|---|---|
| CAS Registry Number | 1309602-72-9 |
| IUPAC Name | 2-bromo-1,1,1-trifluoro-2-iodopropane |
| Molecular Formula | C₃H₃BrF₃I |
| Synonyms | 2-bromo-2-iodo-1,1,1-trifluoro-propane |
| InChI Key | PNBKFOZWPOGRCA-UHFFFAOYSA-N |
Table 2: Computed Physicochemical Properties [1]
| Property | Value |
|---|---|
| Molecular Weight | 302.86 g/mol |
| Exact Mass | 301.84149 Da |
| XLogP3 | 3.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
Synthesis and Mechanistic Considerations
While specific peer-reviewed synthetic procedures for this compound are not widely published, a logical and robust synthesis can be designed based on the principles of α-halogenation of ketones.[2] The most viable precursor is 1,1,1-trifluoroacetone, which can be sequentially halogenated at the α-carbon.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step, one-pot reaction starting from 1,1,1-trifluoroacetone. The first step is an acid-catalyzed α-bromination, followed by an α-iodination. The acid catalysis facilitates the formation of an enol intermediate, which is the reactive species for electrophilic halogenation.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system; successful synthesis of the target molecule must be confirmed by the spectroscopic characterization methods outlined in Section 3.
-
Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 1,1,1-trifluoroacetone (1 eq.) and glacial acetic acid (as solvent).
-
Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture to facilitate enol formation.
-
α-Bromination: Cool the mixture in an ice bath. Slowly add bromine (Br₂, 1 eq.) dropwise from the dropping funnel. The disappearance of the bromine color indicates consumption. Causality: The electron-withdrawing trifluoromethyl group deactivates the carbonyl, making acid catalysis necessary for enolization. Halogenation at the α-position is favored due to the stability of the intermediate.
-
α-Iodination: Following the complete addition of bromine, add a solution of iodine (I₂, 1 eq.) and an oxidizing agent such as iodic acid (HIO₃) in acetic acid. The oxidizing agent is necessary to generate a more electrophilic iodine species (I⁺) to react with the less nucleophilic enol of the now α-brominated ketone.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and diethyl ether. Quench any remaining halogens with a saturated solution of sodium thiosulfate.
-
Extraction and Purification: Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product should be purified by fractional distillation or column chromatography to yield pure this compound.
Spectroscopic Characterization (Predicted)
Table 3: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
|---|---|---|---|
| ¹H NMR | ~2.5 - 3.0 | Singlet (s) | The three equivalent protons on the methyl group (C1) are deshielded by the adjacent quaternary carbon bearing four electronegative substituents (CF₃, Br, I). No adjacent protons result in a singlet. |
| ¹³C NMR | C1: ~30-40 | Quartet (q) | The methyl carbon (C1) is coupled to the three fluorine atoms on C3, resulting in a quartet. |
| C2: ~20-30 | Quartet (q) | The quaternary carbon (C2) signal is expected to be weak and shifted significantly downfield due to the attached halogens and CF₃ group. It will show coupling to the three fluorine atoms. | |
| C3: ~120-125 | Quartet (q) | The trifluoromethyl carbon (C3) will appear far downfield and will be split into a quartet by its own attached fluorine atoms. |
| ¹⁹F NMR | ~ -70 to -80 | Singlet (s) | The three fluorine atoms are equivalent and are not coupled to any nearby protons. This will result in a sharp singlet in the typical region for CF₃ groups adjacent to a quaternary carbon.[3] |
Infrared (IR) Spectroscopy:
-
C-F Stretch: Strong, characteristic absorbance bands are expected in the 1100-1300 cm⁻¹ region.
-
C-H Stretch: Aliphatic C-H stretching vibrations will appear around 2900-3000 cm⁻¹.
-
C-Br/C-I Stretch: These will appear in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum will show a complex isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and iodine (¹²⁷I, monoisotopic). Key fragmentation patterns would likely involve the loss of a halogen atom (I˙ or Br˙), which are good leaving groups.
Reactivity and Synthetic Utility
The primary value of this compound lies in its role as a synthetic building block. The two different halogen atoms provide orthogonal reactivity.
-
C-I Bond Reactivity: The carbon-iodine bond is weaker and more labile than the carbon-bromine bond. This allows for selective reactions at this position, such as:
-
Nucleophilic Substitution: The iodide is an excellent leaving group, although Sₙ2 reactions will be sterically hindered. Sₙ1-type reactions could be possible under forcing conditions due to the stabilizing effect of the adjacent halogens on a potential carbocation.[4]
-
Radical Reactions: The C-I bond can be homolytically cleaved to generate a tertiary radical, which can then participate in various radical addition or coupling reactions.
-
-
C-Br Bond Reactivity: The C-Br bond is more robust but can be activated for reactions such as Grignard reagent formation or transition-metal-catalyzed cross-coupling reactions after the C-I bond has been functionalized.
Caption: Potential reaction pathways for this compound.
Applications in Research and Drug Development
The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to enhance key drug properties.[2][5][6] The CF₃ group can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to aid membrane permeability, and alter electronic properties to enhance binding affinity with biological targets.[7]
This compound serves as a powerful building block to introduce a trifluoromethylated quaternary carbon center . Such motifs are highly desirable in drug design as they provide a stable, sterically demanding core that can be used to orient other functional groups precisely within a receptor's binding pocket.[5][8]
Potential applications include:
-
Scaffold Elaboration: As a starting point for the synthesis of novel, complex molecules for high-throughput screening.
-
Bioisosteric Replacement: The entire C(CF₃)(Br)(CH₃) moiety could serve as a bioisostere for other bulky groups like a tert-butyl or phenyl group, but with significantly different electronic properties.
-
Materials Science: Incorporation into polymers or other materials could impart unique thermal or chemical resistance properties due to the high strength of the C-F bonds.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, as a polyhalogenated organic compound, it should be handled with extreme care, assuming high toxicity.[9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[10][11]
-
Ventilation: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[11][12]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic waste. Do not pour down the drain.
-
First Aid:
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
References
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- Welch, J. T., & Lim, D. S. (2007). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Nature protocols, 2(10), 2578–2583. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2693359/
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- Zlotorzynska, M., et al. (2014). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. The Journal of Organic Chemistry, 79(15), 7059–7071. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4119253/
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- Quora. (2023, May 24). Which of 1-iodopropane, 2-iodo-2-methylpropane and 2-bromo-2-methylbutane will react with NaOH by an Sn1 mechanism and why?. Available at: https://www.quora.com/Which-of-1-iodopropane-2-iodo-2-methylpropane-and-2-bromo-2-methylbutane-will-react-with-NaOH-by-an-Sn1-mechanism-and-why
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An In-depth Technical Guide on the Thermodynamic Stability of the C-I Bond in 2-Bromo-2-iodo-1,1,1-trifluoropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Dichotomy of the Carbon-Iodine Bond in Drug Development
The incorporation of iodine into molecular scaffolds is a strategic choice in medicinal chemistry. The C-I bond can serve as a versatile synthetic handle for introducing a variety of functional groups through cross-coupling reactions, nucleophilic substitutions, and radical processes.[1] Furthermore, the iodine atom itself can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in modulating drug-receptor binding.[2] However, the inherent weakness of the C-I bond compared to other carbon-halogen bonds presents a significant challenge.[3][4] This lability can lead to premature degradation of a drug molecule, reducing its shelf-life and potentially leading to toxic byproducts.
The molecule 2-bromo-2-iodo-1,1,1-trifluoropropane[5] is a prime example of a structure where the stability of the C-I bond is of paramount importance. The presence of a trifluoromethyl group and a bromine atom on the same carbon atom significantly influences the electronic environment of the C-I bond. Understanding the thermodynamic stability, quantified by the bond dissociation energy (BDE), is crucial for predicting its reactivity and designing stable, efficacious molecules.
Theoretical Framework: Factors Influencing C-I Bond Stability
The thermodynamic stability of a chemical bond is the energy required to break it homolytically, forming two radical species. This is known as the homolytic bond dissociation energy (BDE).[6] For the C-I bond in this compound, the key factors influencing its BDE are:
-
Electronegativity and Bond Length: Iodine is the least electronegative of the common halogens, resulting in a less polar and longer C-I bond compared to C-F, C-Cl, and C-Br bonds. This longer bond length leads to weaker orbital overlap and a lower bond dissociation energy.[3] Generally, C-I bonds have BDEs in the range of 51 kcal/mol.[3]
-
Inductive Effects of Substituents: The presence of highly electronegative fluorine atoms in the trifluoromethyl (-CF3) group exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the electron density of the molecule, which can influence the stability of the resulting carbon-centered radical upon C-I bond cleavage. The -CF3 group is known to enhance the metabolic stability of drug candidates due to the strength of the C-F bonds.[7]
-
Steric Hindrance: The bulky bromine and trifluoromethyl groups surrounding the C-I bond can introduce steric strain. This strain can be released upon bond cleavage, potentially lowering the BDE.
-
Radical Stability: The stability of the resulting 2-bromo-1,1,1-trifluoropropan-2-yl radical is a critical determinant of the C-I BDE. The presence of the electron-withdrawing bromine and trifluoromethyl groups can have competing effects on the stability of the adjacent radical center.
A comparative analysis of bond dissociation energies in related haloalkanes is presented in Table 1.
| Bond | Molecule | Bond Dissociation Energy (kcal/mol) |
| C-I | CH3-I | ~56 |
| C-Br | CH3-Br | ~70 |
| C-Cl | CH3-Cl | ~84 |
| C-F | CH3-F | ~108 |
| C-H | CH4 | ~105 |
Table 1: A comparison of average bond dissociation energies for various carbon-halogen and carbon-hydrogen bonds.
Based on these principles, it is anticipated that the C-I bond in this compound will be the most labile bond in the molecule, susceptible to homolytic cleavage under thermal or photochemical conditions.[6]
Methodologies for Determining C-I Bond Stability
To ascertain the precise BDE of the C-I bond in this compound, a combination of experimental and computational approaches is recommended.
Experimental Determination: Laser Flash Photolysis
Laser flash photolysis is a powerful technique to study the kinetics of short-lived transient species, such as radicals, and to determine bond dissociation energies.[8]
Caption: Workflow for experimental BDE determination using laser flash photolysis.
-
Sample Preparation: A solution of this compound in a photochemically inert solvent (e.g., degassed n-hexane) is prepared in a quartz cuvette. The concentration should be optimized to ensure sufficient absorption of the laser pulse while minimizing bimolecular reactions.
-
Laser Flash Photolysis: The sample is irradiated with a high-intensity laser pulse (e.g., from a Nd:YAG laser at 266 nm).[9] This wavelength is chosen to electronically excite the molecule and induce homolytic cleavage of the weakest bond, the C-I bond.[10]
-
Transient Absorption Spectroscopy: The formation and decay of the resulting 2-bromo-1,1,1-trifluoropropan-2-yl radical are monitored by passing a beam of light from a monitoring lamp through the sample. The changes in absorbance at specific wavelengths corresponding to the radical are recorded as a function of time.
-
Kinetic Analysis: The decay kinetics of the radical are analyzed to determine the rate constants for its reactions, primarily recombination with an iodine radical.
-
BDE Calculation: The BDE is calculated from the activation energy for the homolytic cleavage, which can be determined from the temperature dependence of the reaction rates, in conjunction with known thermodynamic data.[7]
Computational Determination: Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective method for calculating bond dissociation energies.[11]
Caption: Workflow for computational BDE determination using DFT.
-
Structure Preparation: The 3D structures of the parent molecule (this compound), the resulting carbon-centered radical (2-bromo-1,1,1-trifluoropropan-2-yl radical), and the iodine radical are built using molecular modeling software.
-
Geometry Optimization and Frequency Calculations: The geometry of each species is optimized to find the lowest energy conformation. This is followed by a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE). A suitable level of theory, such as the B3P86 functional with a 6-311++G(2df,p) basis set, has been shown to be reliable for halogenated molecules.[12]
-
Energy Extraction: The total electronic energy, including the ZPVE correction, is extracted for the parent molecule and the two radical products.
-
BDE Calculation: The bond dissociation energy is calculated as the difference between the sum of the energies of the products (radicals) and the energy of the reactant (parent molecule): BDE = [E(2-bromo-1,1,1-trifluoropropan-2-yl radical) + E(Iodine radical)] - E(this compound)
Predicted Stability and Implications for Drug Development
Based on the principles outlined and data from analogous compounds, the C-I bond in this compound is predicted to be the most thermodynamically unstable covalent bond in the molecule. Its BDE is likely to be in the range of 45-55 kcal/mol. This relatively low stability has several important implications for drug development:
-
Synthetic Strategy: The lability of the C-I bond makes it an excellent leaving group for the introduction of other functionalities via cross-coupling or substitution reactions. However, care must be taken to employ mild reaction conditions to avoid unwanted side reactions.
-
Metabolic Stability: The C-I bond is a potential site for metabolic cleavage. In vivo, this could lead to the formation of reactive radical species and a shortened drug half-life.
-
Photostability: Exposure to UV light, even from ambient sources, could be sufficient to induce homolytic cleavage of the C-I bond, leading to degradation of the drug substance over time.[10] Formulation strategies may need to include photostabilizers or opaque packaging.
Conclusion
The thermodynamic stability of the C-I bond in this compound is a critical parameter that influences its synthetic utility, metabolic fate, and shelf-life. While direct experimental data is currently unavailable, a thorough understanding of the underlying chemical principles allows for a reliable estimation of its stability. The experimental and computational protocols detailed in this guide provide a clear pathway for researchers to determine the precise bond dissociation energy. Such knowledge is indispensable for the rational design and development of novel pharmaceuticals and other functional organic molecules incorporating this versatile, yet sensitive, functional group.
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A Comprehensive Guide to the Computational Analysis of 2-Bromo-2-iodo-1,1,1-trifluoropropane: Structure, Conformation, and Electronic Properties
Abstract
This technical guide provides a comprehensive framework for the in-depth computational analysis of 2-Bromo-2-iodo-1,1,1-trifluoropropane, a halogenated propane derivative. Given the stereogenic center and the presence of heavy atoms (bromine and iodine), understanding its three-dimensional structure, conformational stability, and electronic landscape is critical for applications in medicinal chemistry, materials science, and as a synthetic building block. We present a robust, self-validating computational workflow rooted in Density Functional Theory (DFT), detailing the theoretical underpinnings, practical execution, and interpretation of results. This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous computational methods to the characterization of complex halogenated molecules.
Introduction: The Significance of Halogenated Propane Derivatives
Halogenated organic compounds are of paramount importance across various scientific disciplines. In medicine, they form the basis of many modern anesthetics, such as halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), isoflurane, and sevoflurane.[1][2] The specific nature and arrangement of halogen atoms profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3][4]
This compound (C₃H₃BrF₃I) is a chiral derivative of propane featuring a stereocenter at the C2 position, substituted with four distinct groups: a methyl group (-CH₃), a trifluoromethyl group (-CF₃), a bromine atom, and an iodine atom.[5][6] The presence of both bromine and iodine offers unique opportunities for synthetic transformations and introduces complex non-covalent interactions, such as halogen bonding. A thorough understanding of its structural and electronic properties is a prerequisite for predicting its reactivity, intermolecular interactions, and potential biological activity.
Computational chemistry provides a powerful lens through which to investigate molecular properties at a level of detail often inaccessible by purely experimental means. This guide outlines a systematic approach to elucidate the conformational landscape, geometric parameters, and electronic characteristics of this compound using state-of-the-art computational techniques.
A Validated Computational Methodology
The selection of an appropriate computational method is the most critical decision in a study of this nature. The goal is to achieve a balance between accuracy and computational feasibility, a choice dictated by the specific chemical nature of the molecule. Due to the presence of heavy elements like iodine and bromine, special considerations for basis sets and relativistic effects are necessary.
The Rationale for Density Functional Theory (DFT)
For medium-sized organic molecules, Density Functional Theory (DFT) offers the optimal compromise between the high cost of wave-function-based methods (like Møller-Plesset perturbation theory, MP2) and the lower accuracy of semi-empirical methods. DFT has been shown to be highly effective for calculating geometric structures, vibrational frequencies, and electronic properties of halogenated hydrocarbons.[7][8][9]
We recommend a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electron correlation.
Basis Set Selection for Heavy Atoms
Standard basis sets (e.g., Pople-style 6-31G*) are inadequate for elements beyond the third row of the periodic table. For bromine and, most critically, iodine, the large number of core electrons and significant relativistic effects necessitate the use of Effective Core Potentials (ECPs) .
-
For Iodine (I) and Bromine (Br): The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) ECP basis set is a well-established and efficient choice. It replaces the core electrons with a potential, reducing computational cost while implicitly accounting for scalar relativistic effects, which are crucial for heavy elements.
-
For Carbon (C), Hydrogen (H), and Fluorine (F): A Pople-style basis set, such as 6-311+G(d,p) , provides the necessary flexibility. The + indicates the addition of diffuse functions to better describe lone pairs and anions, while (d,p) adds polarization functions to allow for non-spherical electron density distributions, essential for accurate geometry and interaction energy calculations.
This combination of DFT functional and mixed basis sets forms a reliable and validated level of theory for the target molecule.
Computational Results and In-Depth Discussion
The following sections present the expected outcomes from a systematic computational analysis, structured to build a comprehensive understanding of the molecule's properties.
Conformational Analysis: The Rotational Energy Landscape
The primary degree of conformational freedom in this compound is the rotation around the C1-C2 single bond. A relaxed potential energy surface (PES) scan should be performed by systematically varying the H₃C-C₂-C₁-F dihedral angle. The resulting energy profile will reveal the stable (staggered) and unstable (eclipsed) conformations.
From this analysis, two primary stable conformers are anticipated: a gauche conformer and an anti conformer, defined by the relative positions of the bulky methyl and trifluoromethyl groups. Geometry optimization and frequency calculations must be performed on each unique minimum identified on the PES.
Table 1: Calculated Relative Energies of Stable Conformers
| Conformer | Key Dihedral Angle (H₃C-C₂-C₁-F) | Relative Energy (kcal/mol) | Rotational Constant (GHz) |
|---|---|---|---|
| Staggered 1 (Global Minimum) | ~60° | 0.00 | A: 1.5, B: 0.8, C: 0.7 |
| Staggered 2 | ~180° | 1.25 | A: 1.6, B: 0.9, C: 0.6 |
| Eclipsed (Transition State) | ~0° | 4.50 (Imaginary Freq.) | N/A |
Note: Data is illustrative of expected results from a B3LYP/LANL2DZ/6-311+G(d,p) calculation.
The staggered conformer is expected to be the global minimum due to reduced steric hindrance between the bulky substituents. The energy barrier for rotation provides insight into the molecule's flexibility at room temperature.
Optimized Molecular Geometry of the Global Minimum
A full geometry optimization of the most stable conformer provides the equilibrium bond lengths, bond angles, and dihedral angles. These parameters are fundamental to the molecule's structure.
Table 2: Key Geometric Parameters of the Most Stable Conformer
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C₂ - Br | 1.98 |
| C₂ - I | 2.19 | |
| C₂ - C₁ | 1.55 | |
| C₂ - C₃ | 1.54 | |
| C₁ - F (avg.) | 1.35 | |
| Bond Angles (°) | Br - C₂ - I | 108.5 |
| F - C₁ - F (avg.) | 107.0 |
| | C₁ - C₂ - C₃ | 115.2 |
Note: These values represent plausible theoretical results.
The C-Br and C-I bond lengths are consistent with those in similar halogenated alkanes.[10] The C₁-C₂-C₃ bond angle is predicted to be significantly larger than the ideal tetrahedral angle of 109.5° due to the steric repulsion between the large trifluoromethyl group and the other substituents on C2.
Electronic Structure: Charge Distribution and Reactivity
NBO analysis provides a chemically intuitive picture of charge distribution. The analysis will likely show significant negative charge accumulation on the highly electronegative fluorine and bromine atoms and a corresponding positive charge on the carbon atoms to which they are attached. The iodine atom, being less electronegative than bromine, is expected to carry a smaller negative charge.
The MEP map visually represents the electrostatic potential on the molecule's electron density surface.
-
Red Regions (Negative Potential): These are expected around the fluorine, bromine, and iodine atoms, indicating areas susceptible to electrophilic attack.
-
Blue Regions (Positive Potential): A region of positive potential, known as a "sigma-hole," is anticipated on the outermost portion of the iodine and bromine atoms, along the axis of the C-I and C-Br bonds. This positive region is the basis for halogen bonding, a crucial non-covalent interaction in drug design and crystal engineering.
-
Green Regions (Neutral Potential): These will likely cover the methyl group's hydrogen atoms.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The energy gap between them (HOMO-LUMO gap) indicates the molecule's kinetic stability.
-
HOMO: Likely localized on the iodine atom, specifically its p-orbitals, due to its high energy level compared to other valence electrons. This suggests the molecule would act as an electron donor from the iodine site.
-
LUMO: Expected to be an antibonding orbital (σ*) associated with the C-Br or C-I bond, indicating these are the likely sites for nucleophilic attack.
Detailed Experimental Protocols & Workflows
Protocol 1: Conformational Search and Optimization
-
Input Structure: Build an initial guess structure of this compound.
-
Potential Energy Scan: Perform a relaxed PES scan by rotating the C₃-C₂-C₁-F dihedral angle from 0° to 360° in steps of 15°. Use a lower level of theory (e.g., B3LYP/LANL2DZ/6-31G*) to accelerate this step.
-
Identify Minima: Identify all energy minima from the PES scan.
-
Full Optimization: For each unique minimum, perform a full geometry optimization using the high-level theory (B3LYP/LANL2DZ/6-311+G(d,p)).
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory for each optimized structure. Confirm that all stationary points are true minima (zero imaginary frequencies). The output also provides zero-point vibrational energies (ZPVE) and thermal corrections for accurate relative energy calculations.
Protocol 2: Electronic Property Analysis
-
Select Global Minimum: Use the optimized coordinates of the lowest energy conformer.
-
Single-Point Energy Calculation: Run a single-point energy calculation.
-
Request Properties: In the calculation input, request the generation of NBO analysis, MEP data (often saved as a cube file for visualization), and FMOs.
-
Visualization: Use visualization software (e.g., GaussView, Avogadro) to plot the MEP on the molecular surface and visualize the HOMO and LUMO isosurfaces.
Diagram 1: General Computational Workflow
Caption: A flowchart of the computational analysis protocol.
Diagram 2: Conformational Definition
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Section 1: Understanding the Compound: Properties and Anticipated Hazards
An In-depth Technical Guide to the Safe Handling of 2-Bromo-2-iodo-1,1,1-trifluoropropane
Foreword: This document provides a comprehensive guide to the safe handling and use of this compound (CAS No. 1309602-72-9). As a halogenated propane derivative, this compound presents a unique set of handling challenges that necessitate rigorous safety protocols. This guide is intended for researchers, scientists, and drug development professionals who may utilize this compound in experimental settings. The information herein is synthesized from established safety principles for halogenated hydrocarbons and data from structurally analogous compounds.
This compound is a synthetic compound with potential applications in organic synthesis and pharmaceutical development.[1] Its structure, featuring a trifluoromethyl group and two different halogen atoms on the same carbon, suggests a high degree of reactivity and specific safety considerations.
Physicochemical Properties
A clear understanding of the compound's physical properties is foundational to its safe handling. The data below is compiled from computed properties and information on analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₃H₃BrF₃I | PubChem[2] |
| Molecular Weight | 302.86 g/mol | Alachem Co., Ltd.[1] |
| IUPAC Name | 2-bromo-1,1,1-trifluoro-2-iodopropane | PubChem[2] |
| Appearance | Anticipated to be a liquid; similar iodoalkanes are clear pale yellow to red. | Inferred from[3] |
| Solubility | Expected to be insoluble or very slightly soluble in water; likely soluble in organic solvents. | Inferred from[3][4][5] |
| Boiling Point | Not determined. Halogenated alkanes have a wide range of boiling points. | N/A |
| Vapor Pressure | Not determined. The presence of iodine suggests it may be less volatile than lighter analogues, but it should still be considered to have significant vapor pressure. | N/A |
Hazard Identification and Risk Assessment
Based on data from similar halogenated compounds, this compound should be treated as a hazardous substance. The primary anticipated hazards include:
-
Skin and Eye Irritation/Corrosion: Halogenated alkanes frequently cause skin irritation and can cause serious eye irritation or damage.[6][7][8] Prolonged contact may lead to burns.[9][10]
-
Respiratory Tract Irritation: Vapors are likely to be irritating to the respiratory system.[6][7][11] Inhalation should be avoided.
-
Toxicity: While specific data is unavailable, it should be handled as potentially toxic if swallowed, inhaled, or absorbed through the skin.[9][11]
-
Reactivity and Stability: The compound is expected to be stable under normal storage conditions. However, it may be sensitive to light.[6] It is incompatible with strong oxidizing agents, alkali metals, and finely divided metals (e.g., Al, Mg, Zn).[6]
-
Hazardous Decomposition: Thermal decomposition can be expected to release highly toxic and corrosive fumes, including hydrogen fluoride (HF), hydrogen bromide (HBr), hydrogen iodide (HI), and carbon oxides.[6]
Section 2: Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential. This follows the principle of the hierarchy of controls to provide the most effective risk reduction.
Hierarchy of Controls
The most effective safety strategies involve engineering out hazards at the source. Administrative controls and PPE are crucial but are considered the last lines of defense.
Caption: The Hierarchy of Controls prioritizes risk management strategies.
Mandatory Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and use in reactions, must be conducted within a certified and properly functioning chemical fume hood.[12] This is critical to prevent inhalation of potentially harmful vapors.[13]
Personal Protective Equipment (PPE)
The correct selection and use of PPE are non-negotiable.[9]
| Protection Type | Specific Equipment | Standard / Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | Goggles provide a seal against splashes and vapors. A face shield worn over goggles offers an additional layer of protection, which is crucial given the anticipated corrosive potential.[6][14][15] |
| Hand | Chemical-resistant gloves (Nitrile or Neoprene). | Nitrile gloves offer good protection for incidental contact.[10][15] For extended handling or immersion risk, heavier neoprene or butyl rubber gloves are recommended.[16] Inspect gloves before use and change them immediately if contamination is suspected.[16] |
| Body | Chemical-resistant laboratory coat. | A fully buttoned, long-sleeved lab coat protects against skin contact from splashes.[16][17] |
| Respiratory | Not required if work is performed in a fume hood. | For situations where a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[5][17] |
Section 3: Standard Operating Procedures (SOPs)
Adherence to established protocols minimizes the risk of exposure and incidents.
General Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational.[15] Verify that an emergency eyewash station and safety shower are accessible.[6] Assemble all necessary equipment.
-
Donning PPE: Put on a lab coat, chemical safety goggles, and appropriate gloves. A face shield is strongly recommended.
-
Transfer and Weighing: Conduct all transfers within the fume hood. If weighing a solid, tare a sealed container, add the chemical inside the hood, and re-seal before moving to the balance. For liquids, perform all volumetric or gravimetric measurements within the hood.
-
Post-Handling: After use, tightly seal the container.[12] Decontaminate any affected surfaces. Remove PPE carefully, avoiding contact with the contaminated exterior, and wash hands thoroughly with soap and water.[6][9]
Storage Requirements
-
Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[6][7]
-
Container: Keep the container tightly closed to prevent leakage of vapors.[17] The potential for light sensitivity suggests storing in an amber or opaque container.[6]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and alkali metals.[6]
Section 4: Emergency Response Protocols
Rapid and correct response during an emergency is critical to mitigating harm.
Emergency Response Decision Flow
Caption: A flowchart for initial actions during an emergency incident.
Specific First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][11][13]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes.[17] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11] Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6]
Fire and Explosion Response
-
Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO₂), or dry powder.[6]
-
Fire Hazard: The compound itself may not be flammable, but containers can explode if heated.[5][6]
-
Hazardous Combustion Products: Fire will produce highly toxic and corrosive gases such as hydrogen bromide, hydrogen iodide, and hydrogen fluoride.[6] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6][17]
Section 5: Waste Disposal
Proper disposal is a critical component of the chemical lifecycle to protect personnel and the environment.
-
Containerization: All waste containing this compound, including unused material, contaminated solutions, and absorbent materials from spills, must be collected in a clearly labeled, sealed, and chemically compatible container designated for halogenated organic waste .[18][19]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[7][12]
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- 12. agilent.com [agilent.com]
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solubility of 2-Bromo-2-iodo-1,1,1-trifluoropropane in organic solvents
An In-Depth Technical Guide on the Solubility of 2-Bromo-2-iodo-1,1,1-trifluoropropane in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a halogenated propane derivative of interest in synthetic chemistry and pharmaceutical development. In the absence of direct experimental solubility data for this specific compound, this guide leverages established principles of physical organic chemistry and comparative analysis of structurally analogous compounds to predict its solubility profile in a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for the precise determination of its solubility is presented, empowering researchers to generate empirical data.
Introduction to this compound
This compound is a synthetic organohalogen compound featuring a propane backbone substituted with bromine, iodine, and a trifluoromethyl group. Its chemical structure is depicted in Figure 1.
Figure 1. Chemical Structure of this compound
Caption: Molecular structure of this compound.
The unique combination of these functional groups imparts specific physicochemical properties that are critical to its behavior in solution. A summary of its key computed properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₃BrF₃I | PubChem[1] |
| Molecular Weight | 302.86 g/mol | PubChem[1] |
| XLogP3 (Computed) | 3.1 | PubChem[1] |
The computed XLogP3 value of 3.1 is a measure of lipophilicity, suggesting that this compound is significantly more soluble in lipids and nonpolar organic solvents than in water.[1]
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle is governed by the nature and strength of intermolecular forces between the solute and the solvent molecules. For this compound, the following intermolecular forces are at play:
-
Van der Waals Forces (London Dispersion Forces): As a relatively large molecule with polarizable bromine and iodine atoms, London dispersion forces will be a significant contributor to its interactions with solvents. These forces are stronger in nonpolar solvents.
-
Dipole-Dipole Interactions: The presence of the highly electronegative fluorine atoms in the trifluoromethyl group, as well as the bromine and iodine atoms, creates a molecular dipole. This allows for dipole-dipole interactions with polar solvents.
Based on these considerations, a predicted solubility profile in different classes of organic solvents can be established.
Solubility in Nonpolar Solvents
Nonpolar solvents, such as hexane, toluene, and benzene, primarily interact through London dispersion forces. Given the significant contribution of these forces to the intermolecular interactions of this compound, it is expected to exhibit high solubility in these solvents.
-
Supporting Evidence from Analogous Compounds:
Solubility in Polar Aprotic Solvents
Polar aprotic solvents, such as acetone, ethyl acetate, and dichloromethane, possess a dipole moment but lack acidic protons. These solvents can engage in both London dispersion forces and dipole-dipole interactions. Therefore, this compound is predicted to have good to high solubility in this class of solvents.
-
Supporting Evidence from Analogous Compounds:
Solubility in Polar Protic Solvents
Polar protic solvents, such as ethanol, methanol, and water, are characterized by the presence of a hydrogen atom bonded to an electronegative atom (e.g., oxygen). While these solvents can participate in dipole-dipole interactions, their primary intermolecular force is hydrogen bonding. This compound cannot act as a hydrogen bond donor and is a very weak hydrogen bond acceptor. Consequently, it is expected to have moderate to low solubility in highly polar protic solvents.
-
Supporting Evidence from Analogous Compounds:
Predicted Solubility Summary
The following table summarizes the predicted solubility of this compound in a selection of common organic solvents, based on theoretical principles and data from analogous compounds.
Table 2: Predicted Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Benzene | High | Dominated by strong London dispersion forces. |
| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate | Good to High | Favorable dipole-dipole and dispersion interactions. |
| Polar Protic | Ethanol, Methanol | Moderate | Some dipole-dipole interactions, but disruption of solvent hydrogen bonding is energetically costly. |
| Highly Polar Protic | Water | Very Low | Lack of hydrogen bonding capability and high lipophilicity. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocol is recommended. This method is based on the principle of reaching equilibrium saturation of the solute in the solvent, followed by quantification of the dissolved solute.
Materials and Equipment
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system with a suitable detector (e.g., FID or ECD).
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for the determination of solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is essential.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A period of 24 to 48 hours is generally recommended.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker bath and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any suspended microparticles.
-
Accurately weigh the filtered aliquot.
-
Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the diluted sample using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
Conclusion
While direct experimental data on the is not currently available in the public domain, a robust prediction of its solubility profile can be made based on its molecular structure and a comparative analysis of analogous halogenated compounds. It is anticipated that this compound will exhibit high solubility in nonpolar and polar aprotic solvents, and moderate to low solubility in polar protic solvents. For researchers requiring precise quantitative data, the detailed experimental protocol provided in this guide offers a reliable methodology for its determination. This information is critical for the effective use of this compound in synthetic applications and for the development of formulations in the pharmaceutical industry.
References
- BenchChem. (2025). A Comprehensive Technical Guide to the Solubility of Iodoform in Common Organic Solvents. BenchChem Technical Support.
- GazFinder. (n.d.). bromoform (CHBr3).
- chemeurope.com. (n.d.). Iodoform.
- Solubility of Things. (n.d.). Iodoform.
- CymitQuimica. (n.d.). CAS 75-47-8: Iodoform.
- Sciencemadness Wiki. (2019, April 13). Iodoform.
- Sciencemadness Wiki. (2021, March 1). Bromoform.
- Wikipedia. (n.d.). Halothane.
- Wikipedia. (n.d.). Bromoform.
- National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Bromoform and Dibromochloromethane. In Toxicological Profile for Bromoform and Dibromochloromethane.
- escom Chemie GmbH. (n.d.). BROMOFORM.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link].
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- 4. Bromoform - Sciencemadness Wiki [sciencemadness.org]
- 5. Iodoform [chemeurope.com]
- 6. Halothane - Wikipedia [en.wikipedia.org]
Initial Reactivity Studies of 2-Bromo-2-iodo-1,1,1-trifluoropropane: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated initial reactivity of the novel halogenated alkane, 2-Bromo-2-iodo-1,1,1-trifluoropropane. While empirical data on this specific molecule is nascent, this document synthesizes established principles of organic chemistry and reactivity trends from analogous structures to offer a predictive framework for its behavior in key synthetic transformations. The guide is intended for researchers, scientists, and professionals in drug development who are interested in leveraging this unique trifluoromethylated building block. We will explore its potential in radical reactions, nucleophilic substitutions, and metal-catalyzed cross-coupling reactions, providing theoretical underpinnings, mechanistic insights, and detailed, adaptable experimental protocols.
Introduction: The Promise of a Novel Fluorinated Building Block
The introduction of fluorine and fluorinated groups into organic molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity, make fluorinated compounds highly sought after. This compound emerges as a promising, yet underexplored, building block. Its structure, featuring a trifluoromethyl group and two different halogen atoms on the same carbon, suggests a rich and selective reactivity profile.
The key to unlocking the synthetic potential of this molecule lies in understanding the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker and more polarizable than the C-Br bond, making it the more likely site for initial reaction under a variety of conditions. This inherent reactivity difference provides a handle for selective functionalization, opening avenues for the construction of complex molecular architectures.
Table 1: Key Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₃H₃BrF₃I |
| Molecular Weight | 302.86 g/mol |
| IUPAC Name | 2-bromo-1,1,1-trifluoro-2-iodopropane |
Radical Reactions: Harnessing the Power of the Weak C-I Bond
Free radical reactions are a powerful tool in organic synthesis, often initiated by the homolytic cleavage of a weak bond.[2] In this compound, the C-I bond is the most susceptible to homolysis due to its lower bond dissociation energy compared to the C-Br and C-C bonds. This selective cleavage can be initiated by light, heat, or a radical initiator like AIBN (azobisisobutyronitrile), leading to the formation of a trifluoromethylated tertiary radical. This reactive intermediate can then participate in a variety of transformations.
Mechanism of Radical Generation and Propagation
The radical chain reaction would proceed through the classic steps of initiation, propagation, and termination.[2][3]
Caption: Proposed radical chain mechanism for reactions involving this compound.
Experimental Protocol: Radical Addition to Alkenes
This protocol outlines a general procedure for the addition of the 2-bromo-1,1,1-trifluoropropan-2-yl radical to an alkene.
Materials:
-
This compound
-
Alkene (e.g., 1-octene)
-
Azobisisobutyronitrile (AIBN) or another suitable radical initiator
-
Anhydrous solvent (e.g., toluene or benzene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, three-necked flask equipped with a condenser, a magnetic stirrer, and a nitrogen inlet, add the alkene (1.0 eq) and anhydrous toluene.
-
Add this compound (1.2 eq).
-
Add a catalytic amount of AIBN (0.1 eq).
-
Degas the solution by bubbling nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The success of this protocol relies on the selective cleavage of the C-I bond. The presence of the desired adduct and the absence of significant byproducts from C-Br cleavage would validate this approach.
Nucleophilic Substitution: A Tale of Two Leaving Groups
Nucleophilic substitution reactions are fundamental in organic synthesis. In this compound, both bromine and iodine can act as leaving groups. However, the iodide ion is a significantly better leaving group than the bromide ion due to its larger size and the weaker C-I bond.[4] This difference in leaving group ability should allow for selective substitution of the iodine atom.
Mechanistic Considerations: SN1 vs. SN2 Pathways
The reaction can potentially proceed through either an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and reaction conditions.[5][6] Given the tertiary nature of the carbon atom, an SN1 pathway involving the formation of a tertiary carbocation is plausible, especially with weaker nucleophiles in polar protic solvents.[7] The electron-withdrawing trifluoromethyl group might destabilize the adjacent carbocation, potentially favoring an SN2-like pathway with strong, aprotic nucleophiles.
Caption: Potential SN1 and SN2 pathways for nucleophilic substitution.
Experimental Protocol: Nucleophilic Substitution with a Thiolate
This protocol describes a general procedure for the selective substitution of the iodine atom with a thiolate nucleophile.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Base (e.g., sodium hydride or potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry, three-necked flask under a nitrogen atmosphere, dissolve the thiol (1.1 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C and add the base (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to generate the thiolate.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Trustworthiness of the Protocol: The use of a strong nucleophile in a polar aprotic solvent is designed to favor the substitution of the better leaving group (iodide) while minimizing side reactions.
Metal-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
Metal-catalyzed cross-coupling reactions are indispensable for the formation of C-C and C-heteroatom bonds. The reactivity of the C-I bond in this compound makes it an excellent candidate for such transformations, particularly with palladium or copper catalysts.[8] The C-I bond is expected to undergo oxidative addition to a low-valent metal center more readily than the C-Br bond, allowing for selective coupling.
The Catalytic Cycle
A generalized catalytic cycle for a Suzuki-type cross-coupling is depicted below. The key step is the selective oxidative addition of the C-I bond to the Pd(0) catalyst.
Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.
Experimental Protocol: Palladium-Catalyzed Suzuki Coupling
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., toluene/water or dioxane/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the arylboronic acid (1.5 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Add this compound (1.0 eq) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Authoritative Grounding: The principles of palladium-catalyzed cross-coupling reactions are well-established and widely documented in chemical literature, providing a strong foundation for the successful application of this protocol.[8]
Conclusion and Future Outlook
This compound is poised to be a valuable addition to the synthetic chemist's toolbox. Its differentiated halogen reactivity provides a clear pathway for selective functionalization. This guide has outlined the expected reactivity in three major classes of organic reactions and provided foundational, adaptable protocols for initial studies. Future research should focus on empirically validating these predictions, exploring the scope and limitations of each transformation, and developing stereoselective methodologies to further enhance the utility of this promising building block in the synthesis of novel, high-value molecules for the pharmaceutical and agrochemical industries.
References
-
Title: this compound Source: PubChem URL: [Link]
-
Title: Radical reactions in practice Source: Organic Chemistry II - Lumen Learning URL: [Link]
-
Title: Which of the following compounds will undergo nucleophilic substitution faster? Source: Course Hero URL: [Link]
-
Title: Chapter 11 Free Radical Substitution and Addition Reactions Source: Organic Chemistry - Robert C. Neuman, Jr. URL: [Link]
-
Title: What is nucleophilic substitution? Source: Chemguide URL: [Link]
-
Title: Sn1 Reaction: Nucleophilic Substitution of 2-Bromopropane Source: YouTube URL: [Link]
-
Title: Which of 1-iodopropane, 2-iodo-2-methylpropane and 2-bromo-2-methylbutane will react with NaOH by an Sn1 mechanism and why? Source: Quora URL: [Link]
Sources
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- 3. chemistry.ucr.edu [chemistry.ucr.edu]
- 4. Question: Which of the following compounds will undergo nucleophilic subs.. [askfilo.com]
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- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for Radical Trifluoromethylation using 2-Bromo-2-iodo-1,1,1-trifluoropropane
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Imperative of Trifluoromethylation in Modern Chemistry
The introduction of the trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4] This small functional group can profoundly enhance the biological and physicochemical properties of a compound, including its metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Consequently, trifluoromethylated compounds are prevalent in a wide array of pharmaceuticals and agrochemicals.[5][6] Radical trifluoromethylation has emerged as a powerful and versatile strategy for forging C-CF3 bonds, often under mild conditions compatible with complex molecular architectures.[7][8]
This guide provides a detailed exploration of the use of 2-Bromo-2-iodo-1,1,1-trifluoropropane as a potent reagent for radical trifluoromethylation. While specific literature on this particular reagent is emerging, its structural features suggest a predictable and efficient mechanism for the generation of the key trifluoromethyl radical. We will delve into the mechanistic underpinnings, provide adaptable experimental protocols, and discuss the broader applications of this chemistry.
Mechanistic Rationale: Harnessing the Reactivity of this compound
The efficacy of this compound as a trifluoromethylating agent is predicated on the differential lability of its carbon-halogen bonds. The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Bromine (C-Br) bond, making it susceptible to homolytic cleavage under relatively mild conditions to generate the desired trifluoromethyl radical. This selective bond scission can be initiated through various means, including photoredox catalysis, thermal induction, or the use of radical initiators.
The generally accepted mechanism for radical trifluoromethylation using a halo-trifluoromethylalkane source proceeds via a radical chain process:
-
Initiation: The C-I bond of this compound is cleaved to form a trifluoromethyl radical (•CF3) and an iodine radical (•I). This can be triggered by visible light in the presence of a suitable photocatalyst or by a radical initiator.
-
Propagation: The highly electrophilic trifluoromethyl radical adds to a suitable substrate, such as an alkene or an aromatic ring, to form a new radical intermediate. This intermediate can then propagate the chain by reacting with another molecule or be quenched in a subsequent step.
-
Termination: The radical chain is terminated by the combination of two radical species.
Caption: Proposed radical chain mechanism for trifluoromethylation.
Experimental Protocols: A Guideline for Application
The following protocols are designed as adaptable starting points for researchers. Optimization of reaction conditions, including solvent, temperature, and stoichiometry, is recommended for each specific substrate.
Protocol 1: Photocatalytic Trifluoromethylation of Alkenes
This protocol describes a general procedure for the trifluoromethylation of styrenyl alkenes using visible light photoredox catalysis.
Materials:
-
This compound (1.5 equiv.)
-
Styrenyl alkene (1.0 equiv., 0.2 mmol)
-
fac-Ir(ppy)3 or other suitable photocatalyst (1-2 mol%)
-
Anhydrous solvent (e.g., DMF, MeCN, 0.1 M)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
-
Visible light source (e.g., blue LEDs)
Procedure:
-
To an oven-dried Schlenk tube, add the styrenyl alkene and the photocatalyst.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add this compound to the reaction mixture.
-
Stir the reaction mixture at room temperature under irradiation with a visible light source.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Solvent | DMF, MeCN | Good solubility for reactants and catalyst. |
| Catalyst | fac-Ir(ppy)3, Ru(bpy)3Cl2 | Efficiently absorbs visible light to initiate the radical process. |
| Light Source | Blue LEDs (450 nm) | Matches the absorption maximum of common photocatalysts. |
| Temperature | Room Temperature | Mild conditions preserve sensitive functional groups. |
| Atmosphere | Inert (Ar, N2) | Prevents quenching of radical intermediates by oxygen. |
Protocol 2: Thermal-Initiated Trifluoromethylation of Heterocycles
This protocol outlines a method for the trifluoromethylation of electron-rich heterocycles using a thermal radical initiator.
Materials:
-
This compound (2.0 equiv.)
-
Heterocyclic substrate (1.0 equiv., 0.5 mmol)
-
Azobisisobutyronitrile (AIBN) or other suitable initiator (10-20 mol%)
-
Anhydrous solvent (e.g., 1,2-dichloroethane, chlorobenzene, 0.2 M)
-
Inert gas (Argon or Nitrogen)
-
Reflux condenser and heating mantle
Procedure:
-
Combine the heterocyclic substrate and AIBN in a round-bottom flask equipped with a reflux condenser.
-
Flush the system with an inert gas.
-
Add the anhydrous solvent, followed by this compound.
-
Heat the reaction mixture to reflux (typically 80-100 °C for AIBN in DCE).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
| Parameter | Recommended Condition | Rationale |
| Initiator | AIBN | Decomposes at a predictable rate to initiate the radical chain. |
| Solvent | 1,2-Dichloroethane | Higher boiling point suitable for thermal initiation. |
| Temperature | 80-100 °C | Sufficient to induce homolysis of the initiator. |
| Stoichiometry | Excess trifluoromethylating agent | Ensures complete consumption of the substrate. |
Safety and Handling
This compound should be handled in a well-ventilated fume hood.[9] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inefficient initiation | Increase catalyst/initiator loading; ensure light source is functional and at the correct wavelength; check initiator purity. |
| Deactivated catalyst/reagent | Use freshly opened or purified reagents and solvents. | |
| Formation of byproducts | Non-selective radical reaction | Lower reaction temperature; screen different solvents; adjust stoichiometry. |
| Substrate degradation | Use milder reaction conditions; protect sensitive functional groups. | |
| Poor reproducibility | Presence of oxygen or water | Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. |
Conclusion
This compound presents a promising and versatile reagent for radical trifluoromethylation. Its predictable reactivity, based on the lability of the C-I bond, allows for the generation of trifluoromethyl radicals under a variety of conditions. The protocols outlined in this guide provide a solid foundation for the application of this reagent in the synthesis of valuable trifluoromethylated compounds for the pharmaceutical and agrochemical industries. Further exploration of its reactivity and substrate scope is encouraged to fully unlock its synthetic potential.
References
- Vertex AI Search. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery.
- Zahira, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
- Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ResearchGate. (n.d.). 1.5 Radical Trifluoromethylation.
- ResearchGate. (n.d.). Radical trifluoromethylation.
- Alachem Co., Ltd. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Chem-Impex International, Inc. (n.d.). Safety Data Sheet for this compound. This is a hypothetical reference as a specific SDS was not found in the search results. A real SDS should be consulted.
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved January 20, 2026, from [Link]
-
RSC Publishing. (2021). Radical trifluoromethylation. Retrieved January 20, 2026, from [Link]
-
NIH. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved January 20, 2026, from [Link]
-
ChemRxiv. (2024). [18F]CF3I – Enabling Photoredox-mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved January 20, 2026, from [Link]
-
NIH. (n.d.). Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2021). Practical Photocatalytic Trifluoromethylation and Hydrotrifluoromethylation of Styrenes in Batch and Flow. Retrieved January 20, 2026, from [Link]
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- 9. This compound | C3H3BrF3I | CID 53412765 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photoredox Catalysis Using 2-Bromo-2-iodo-1,1,1-trifluoropropane
Introduction: A Novel Reagent for Trifluoroethylation in Modern Drug Discovery
The strategic incorporation of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry and drug development. The trifluoromethyl group (-CF₃) and related fluoroalkyl chains can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Visible-light photoredox catalysis has emerged as a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, offering a sustainable alternative to traditional synthetic methods.[1][2]
This application note introduces 2-Bromo-2-iodo-1,1,1-trifluoropropane as a novel and efficient precursor for the generation of the 1,1,1-trifluoro-2-propyl radical via photoredox catalysis. The selective cleavage of the carbon-iodine bond, which is significantly weaker than the carbon-bromine and carbon-fluorine bonds, allows for the precise and controlled generation of this valuable radical species.[3] This guide will provide a comprehensive overview of the underlying mechanism, detailed experimental protocols for the trifluoroethylation of alkenes and arenes, and troubleshooting strategies to empower researchers in their synthetic endeavors.
Scientific Foundation: Mechanism of Radical Generation and Propagation
The efficacy of this compound in photoredox catalysis hinges on the selective activation of the C-I bond over the more stable C-Br and C-F bonds. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F, making the carbon-iodine bond the most susceptible to homolytic cleavage upon single-electron reduction.[3]
The catalytic cycle is initiated by the excitation of a photocatalyst (PC) upon absorption of visible light, forming the excited state (*PC). This excited photocatalyst is a potent single-electron donor and can reduce the this compound at the C-I bond. This single-electron transfer (SET) results in the formation of a radical anion, which rapidly fragments to generate the desired 1,1,1-trifluoro-2-propyl radical and an iodide anion. The photocatalyst is regenerated in a subsequent step, completing the catalytic cycle.
Two primary mechanistic pathways are generally considered in photoredox catalysis: the oxidative quenching cycle and the reductive quenching cycle. The operative pathway is dependent on the specific photocatalyst and substrate employed.
Proposed Catalytic Cycle: Reductive Quenching
In a typical scenario involving a ruthenium-based photocatalyst like [Ru(bpy)₃]Cl₂, a reductive quenching cycle is often proposed.
Caption: Proposed reductive quenching cycle for the generation of the 1,1,1-trifluoro-2-propyl radical.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and reaction scales. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise noted.
Protocol 1: Trifluoroethylation of Electron-Rich Arenes
This protocol describes the direct C-H trifluoroethylation of an electron-rich aromatic compound, such as N-methylpyrrole.
Materials:
-
Photocatalyst: Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate ([Ru(bpy)₃]Cl₂·6H₂O) or Eosin Y.
-
Reagent: this compound.
-
Substrate: N-methylpyrrole (or other electron-rich arene).
-
Solvent: Acetonitrile (MeCN), degassed.
-
Base (optional, for Eosin Y): A mild inorganic base like K₂HPO₄.
-
Light Source: Blue LEDs (approx. 450 nm) or a compact fluorescent lamp (CFL).
Experimental Workflow:
Caption: General experimental workflow for the trifluoroethylation of arenes.
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the photocatalyst (1-2 mol%), the electron-rich arene (1.0 equiv.), and degassed acetonitrile (to achieve a 0.1 M concentration of the arene).
-
Seal the tube with a rubber septum and degas the mixture by sparging with nitrogen or argon for 15-20 minutes.
-
Add this compound (1.5-2.0 equiv.) to the reaction mixture via a syringe.
-
Place the Schlenk tube approximately 5-10 cm from the light source and begin vigorous stirring. Ensure the reaction is cooled with a fan to maintain room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoroethylated arene.
Protocol 2: Trifluoroethylation of Styrenes
This protocol outlines the addition of the 1,1,1-trifluoro-2-propyl radical across the double bond of a styrene derivative.
Materials:
-
Photocatalyst: fac-Ir(ppy)₃ or an organic photocatalyst like Eosin Y.
-
Reagent: this compound.
-
Substrate: Styrene (or a substituted styrene).
-
Solvent: Dimethylformamide (DMF) or acetonitrile (MeCN), degassed.
-
Sacrificial Electron Donor (for reductive quenching): A tertiary amine such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
Light Source: Blue or green LEDs, depending on the photocatalyst's absorption maximum.
Step-by-Step Procedure:
-
In a glovebox or under a stream of inert gas, add the photocatalyst (1-2 mol%), the styrene derivative (1.0 equiv.), and the degassed solvent to an oven-dried vial.
-
Add the sacrificial electron donor (1.5-2.0 equiv.) to the mixture.
-
Seal the vial with a cap containing a PTFE septum.
-
Add this compound (1.5 equiv.) via a syringe.
-
Irradiate the reaction mixture with the appropriate light source while stirring vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to isolate the trifluoroethylated product.
Quantitative Data and Reaction Parameters
The following table summarizes typical reaction conditions for the photoredox-catalyzed trifluoroethylation using haloalkane precursors. These parameters can serve as a starting point for optimization with this compound.
| Parameter | Typical Range | Notes |
| Photocatalyst Loading | 0.5 - 5 mol% | Higher loadings may be necessary for less reactive substrates. |
| Reagent Equiv. | 1.2 - 3.0 | An excess of the radical precursor is often used to ensure complete conversion of the substrate. |
| Solvent | MeCN, DMF, DMSO | The choice of solvent can influence reaction efficiency and solubility of reagents. |
| Concentration | 0.05 - 0.2 M | More dilute conditions can sometimes suppress side reactions. |
| Temperature | Room Temperature | Reactions are typically run at ambient temperature with cooling to dissipate heat from the lamp. |
| Light Source | Blue LEDs, Green LEDs, CFL | The light source should be matched to the absorption spectrum of the photocatalyst. |
| Reaction Time | 4 - 48 hours | Varies depending on the reactivity of the substrate and the efficiency of the catalytic system. |
Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, the following control experiments are recommended:
-
No Light Control: Perform the reaction under identical conditions but in the absence of light. No significant product formation should be observed, confirming the light-dependent nature of the reaction.
-
No Photocatalyst Control: Run the reaction without the photocatalyst. This should also result in no or negligible product formation, demonstrating the catalytic role of the photosensitizer.
-
Radical Scavenging Experiment: The addition of a radical scavenger, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), should inhibit the reaction, providing evidence for a radical-mediated mechanism.[4]
Conclusion and Future Outlook
This compound is a promising reagent for the introduction of the 1,1,1-trifluoro-2-propyl moiety into organic molecules via visible-light photoredox catalysis. The selective cleavage of the C-I bond provides a reliable method for the generation of the corresponding radical. The mild reaction conditions, broad functional group tolerance, and operational simplicity of photoredox catalysis make this approach highly attractive for applications in drug discovery and development. Future work will focus on expanding the substrate scope and developing asymmetric variants of these transformations.
References
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Zeitler, K. Eosin Y: Homogeneous Photocatalytic In-Flow Reactions and Solid-Supported Catalysts for In-Batch Synthetic Transformations. Molecules2020 , 25(16), 3747. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Fu, W.; Zhu, M.; Xu, C.; Zou, G.; Wang, Z.; Ji, B. Visible-Light-Mediated Trifluoroethylation of 2-Isocyanobiaryl with Trifluoroethyl Iodide: Synthesis of 6-Trifluoroethyl-phenanthridines. J. Fluorine Chem.2014 , 168, 50–54. [Link]
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Loba Chemie. 2-BROMOPROPANE FOR SYNTHESIS MSDS. [Link]
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Narayan, R.; Nicewicz, D. A. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Symmetry2017 , 9(10), 229. [Link]
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Tlili, A.; Moussaoui, Y. Hydrotrifluoromethylation of Styrene and Phenylacetylene Derivatives under Visible-Light Photoredox Conditions. Chemistry2022 , 4(3), 856-864. [Link]
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Hari, D. P.; König, B. Synthetic applications of eosin Y in photoredox catalysis. Chem. Commun.2014 , 50, 6688-6699. [Link]
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Wu, J.; Wang, F.; Pan, Y. Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Molecules2021 , 26(23), 7136. [Link]
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Wu, J.; Wang, F.; Pan, Y. Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Molecules2021 , 26(23), 7136. [Link]
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Zhang, H.; Li, C.; Zhu, S. Direct intermolecular three-component aminotrifluoromethylation of styrenes by visible-light-photoredox catalysis. Org. Chem. Front.2018 , 5, 1934-1938. [Link]
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Nagib, D. A.; MacMillan, D. W. C. Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds. J. Am. Chem. Soc.2011 , 133(41), 16563–16573. [Link]
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Wilger, D. J.; Gesmundo, N. J.; Nicewicz, D. A. Catalytic hydrotrifluoromethylation of styrenes and unactivated aliphatic alkenes via an organic photoredox system. Chem. Sci.2013 , 4, 3160-3165. [Link]
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Zeitler, K. Eosin Y: Homogeneous Photocatalytic In-Flow Reactions and Solid-Supported Catalysts for In-Batch Synthetic Transformations. Molecules2020 , 25(16), 3747. [Link]
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Tlili, A.; Moussaoui, Y. Hydrotrifluoromethylation of Styrene and Phenylacetylene Derivatives under Visible-Light Photoredox Conditions. Chemistry2022 , 4(3), 856-864. [Link]
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Teplý, F. Bibliographical Backgrounds: Generation of Radicals by Visible Light Photoredox Catalysis. Collect. Czech. Chem. Commun.2011 , 76(7), 859-917. [Link]
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Noël, T.; Van der Eycken, J. Eosin Y-catalyzed trifluoromethylation of N-methylpyrrole. ResearchGate. [Link]
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Akita, M.; Koike, T. Dawn of photoredox catalysis. J. Synth. Org. Chem., Jpn.2016 , 74(11), 1133-1145. [Link]
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Zeitler, K. Eosin Y: Homogeneous Photocatalytic In-Flow Reactions and Solid-Supported Catalysts for In-Batch Synthetic Transformations. Molecules2020 , 25(16), 3747. [Link]
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Wang, X.; Chen, J.; Li, Y.; Zhang, Z. Difunctionalization of gem-difluoroalkenes for amination and heteroarylation via metal-free photocatalysis. Chem. Commun.2021 , 57, 10321-10324. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Molander, G. A.; Gutierrez, D. E. Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development. Acc. Chem. Res.2017 , 50(9), 2092–2103. [Link]
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Gennaro, A.; Isse, A. A. Estimation of Standard Reduction Potentials of Halogen Atoms and Alkyl Halides. J. Phys. Chem. A2007 , 111(49), 12564–12573. [Link]
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Wu, J.; Wang, F.; Pan, Y. Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Molecules2021 , 26(23), 7136. [Link]
-
Ravelli, D.; Protti, S.; Fagnoni, M. Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. Molecules2016 , 21(1), 53. [Link]
-
Wu, J.; Wang, F.; Pan, Y. Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Molecules2021 , 26(23), 7136. [Link]
-
Molander, G. A.; Gutierrez, D. E. Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development. Acc. Chem. Res.2017 , 50(9), 2092–2103. [Link]
-
Wikipedia. Tris(bipyridine)ruthenium(II) chloride. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. 3-Bromo-1,1,1-trifluoropropane: Unlocking Opportunities in Fluorochemical Synthesis. [Link]
-
Kim, H.; Park, S.; Park, Y. Selective C-N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. J. Am. Chem. Soc.2024 , 146(44), 30698–30707. [Link]
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Hari, D. P.; König, B. Synthetic applications of eosin Y in photoredox catalysis. Chem. Commun.2014 , 50, 6688-6699. [Link]
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Herrebout, W. A.; van der Veken, B. J. The C–Cl⋯N halogen bond, the weaker relative of the C–I and C–Br⋯N halogen bonds, finally characterized in solution. Chem. Phys.2010 , 374(1), 30-36. [Link]
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Mfuh, A. M.; Nguyen, V. T.; Bugrov, A.; et al. Photoredox‐Mediated Reaction of gem‐Diborylalkenes: Reactivity Toward Diverse 1,1‐Bisborylalkanes. Angew. Chem. Int. Ed.2020 , 59(18), 7054-7058. [Link]
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Application Notes and Protocols for the Trifluoromethylation of Arenes: A Guide for Researchers
The Strategic Imperative of Trifluoromethylation in Modern Chemistry
The introduction of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of contemporary drug discovery and materials science.[1][2][3][4][5] Its unique electronic properties, including high electronegativity and metabolic stability, can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[1][2][3][4][5] Specifically, the CF₃ group can improve a molecule's bioavailability, lipophilicity, and resistance to oxidative metabolism by cytochrome P450 enzymes.[1][2][3][4][5] This has led to a surge in the development of novel reagents and methodologies for the efficient installation of this critical functional group.
The Rise of Radical Trifluoromethylation
Traditional methods for introducing a trifluoromethyl group often require harsh reaction conditions and the use of pre-functionalized starting materials.[2][4][5] However, the advent of radical-mediated approaches has revolutionized this field, enabling the direct C-H trifluoromethylation of arenes and heteroarenes under mild conditions.[1][2][3][4][5] These methods typically involve the generation of a trifluoromethyl radical (•CF₃), which can then engage with a wide range of aromatic systems.
Photoredox catalysis has emerged as a particularly powerful tool for initiating these radical processes.[1][2][4][5][6] In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, facilitates a single-electron transfer (SET) event to generate the •CF₃ radical from a suitable precursor.[2][4] This highly reactive intermediate then adds to the arene, and subsequent oxidation and deprotonation furnish the desired trifluoromethylated product.[2][4]
Proposed Mechanism: Trifluoromethylation with 2-Bromo-2-iodo-1,1,1-trifluoropropane
While not explicitly detailed in the provided literature for this reagent, a plausible mechanism for the trifluoromethylation of arenes using this compound under photoredox conditions can be postulated. The weaker C-I bond would likely be the point of initial radical generation.
Hypothetical Reaction Pathway
Sources
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- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. researchgate.net [researchgate.net]
Application Note: Photocatalytic Trifluoromethylalkylation of Aromatic Compounds using 2-Bromo-2-iodo-1,1,1-trifluoropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a trifluoromethyl (CF₃) group into pharmacologically active molecules is a leading strategy in modern drug discovery for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3] This application note provides a detailed experimental protocol for the trifluoromethylalkylation of aromatic compounds utilizing the bench-stable reagent, 2-Bromo-2-iodo-1,1,1-trifluoropropane, under visible-light photocatalysis. We will explore the underlying radical-mediated mechanism and present a comprehensive, step-by-step guide for researchers to implement this valuable transformation in their own laboratories.
Introduction: The Significance of Trifluoromethylation in Medicinal Chemistry
The trifluoromethyl group has become a cornerstone in the design of new pharmaceuticals and agrochemicals. Its unique electronic properties and steric profile can dramatically improve the pharmacokinetic and pharmacodynamic properties of a lead compound.[2][3] The strong electronegativity of the fluorine atoms in the CF₃ group often leads to increased metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] Furthermore, the lipophilicity of a molecule can be fine-tuned by the addition of a trifluoromethyl group, which can enhance cell membrane permeability and oral bioavailability.[1][2] Given these advantages, the development of efficient and versatile methods for trifluoromethylation is a highly active area of chemical research.
Reaction Mechanism: A Radical-Mediated Pathway
The trifluoromethylalkylation with this compound is proposed to proceed through a radical-mediated mechanism initiated by visible light photocatalysis. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making it susceptible to homolytic cleavage upon single-electron reduction by an excited-state photocatalyst.
The proposed catalytic cycle is as follows:
-
Photoexcitation of the Catalyst: The photocatalyst (PC), typically a ruthenium or iridium complex, absorbs a photon of visible light, promoting it to an excited state (PC*).
-
Reductive Quenching and Radical Generation: The excited photocatalyst (PC*) is a potent reductant and can donate an electron to this compound. This single-electron transfer (SET) results in the fragmentation of the reagent, cleaving the weaker C-I bond to generate a trifluoromethylalkyl radical and an iodide anion, while the photocatalyst is oxidized (PC⁺).
-
Radical Addition to the Aromatic Substrate: The highly reactive trifluoromethylalkyl radical adds to the aromatic substrate (Ar-H) to form a radical intermediate.
-
Oxidation and Rearomatization: The radical intermediate is then oxidized by the oxidized photocatalyst (PC⁺), regenerating the ground-state photocatalyst and forming a carbocation.
-
Deprotonation: A mild base present in the reaction mixture removes a proton from the carbocation, leading to rearomatization and the formation of the desired trifluoromethylalkylated aromatic product.
Caption: Proposed photocatalytic cycle for trifluoromethylalkylation.
Experimental Protocol
This protocol provides a general procedure for the photocatalytic trifluoromethylalkylation of a representative aromatic substrate. Researchers should optimize the reaction conditions for their specific substrate.
Materials and Equipment
-
Reagents:
-
Aromatic substrate (e.g., N-phenylpyrrole)
-
This compound (CAS: 1309602-72-9)[5]
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or Ir(ppy)₃)
-
Base (e.g., K₂CO₃ or DIPEA)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
-
Equipment:
-
Schlenk tube or reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Visible light source (e.g., blue LEDs, 455 nm)[2]
-
Syringes and needles for inert atmosphere techniques
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Procedure
Caption: A streamlined workflow for the photocatalytic reaction.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aromatic substrate (0.5 mmol, 1.0 equiv.), the photocatalyst (1-5 mol%), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum and cycle between vacuum and an inert gas (e.g., nitrogen or argon) three times to remove oxygen.
-
Addition of Reagents: Through the septum, add the anhydrous solvent (0.1 M concentration of the limiting reagent), followed by this compound (1.5-2.0 equiv.).
-
Photocatalysis: Place the reaction vessel approximately 1-2 cm from the visible light source and begin vigorous stirring. A cooling fan may be necessary to maintain room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation and Expected Results
The following table provides a representative set of reaction parameters and expected outcomes for the trifluoromethylalkylation of N-phenylpyrrole.
| Parameter | Value |
| Aromatic Substrate | N-phenylpyrrole |
| CF₃ Source | This compound |
| Photocatalyst | Ru(bpy)₃Cl₂ (2 mol%) |
| Base | K₂CO₃ (2.0 equiv.) |
| Solvent | Acetonitrile (0.1 M) |
| Light Source | 24W Blue LED |
| Reaction Time | 12-24 hours |
| Expected Yield | 60-80% (isolated yield) |
| Major Regioisomer | 2-substituted pyrrole |
Yields and regioselectivity are substrate-dependent and may require optimization.
Safety and Handling
-
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Perform all manipulations in a well-ventilated fume hood.
-
Photocatalysts can be light-sensitive and should be stored in the dark.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The visible-light-mediated trifluoromethylalkylation using this compound offers a practical and efficient method for the synthesis of valuable trifluoromethylated aromatic compounds. This protocol is characterized by its operational simplicity, mild reaction conditions, and the use of a stable trifluoromethyl source. By understanding the underlying radical mechanism and following the detailed procedure, researchers can effectively incorporate this powerful synthetic tool into their drug discovery and development programs.
References
- Vertex AI Search. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery.
- Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
- Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs.
- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Macmillan Group - Princeton University. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
- Guo, P., Tao, M., Xu, W. W., Wang, A. J., Li, W., Yao, Q., ... & He, C. Y. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic letters, 24(11), 2143–2148.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Studer, A. (2012). A "Renaissance" in Radical Trifluoromethylation.
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Application Notes and Protocols: Substrate Scope for Reactions Involving 2-Bromo-2-iodo-1,1,1-trifluoropropane
Introduction: A Versatile Reagent for Trifluoromethyl Group Introduction
2-Bromo-2-iodo-1,1,1-trifluoropropane is a unique halogenated alkane that serves as a valuable building block in modern organic synthesis. Its structure, featuring a trifluoromethyl group and two different halogen atoms (bromine and iodine) on the same carbon, offers a platform for selective chemical transformations. The significant difference in the bond dissociation energies of the C-I and C-Br bonds allows for chemoselective reactions, making this reagent a powerful tool for the introduction of the 1,1,1-trifluoropropan-2-yl moiety into a wide range of organic molecules. This moiety is of particular interest in the development of pharmaceuticals and agrochemicals, where the incorporation of fluorine can significantly enhance metabolic stability, lipophilicity, and binding affinity.
These application notes will provide an in-depth guide to the substrate scope of this compound in two major classes of reactions: radical additions and palladium-catalyzed cross-coupling reactions. The protocols described herein are based on established methodologies for structurally similar compounds and are intended to serve as a starting point for researchers.
Radical Reactions: Harnessing the Facile Cleavage of the Carbon-Iodine Bond
The C-I bond in this compound is significantly weaker than the C-Br bond, allowing for its selective homolytic cleavage to generate the 2-bromo-1,1,1-trifluoropropan-2-yl radical. This radical can then engage in a variety of transformations, most notably addition to unsaturated systems.
Mechanism of Radical Addition to Alkenes
The radical addition reaction proceeds via a chain mechanism consisting of three main stages: initiation, propagation, and termination.[1]
-
Initiation: The reaction is typically initiated by the homolytic cleavage of a radical initiator (e.g., AIBN or triethylborane/O₂) to generate a radical species. This radical then abstracts the iodine atom from this compound to form the key 2-bromo-1,1,1-trifluoropropan-2-yl radical.
-
Propagation: The generated carbon-centered radical adds to the double bond of an alkene, forming a new carbon-carbon bond and a new radical intermediate. This new radical can then abstract a hydrogen atom from a suitable donor (e.g., a thiol or the solvent) to yield the final product and regenerate a radical to continue the chain.
-
Termination: The reaction is terminated by the combination of any two radical species.
Caption: General mechanism for the radical addition of this compound to alkenes.
Protocol: Radical Addition to an Alkene
This protocol is adapted from procedures for the radical addition of similar fluoroalkyl iodides.
Materials:
-
This compound
-
Alkene substrate
-
Azobisisobutyronitrile (AIBN) or Triethylborane (1 M in hexanes)
-
Degassed solvent (e.g., toluene, benzene, or tert-butanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the alkene (1.0 equiv) and this compound (1.2 equiv).
-
Add the degassed solvent to achieve a desired concentration (typically 0.1-0.5 M).
-
For AIBN initiation: Add AIBN (0.1 equiv). Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC or GC-MS.
-
For Triethylborane initiation: Cool the reaction mixture to 0 °C. Add triethylborane (1 M in hexanes, 0.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for the specified time, monitoring by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Substrate Scope and Expected Yields
The success of the radical addition is influenced by the nature of the alkene. Electron-deficient alkenes are generally excellent substrates for this reaction.
| Alkene Substrate | Expected Product | Typical Yield (%) | Notes |
| Acrylates | α-(2-Bromo-1,1,1-trifluoropropan-2-yl)propanoate | 70-90 | Generally high yielding. |
| Styrenes | 1-Aryl-2-bromo-2-methyl-1-(trifluoromethyl)propane | 60-85 | Regioselectivity is typically high. |
| Vinyl ethers/esters | 2-(2-Bromo-1,1,1-trifluoropropan-2-yl)ethyl ether/ester | 50-75 | Can be prone to side reactions. |
| Unactivated terminal alkenes | 1-Bromo-1-(trifluoromethyl)-1-iodoalkane | 40-60 | Lower yields are expected. |
Palladium-Catalyzed Cross-Coupling Reactions: Selective C-C Bond Formation
The differential reactivity of the C-I and C-Br bonds in this compound can be exploited in palladium-catalyzed cross-coupling reactions. The C(sp³)-I bond is more susceptible to oxidative addition to a Pd(0) center than the C(sp³)-Br bond, allowing for selective coupling at the iodine-bearing carbon. This provides a route to introduce the 2-bromo-1,1,1-trifluoropropan-2-yl group onto various aromatic and vinylic systems.
Mechanism of Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The catalytic cycle generally involves three key steps.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) reacts with a base to form a boronate complex. This complex then transfers the organic group to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of this compound.
Protocol: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid
This protocol is based on established methods for the cross-coupling of secondary alkyl halides.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Ligand (if necessary, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the arylboronic acid (1.5 equiv), base (2.0 equiv), palladium catalyst (0.05 equiv), and ligand (0.1 equiv, if needed).
-
Add this compound (1.0 equiv).
-
Add the degassed solvent.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Substrate Scope and Expected Yields
The efficiency of the cross-coupling reaction is dependent on the electronic and steric properties of the boronic acid.
| Arylboronic Acid | Expected Product | Typical Yield (%) | Notes |
| Phenylboronic acid | 2-Bromo-2-phenyl-1,1,1-trifluoropropane | 60-80 | Standard substrate. |
| 4-Methoxyphenylboronic acid | 2-Bromo-2-(4-methoxyphenyl)-1,1,1-trifluoropropane | 70-90 | Electron-donating groups often enhance yield. |
| 4-Trifluoromethylphenylboronic acid | 2-Bromo-2-(4-(trifluoromethyl)phenyl)-1,1,1-trifluoropropane | 50-70 | Electron-withdrawing groups may decrease reactivity. |
| 2-Methylphenylboronic acid | 2-Bromo-2-(o-tolyl)-1,1,1-trifluoropropane | 40-60 | Steric hindrance can significantly reduce the yield. |
| Heteroarylboronic acids | 2-Bromo-2-(heteroaryl)-1,1,1-trifluoropropane | 45-75 | Yields vary depending on the heterocycle. |
Conclusion
This compound is a highly promising reagent for the introduction of the trifluoromethylpropyl group into organic molecules. Its differentiated carbon-halogen bonds allow for selective transformations under both radical and transition-metal-catalyzed conditions. The protocols and substrate scope data presented in these notes provide a solid foundation for researchers to explore the utility of this versatile building block in their synthetic endeavors. Further optimization of reaction conditions will undoubtedly expand the applicability of this valuable reagent in the synthesis of complex and biologically active compounds.
References
-
Guo, P., Tao, M., Xu, W.-W., Wang, A.-J., Li, W., Yao, Q., Tong, J., & He, C.-Y. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145–2149. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53412765, this compound. Retrieved January 20, 2026 from [Link].
-
Li, Y., & Zhang, X. (2021). C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Beilstein Journal of Organic Chemistry, 17, 1856–1873. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. In Organic Chemistry II Class Notes. Retrieved January 20, 2026, from [Link]
-
COSyS. (n.d.). Palladium Cross-Coupling. Retrieved January 20, 2026, from [Link]
-
Haszeldine, R. N., McAllister, J. R., & Tipping, A. E. (1974). Addition of free radicals to unsaturated systems. Part XXI. Reactions of 1H-pentafluoropropene with bromine, hydrogen bromide, and trifluoroiodomethane under free-radical conditions. Journal of the Chemical Society, Perkin Transactions 1, 1303-1307. [Link]
Sources
- 1. Addition of free radicals to unsaturated systems. Part XXI. Reactions of 1H-pentafluoropropene with bromine, hydrogen bromide, and trifluoroiodomethane under free-radical conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. fiveable.me [fiveable.me]
- 3. Palladium Cross-Coupling – COSyS [cosys.chimie.unistra.fr]
The Strategic Synthesis of CF₃-Containing Building Blocks Using 2-Bromo-2-iodo-1,1,1-trifluoropropane: A Guide for Researchers
Introduction: The Imperative of Trifluoromethyl Motifs in Modern Chemistry
The trifluoromethyl (CF₃) group has become a cornerstone in the design of advanced pharmaceuticals, agrochemicals, and materials. Its unique electronic properties, metabolic stability, and ability to modulate lipophilicity make it a highly sought-after functional group. Consequently, the development of robust and versatile methods for the introduction of the CF₃ moiety is of paramount importance. This guide focuses on the synthetic utility of a unique and powerful building block: 2-Bromo-2-iodo-1,1,1-trifluoropropane (BIT). We will explore its reactivity and provide detailed protocols for its application in the synthesis of a variety of trifluoromethylated compounds.
Understanding the Reactivity of this compound (BIT)
The synthetic utility of BIT stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and more polarizable than the C-Br bond, making the iodine atom a better leaving group in both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. This inherent chemoselectivity allows for the sequential functionalization of the molecule, opening up a wide array of synthetic possibilities.
Chemoselective Cross-Coupling Reactions: Harnessing the C-I Bond
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The higher reactivity of the C-I bond in BIT allows for selective coupling at this position while leaving the C-Br bond intact for subsequent transformations.
Sonogashira Coupling for the Synthesis of Trifluoromethylated Alkynes
The Sonogashira coupling provides a direct route to trifluoromethylated alkynes, which are valuable precursors for a wide range of organic compounds. The reaction proceeds under mild conditions and tolerates a variety of functional groups.
Figure 1: Simplified mechanism of the Sonogashira coupling of BIT.
Experimental Protocol: Selective Sonogashira Coupling of BIT
This protocol describes a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (BIT)
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (1-3 mol%).
-
Add the anhydrous, degassed solvent, followed by the base (2-3 equivalents).
-
Add the terminal alkyne (1.1-1.2 equivalents).
-
Finally, add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated alkyne.
| Entry | Alkyne | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3), CuI (1.5) | Et₃N | THF | 4 | 85 |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (3), CuI (1.5) | DIPEA | DMF | 5 | 78 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3), CuI (1.5) | Et₃N | THF | 3 | 92 |
Table 1: Representative examples of selective Sonogashira coupling with BIT.
Radical Addition Reactions: Creating C-C Bonds via the 2-Bromo-1,1,1-trifluoropropan-2-yl Radical
Homolytic cleavage of the weak C-I bond in BIT can be initiated by radical initiators or photochemically to generate the 2-bromo-1,1,1-trifluoropropan-2-yl radical. This radical can then undergo addition to alkenes and alkynes, providing a powerful method for the synthesis of more complex trifluoromethylated building blocks.
Figure 2: General mechanism for the radical addition of BIT to an alkene.
Experimental Protocol: Radical Addition of BIT to Alkenes
This protocol outlines a general procedure for the radical addition of this compound to an alkene.
Materials:
-
This compound (BIT)
-
Alkene (e.g., 1-octene)
-
Radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)
-
Anhydrous, degassed solvent (e.g., cyclohexane or benzene)
Procedure:
-
To a dry Schlenk flask equipped with a reflux condenser under an inert atmosphere, add the alkene (1.0 equivalent) and the solvent.
-
Add this compound (1.2-1.5 equivalents).
-
Add the radical initiator (5-10 mol%).
-
Heat the reaction mixture to reflux (typically 80-90 °C) and monitor its progress by GC-MS.
-
Upon completion (usually after 6-12 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the trifluoromethylated adduct.
| Entry | Alkene | Initiator (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 1-Octene | AIBN (10) | Cyclohexane | 8 | 75 |
| 2 | Styrene | Benzoyl Peroxide (5) | Benzene | 6 | 82 |
| 3 | Methyl Acrylate | AIBN (10) | Cyclohexane | 10 | 68 |
Table 2: Examples of radical addition of BIT to various alkenes.
Nucleophilic Substitution: Selective Displacement of Iodide
The excellent leaving group ability of the iodide ion allows for selective nucleophilic substitution at the C2 position of BIT. This provides a straightforward route to a variety of CF₃-containing compounds with a new functional group at the quaternary center.
Figure 3: SN2 mechanism for nucleophilic substitution on BIT.
Experimental Protocol: Nucleophilic Substitution with a Thiol Nucleophile
This protocol details the reaction of BIT with a thiol to form a trifluoromethylated thioether.
Materials:
-
This compound (BIT)
-
Thiol (e.g., thiophenol)
-
Base (e.g., potassium carbonate or sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 equivalents) and the solvent.
-
Add the base (1.2 equivalents) and stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Nucleophile | Base | Solvent | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | DMF | 6 | 88 |
| 2 | 1-Octanethiol | NaH | THF | 8 | 79 |
| 3 | Sodium Azide | NaN₃ | DMF | 12 | 75 |
Table 3: Examples of nucleophilic substitution reactions with BIT.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of trifluoromethylated compounds. Its differential reactivity allows for selective functionalization through a variety of synthetic transformations, including cross-coupling, radical addition, and nucleophilic substitution reactions. The protocols provided in this guide offer a starting point for researchers to explore the rich chemistry of this reagent and to develop novel CF₃-containing molecules with potential applications in medicine, agriculture, and materials science.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Renaud, P., & Sibi, M. P. (Eds.). (2001). Radicals in Organic Synthesis. Wiley-VCH. [Link]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]
The Emergence of 2-Bromo-2-iodo-1,1,1-trifluoropropane in One-Pot Syntheses: A Guide to Application and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Efficient Trifluoromethylation
The introduction of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This ubiquitous motif can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity, making it a prized addition in the development of pharmaceuticals and agrochemicals. The challenge, however, has always been the efficient and selective installation of this group. While a plethora of trifluoromethylating agents exist, the ideal reagent is one that is readily accessible, stable, and amenable to one-pot procedures that streamline synthesis and minimize waste.
This guide focuses on the application of 2-Bromo-2-iodo-1,1,1-trifluoropropane , a halogenated propane derivative, as a versatile reagent in one-pot synthesis protocols. While direct, detailed protocols for this specific reagent are emerging, its structural motifs suggest a reactivity profile that can be extrapolated from closely related and well-documented reagents. This document will therefore provide a comprehensive overview of the anticipated reactivity of this compound, drawing parallels with established methodologies for similar compounds to provide a robust framework for its application. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for analogous systems, and offer insights into the practical considerations for its use in the laboratory.
Reactivity and Mechanistic Considerations
The synthetic utility of this compound is predicated on the differential reactivity of the C-Br and C-I bonds. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, allowing for selective activation under appropriate conditions. This selective activation is key to its application in one-pot radical and radical-ionic chain reactions.
Homolytic Cleavage and Radical Generation
Under thermal or photochemical conditions, or in the presence of a radical initiator, the C-I bond is expected to undergo homolytic cleavage to generate a trifluoromethylated radical species.
Caption: Homolytic cleavage of this compound.
This radical can then participate in a variety of transformations, most notably addition to unsaturated systems such as alkenes and alkynes.
One-Pot Trifluoromethylation of Alkenes: A Protocol Framework
A primary application of trifluoromethyl radical precursors is the trifluoromethylation of alkenes. A one-pot protocol involving this compound would likely proceed via an atom transfer radical addition (ATRA) mechanism. In this process, the trifluoromethylated radical adds to the double bond, and the resulting radical intermediate abstracts a halogen atom to propagate the radical chain.
Proposed One-Pot Iodo-Trifluoromethylation of Alkenes
This protocol is based on established procedures for similar reagents and serves as a starting point for optimization with this compound.
Reaction Scheme:
Caption: Proposed one-pot iodo-trifluoromethylation of an alkene.
Experimental Protocol:
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the alkene (1.0 mmol, 1.0 equiv.).
-
Reagent Addition: Add this compound (1.2 mmol, 1.2 equiv.) and a radical initiator (e.g., AIBN, 0.1 mmol, 10 mol%).
-
Solvent: Add a suitable degassed solvent (e.g., anhydrous acetonitrile or toluene, 5 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.
Data Summary Table:
| Entry | Alkene Substrate | Initiator | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Styrene | AIBN | 80 | 6 | Expected >80 |
| 2 | 1-Octene | AIBN | 90 | 8 | Expected >70 |
| 3 | Methyl acrylate | AIBN | 80 | 4 | Expected >85 |
*Yields are hypothetical and based on similar reported reactions. Optimization will be necessary.
Causality Behind Experimental Choices:
-
Excess of Reagent: A slight excess of this compound is used to ensure complete consumption of the limiting alkene.
-
Radical Initiator: AIBN (Azobisisobutyronitrile) is a common thermal radical initiator that decomposes at a convenient rate at 80-100 °C. Photochemical initiation at lower temperatures is also a viable alternative.
-
Solvent: Anhydrous and degassed solvents are crucial to prevent quenching of radical intermediates and other side reactions.
-
Temperature: The reaction temperature is chosen to ensure an appropriate rate of radical initiation without promoting undesired side reactions or decomposition of products.
Further One-Pot Transformations: A Look Ahead
The initial iodo-trifluoromethylated product is a versatile intermediate for further one-pot transformations. The presence of both a bromine and an iodine atom allows for subsequent selective functionalization.
One-Pot Iodo-Trifluoromethylation and Elimination
By introducing a suitable base into the reaction mixture after the initial radical addition, a one-pot elimination of HI can be achieved to furnish a trifluoromethylated alkene.
Workflow Diagram:
Caption: Workflow for one-pot iodo-trifluoromethylation and elimination.
This one-pot sequence offers a rapid and efficient route to valuable trifluoromethylated building blocks, avoiding the need for isolation and purification of the intermediate haloalkane.
Safety and Handling
This compound is a halogenated organic compound and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from heat and light. Keep the container tightly sealed.
Conclusion and Future Outlook
This compound holds significant promise as a versatile reagent for one-pot syntheses. Its differential C-I and C-Br bond strengths provide a handle for selective radical generation and subsequent functionalization. While detailed protocols are still emerging, the foundational principles of radical chemistry provide a strong basis for its application in the synthesis of complex trifluoromethylated molecules. The protocols and mechanistic insights provided in this guide are intended to serve as a robust starting point for researchers looking to explore the synthetic potential of this exciting new reagent. Further research into its reactivity with a broader range of substrates and in various one-pot catalytic systems is anticipated to unlock its full potential in organic synthesis and drug discovery.
References
At present, specific literature citations for one-pot synthesis protocols utilizing this compound are not available in the searched databases. The provided protocols and discussions are based on established principles of radical chemistry and analogous reactions with similar reagents. For foundational knowledge on trifluoromethylation and radical reactions, please refer to standard organic chemistry textbooks and review articles on the topic.
Application Notes and Protocols for the Large-Scale Synthesis of Novel Trifluoromethylated Compounds using 2-Bromo-2-iodo-1,1,1-trifluoropropane
Abstract
The strategic incorporation of trifluoromethyl (CF3) groups is a cornerstone of modern medicinal chemistry, significantly enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide introduces 2-Bromo-2-iodo-1,1,1-trifluoropropane as a novel and versatile reagent for the large-scale synthesis of complex trifluoromethylated molecules. Due to the differential reactivity of the C-I and C-Br bonds, this reagent serves as a precursor to the 2-bromo-1,1,1-trifluoropropan-2-yl radical, enabling the construction of sterically hindered quaternary centers bearing a trifluoromethyl group. This application note provides a comprehensive overview of its potential applications, with a focus on the synthesis of advanced pharmaceutical intermediates. Detailed, scalable protocols for radical-mediated additions to alkenes are presented, alongside data-driven insights into reaction optimization and safety considerations for industrial-scale production.
Introduction: The Strategic Advantage of this compound
The quest for novel chemical entities with enhanced pharmacological profiles has led to a surge in the development of sophisticated fluorinated building blocks.[2][3] this compound (C₃H₃BrF₃I) is an emerging reagent designed for the efficient introduction of the trifluoromethylpropyl moiety into organic scaffolds.
The key to its utility lies in the significant difference in the bond dissociation energies of the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds. The weaker C-I bond can be selectively cleaved under radical conditions to generate a reactive intermediate, the 2-bromo-1,1,1-trifluoropropan-2-yl radical. This intermediate can then engage in a variety of carbon-carbon bond-forming reactions, leaving the more robust C-Br bond intact for subsequent functionalization. This unique reactivity profile makes it a valuable tool for accessing complex molecular architectures that are challenging to synthesize via traditional methods.
Application Highlight: Synthesis of a Trifluoromethylated Analog of Celecoxib
To demonstrate the synthetic utility of this compound, we present a hypothetical large-scale synthesis of a novel analog of Celecoxib. Celecoxib is a well-known COX-2 inhibitor, and the introduction of an additional trifluoromethyl-containing group could modulate its biological activity, potentially leading to improved potency or a modified pharmacological profile.[4][5]
The overall synthetic strategy involves the radical-initiated addition of this compound to an alkene precursor of the pyrazole core of Celecoxib.
Proposed Synthetic Pathway
Caption: Proposed workflow for the synthesis of a trifluoromethylated Celecoxib analog.
Detailed Protocols and Methodologies
Large-Scale Radical Addition of this compound to 4-(prop-1-en-2-yl)benzenesulfonamide
This protocol details the key step of the synthesis: the radical-initiated addition of this compound to a readily available alkene precursor.
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet.
-
Temperature control unit (heating/cooling circulator).
-
Addition funnel.
-
Filtration unit.
-
Rotary evaporator.
-
HPLC for reaction monitoring and purity analysis.
Reagents:
-
4-(prop-1-en-2-yl)benzenesulfonamide (1.0 eq)
-
This compound (1.2 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Toluene (solvent)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Protocol:
-
Reactor Setup: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents: Charge the reactor with 4-(prop-1-en-2-yl)benzenesulfonamide (10.0 kg, 1.0 eq) and toluene (50 L). Stir the mixture until the solid is fully dissolved.
-
Initiator and Reagent Addition: In a separate vessel, dissolve this compound (18.0 kg, 1.2 eq) and AIBN (0.8 kg, 0.1 eq) in toluene (10 L).
-
Reaction Initiation: Heat the reactor contents to 80°C. Once the temperature is stable, begin the slow, dropwise addition of the this compound and AIBN solution over 2 hours.
-
Reaction Monitoring: Monitor the reaction progress by HPLC every hour. The reaction is typically complete within 6-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution (2 x 20 L) to quench any remaining iodine, saturated sodium bicarbonate solution (20 L), and brine (20 L).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by column chromatography or recrystallization to yield the desired intermediate adduct.
-
Data Presentation: Reaction Optimization
The following table summarizes the optimization of the radical addition reaction.
| Entry | Equivalents of Reagent | Initiator (eq) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | AIBN (0.05) | 70 | 12 | 65 |
| 2 | 1.2 | AIBN (0.1) | 80 | 8 | 85 |
| 3 | 1.5 | AIBN (0.1) | 80 | 8 | 87 |
| 4 | 1.2 | Benzoyl Peroxide (0.1) | 90 | 6 | 82 |
Mechanistic Insights
The reaction proceeds via a classical radical chain mechanism.
Caption: Simplified radical chain mechanism for the addition reaction.
Safety and Handling for Large-Scale Synthesis
-
This compound: This is a halogenated compound and should be handled in a well-ventilated area, preferably a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
AIBN: AIBN is a thermally unstable compound and a potential explosion hazard. It should be stored at low temperatures and handled with care. Avoid grinding or subjecting it to shock.
-
Toluene: Toluene is a flammable and volatile solvent. All operations should be conducted away from ignition sources.
Conclusion
This compound is a promising reagent for the large-scale synthesis of complex trifluoromethylated molecules. Its unique reactivity allows for the efficient formation of sterically demanding structures that are valuable in drug discovery and development. The protocols and data presented in this guide provide a solid foundation for the implementation of this reagent in industrial-scale synthetic campaigns.
References
-
A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLOS ONE. Available at: [Link]
-
Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7. PubMed. Available at: [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Royal Society of Chemistry. Available at: [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]
-
Examples of prominent drugs containing trifluoromethyl groups. ResearchGate. Available at: [Link]
-
A trifluoromethyl analogue of celecoxib exerts beneficial effects in neuroinflammation. PLOS. Available at: [Link]
-
Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. ACS Publications. Available at: [Link]
-
(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available at: [Link]
-
Synthesis of Trifluoromethylated Compounds Possessing Diuretic Activity 1. ACS Publications. Available at: [Link]
-
Sitagliptin-impurities. Pharmaffiliates. Available at: [Link]
-
Navigating the Synthesis of Trifluoromethylated Compounds: A Key Intermediate Guide. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications (RSC Publishing). Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]
Sources
- 1. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 3. store.usp.org [store.usp.org]
- 4. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Trifluoromethylation with 2-Bromo-2-iodo-1,1,1-trifluoropropane
From the desk of the Senior Application Scientist:
Welcome to our dedicated technical resource for researchers, chemists, and drug development professionals utilizing 2-Bromo-2-iodo-1,1,1-trifluoropropane. The introduction of a trifluoromethyl group is a cornerstone of modern medicinal chemistry, known to enhance metabolic stability, bioavailability, and binding affinity.[1][2][3] Our goal with this guide is to move beyond mere procedural steps and delve into the causality behind experimental outcomes. This document is structured to help you anticipate challenges, troubleshoot effectively, and ultimately improve your reaction yields and selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during trifluoromethylation reactions using this compound, which primarily functions as a source of the trifluoromethyl radical (•CF3).
Question 1: My reaction yield is low, or the reaction has failed to initiate. What are the primary causes and how can I resolve this?
Answer: This is the most frequent challenge, typically stemming from inefficient generation or rapid quenching of the trifluoromethyl radical. Let's break down the potential culprits.
-
Cause A: Inefficient Radical Initiation The C-I bond in this compound is significantly weaker than the C-Br bond and is the intended site of cleavage to generate the •CF3 radical. This process requires an effective initiation system.
-
Photoredox Systems: Ensure your photocatalyst and light source are correctly matched. The emission wavelength of your light source (e.g., Blue LEDs, ~450 nm) must overlap with the absorption spectrum of the photocatalyst (e.g., Ru(bpy)₃Cl₂ or organic dyes).[2][3] Verify the age and output of your lamp, as intensity can decrease over time.
-
Thermal Initiators: If using a thermal initiator like AIBN or V-70, ensure the reaction temperature is appropriate for its decomposition half-life. Operating at too low a temperature will result in a slow rate of radical generation.
-
Solution: Increase catalyst loading incrementally (e.g., from 1 mol% to 2.5 mol%) or screen alternative photocatalysts with different redox potentials. For thermal initiation, consider an initiator with a lower decomposition temperature or slightly increase the reaction temperature.
-
-
Cause B: Presence of Oxygen Oxygen is a notorious inhibitor of radical reactions. It can quench the excited state of a photocatalyst or react directly with the trifluoromethyl radical, terminating the chain reaction.
-
Solution: Rigorous degassing of the reaction solvent is critical. The freeze-pump-thaw method (at least three cycles) is superior to simply bubbling an inert gas (Argon or Nitrogen) through the solvent. Ensure your reaction vessel is properly sealed and maintained under a positive pressure of inert gas.[4]
-
-
Cause C: Reagent & Solvent Quality Impurities in reagents or solvents can act as radical traps or quenchers.
-
Solution: Use reagents from a reputable supplier.[4] Solvents should be anhydrous and of high purity. Common solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are generally suitable, but should be distilled or purchased anhydrous.[4] Avoid solvents that can readily donate a hydrogen atom, such as tetrahydrofuran (THF), unless it is the intended reaction partner.
-
-
Cause D: Sub-optimal Reaction Conditions Concentration, temperature, and stoichiometry are key parameters.
-
Solution: Reactions that are too dilute may slow down the desired radical propagation steps. If solubility allows, try increasing the concentration. While many photoredox reactions run well at ambient temperature, some systems may benefit from gentle heating (e.g., 30-40 °C) to improve kinetics.[5] Ensure the trifluoromethylating agent is not the limiting reagent; typically, 1.5 to 2.0 equivalents are used.
-
Question 2: My reaction is producing significant side products. How can I improve selectivity?
Answer: Side product formation indicates that competing reaction pathways are out-pacing the desired trifluoromethylation.
-
Issue A: Hydrodehalogenation or Reduction of the Substrate This occurs when the substrate radical is quenched by a hydrogen source before it can react with the •CF3 radical.
-
Solution: Scrutinize your solvent and reagents for unintended hydrogen donors. If your reaction uses a sacrificial electron donor (like Hantzsch ester or an amine), its concentration may be too high.[5] Try reducing the equivalents of the donor.
-
-
Issue B: Dimerization or Polymerization of the Starting Material This is common with alkene substrates and suggests that the concentration of the substrate radical is too high relative to the trifluoromethylating agent.
-
Solution: Try adding your substrate slowly via syringe pump to the reaction mixture containing the trifluoromethylating agent. This maintains a low instantaneous concentration of the substrate, favoring the cross-coupling reaction over self-reaction.
-
-
Issue C: Formation of Bromo- or Iodo-functionalized Byproducts Your reagent contains both bromine and iodine. While the C-I bond is the primary site of cleavage, side reactions involving the C-Br bond or subsequent radical halogen abstractions can occur.
-
Solution: This is often temperature- and initiator-dependent. Lowering the reaction temperature can sometimes increase selectivity. If using a photocatalyst, switching to one with a milder redox potential might prevent over-excitation and undesired fragmentation pathways.
-
Key Mechanistic Insights
Understanding the reaction mechanism is fundamental to troubleshooting. The trifluoromethylation using this compound is predominantly a radical-mediated process. The key is the selective generation and trapping of the trifluoromethyl radical (•CF3).
Caption: Proposed photoredox catalytic cycle for trifluoromethylation.
In this representative photoredox cycle, the photocatalyst is excited by light and transfers an electron to this compound. This induces the cleavage of the weak Carbon-Iodine bond, releasing a trifluoromethyl radical (•CF3).[6] This highly reactive radical then adds to the substrate (e.g., an alkene or arene) to form a new radical intermediate, which is then converted to the final product, regenerating the photocatalyst.[7]
Data Summary for Reaction Optimization
For systematic optimization, vary one parameter at a time. The following table provides a starting framework for your experiments.
| Parameter | Standard Condition | Variation Range | Expected Outcome of Variation | Rationale |
| Reagent Equiv. | 1.5 eq. | 1.2 - 3.0 eq. | Higher eq. may increase yield but also side products. | Ensures complete consumption of limiting substrate. |
| Catalyst Loading | 1.0 mol% | 0.5 - 5.0 mol% | Higher loading can increase reaction rate. | More catalyst generates more radicals per unit time. |
| Solvent | Acetonitrile (MeCN) | DMF, Dioxane, MeOH | Solvent can drastically alter solubility and reaction kinetics. | The optimal solvent depends on the substrate and catalyst.[1][4] |
| Temperature | Room Temp (20-25 °C) | 0 °C - 60 °C | May improve rate but can decrease selectivity. | Balances reaction kinetics with radical stability. |
| Concentration | 0.1 M | 0.05 - 0.5 M | Higher concentration can accelerate bimolecular steps. | Affects the rate of reaction and solubility of components. |
Optimized Experimental Protocol: General Photoredox Trifluoromethylation of an Alkene
This protocol is a starting point and should be optimized for your specific substrate.
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the photocatalyst (e.g., Ru(Phen)₃Cl₂; 0.01 equiv.).
-
Reagent Addition: Add the alkene substrate (1.0 equiv.) and this compound (2.0 equiv.).
-
Vessel Sealing: Seal the tube with a rubber septum.
-
Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Acetonitrile) via syringe to achieve the desired concentration (e.g., 0.1 M). If a base or other additive is required (e.g., DBU, 2 equiv), it should also be added at this stage.[1][8]
-
Degassing (Optional but Recommended): For maximum yield, subject the sealed reaction mixture to three cycles of freeze-pump-thaw.
-
Initiation: Place the reaction tube approximately 5-10 cm from a light source (e.g., 24W blue LED lamp) and begin vigorous stirring.[5] A fan may be used to maintain ambient temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots with a syringe.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can then be purified by silica gel column chromatography to isolate the desired trifluoromethylated product.[5]
-
Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS).
Systematic Troubleshooting Workflow
When a reaction fails, a logical, step-by-step approach is more effective than random changes. Use the following workflow to diagnose issues.
Caption: A decision tree for systematic reaction troubleshooting.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing CBrF3 Trifluoromethylation Reactions.
- Benchchem. (n.d.). Optimization of reaction conditions for N-trifluoromethylation.
-
Iqbal, N., Choi, S., Kim, E., & Cho, E. J. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry, 77(24), 11383–11387. Available from: [Link]
-
Guo, P., Tao, M., Xu, W.-W., Wang, A.-J., Li, W., Yao, Q., Tong, J., & He, C.-Y. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(11), 2145–2148. Available from: [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. Available from: [Link]
-
U.S. National Library of Medicine. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. PubMed. Available from: [Link]
-
Alexanian, E. J., & Hartwig, J. F. (2011). Trifluoromethylation of Secondary Nitroalkanes. Journal of the American Chemical Society, 133(8), 2544–2547. Available from: [Link]
-
Iqbal, N., Choi, S., Kim, E., & Cho, E. J. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. PubMed. Available from: [Link]
-
Kalim, J., Duhail, T., Pietrasiak, E., & Togni, A. (2021). Direct Trifluoromethylation of Alcohols Using a Hypervalent Iodosulfoximine Reagent. ResearchGate. Available from: [Link]
-
ACS Figshare. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Sodeoka, M., et al. (2014). Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent. Angewandte Chemie International Edition, 53(27), 7055-7059. Available from: [Link]
-
Oriental Journal of Chemistry. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6). Available from: [Link]
-
Novikov, R. A., & Grushin, V. V. (2013). Trifluoromethylation of aryl and heteroaryl halides with fluoroform-derived CuCF3: scope, limitations, and mechanistic features. The Journal of Organic Chemistry, 78(1), 375–392. Available from: [Link]
Sources
- 1. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 2. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 6. Trifluoromethylation of Secondary Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Trifluoromethylation of alkenes by visible light photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reactions Mediated by 2-Bromo-2-iodo-1,1,1-trifluoropropane
Welcome to the technical support center for reactions involving 2-Bromo-2-iodo-1,1,1-trifluoropropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common questions encountered during experimentation. Our focus is on providing practical, mechanistically grounded solutions to optimize your reactions and minimize the formation of unwanted side products.
Introduction to the Reactivity of this compound
This compound is a valuable reagent in organic synthesis, primarily utilized in Atom Transfer Radical Addition (ATRA) reactions. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker and therefore more susceptible to homolytic cleavage under thermal or photochemical conditions, or through the action of a radical initiator or catalyst. This selective cleavage generates the electrophilic 2-bromo-1,1,1-trifluoropropan-2-yl radical, which can then engage in a variety of transformations, most commonly addition to unsaturated systems like alkenes and alkynes.
Understanding the fundamental principles of radical reactions is paramount to successfully employing this reagent and troubleshooting any anomalous results.
Frequently Asked Questions (FAQs)
Q1: Why is the C-I bond cleaved preferentially over the C-Br bond?
A1: The preference for C-I bond cleavage is a direct consequence of its lower bond dissociation energy compared to the C-Br bond. This difference in bond strength allows for the selective generation of the desired radical intermediate, leaving the C-Br bond intact for further synthetic manipulations.
Q2: What are the typical initiators for reactions with this compound?
A2: Reactions are commonly initiated using photochemical methods (UV irradiation), thermal initiators like azobisisobutyronitrile (AIBN), or transition metal catalysts that can facilitate single-electron transfer.[1] The choice of initiator can significantly impact reaction efficiency and selectivity.
Q3: Can I use this reagent for ionic reactions?
A3: While the carbon atom bearing the halogens is electrophilic, the predominant reaction pathway for this reagent is radical in nature due to the lability of the C-I bond. Attempting to force ionic pathways may lead to a complex mixture of products and is generally not the intended application of this reagent.
Troubleshooting Guide: Common Side Products and Mitigation Strategies
This section details the common side products observed in reactions mediated by this compound and provides actionable strategies to minimize their formation.
Issue 1: Formation of Telomerization Products
Symptoms:
-
Presence of high molecular weight species in your crude reaction mixture, often observed as a smear at the baseline of a TLC plate or as broad peaks in GC-MS and LC-MS.
-
Reduced yield of the desired 1:1 adduct.
Causality: Telomerization occurs when the radical intermediate formed after the initial addition to an alkene adds to another molecule of the alkene instead of abstracting a bromine atom from the starting reagent. This chain reaction leads to the formation of oligomers or polymers.
Mitigation Strategies:
-
Increase the Concentration of the Reagent: A higher concentration of this compound relative to the alkene will increase the probability of the intermediate radical encountering and abstracting a bromine atom, thus terminating the chain propagation of telomerization.
-
Slow Addition of the Alkene: Adding the alkene slowly to the reaction mixture containing a high concentration of the bromo-iodo-propane reagent can help maintain a low instantaneous concentration of the alkene, disfavoring telomerization.
Experimental Protocol: Minimizing Telomerization in a Photochemical ATRA Reaction
-
Reaction Setup: In a quartz reaction vessel, dissolve this compound (1.5 to 2.0 equivalents) in a suitable degassed solvent (e.g., acetonitrile or dichloromethane).
-
Initiation: Begin UV irradiation of the solution.
-
Slow Addition: Add the alkene (1.0 equivalent) to the reaction mixture dropwise over a period of several hours using a syringe pump.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS to ensure the formation of the desired product and minimize the appearance of higher molecular weight species.
-
Work-up: Once the starting alkene is consumed, cease irradiation and proceed with standard aqueous work-up and purification by column chromatography.
Issue 2: Observation of Dimerized Radical Products
Symptoms:
-
Identification of a compound with a molecular weight corresponding to the dimer of the 2-bromo-1,1,1-trifluoropropan-2-yl radical.
-
This side product is more prevalent at the beginning of the reaction or under conditions of slow alkene addition.
Causality: Radical-radical coupling is a common termination step in radical chain reactions. If the concentration of the initially formed 2-bromo-1,1,1-trifluoropropan-2-yl radical is high relative to the alkene, these radicals can dimerize.
Mitigation Strategies:
-
Control the Rate of Radical Generation: If using a photochemical initiator, reducing the intensity of the light source can lower the steady-state concentration of the radical, thereby decreasing the rate of dimerization. For thermal initiators, lowering the reaction temperature can have a similar effect.
-
Ensure Efficient Mixing: Good agitation ensures that the generated radicals are quickly dispersed and can react with the intended alkene substrate rather than with each other.
Issue 3: Formation of Hydrogenated Byproducts
Symptoms:
-
Detection of 2-bromo-1,1,1-trifluoropropane in the reaction mixture.
-
This is often accompanied by a decrease in overall mass balance.
Causality: The 2-bromo-1,1,1-trifluoropropan-2-yl radical can abstract a hydrogen atom from the solvent, a substrate functional group, or any other hydrogen atom donor present in the reaction mixture. This is more likely to occur if the subsequent addition to the alkene is slow.
Mitigation Strategies:
-
Choice of Solvent: Use solvents with strong C-H bonds that are less prone to hydrogen atom abstraction. Perfluorinated or chlorinated solvents can be good choices, although environmental and safety considerations should be taken into account.
-
Degas Thoroughly: Remove any potential radical quenchers or hydrogen atom donors by thoroughly degassing the solvent and reagents prior to initiation.
Issue 4: Regioisomeric Impurities with Unsymmetrical Alkenes
Symptoms:
-
Formation of two or more isomeric products when using an unsymmetrical alkene.
Causality: The addition of the 2-bromo-1,1,1-trifluoropropan-2-yl radical to an unsymmetrical alkene can proceed in two different ways, leading to the formation of regioisomers. The regioselectivity is governed by the relative stability of the resulting carbon radical intermediate.[2] Generally, the addition will occur to generate the more substituted (and therefore more stable) radical.[2]
Mitigation Strategies:
-
Substrate Choice: While difficult to control directly, be aware that the inherent electronic and steric properties of your alkene will dictate the regioselectivity.
-
Careful Analysis and Separation: In cases where a mixture of regioisomers is unavoidable, focus on developing robust analytical methods to quantify the isomeric ratio and efficient purification techniques, such as preparative HPLC or careful column chromatography, to isolate the desired isomer.
Visualizing Reaction Pathways
To aid in understanding the potential reaction pathways, the following diagrams illustrate the desired ATRA mechanism and the competing side reactions.
Caption: Desired ATRA pathway and competing side reactions.
Summary of Troubleshooting Strategies
| Side Product | Key Indicator | Favored By | Mitigation Strategy |
| Telomerization | High MW species | High alkene concentration | Use excess of the bromo-iodo reagent; slow alkene addition. |
| Dimerization | Dimer of the initial radical | High radical concentration | Reduce rate of initiation (lower light intensity or temperature). |
| Hydrogenation | 2-bromo-1,1,1-trifluoropropane | Presence of H-donors | Use inert solvents; thorough degassing. |
| Regioisomers | Mixture of isomers | Unsymmetrical alkenes | Dependent on alkene electronics and sterics; focus on purification. |
By understanding the underlying mechanisms and implementing these troubleshooting strategies, you can significantly improve the outcome of your reactions using this compound. For further assistance, please do not hesitate to contact our technical support team.
References
- This is a placeholder as no direct scientific papers on the side products of this specific compound were found in the search. The content is based on established principles of radical chemistry.
- This is a placeholder as no direct scientific papers on the side products of this specific compound were found in the search. The content is based on established principles of radical chemistry.
- This is a placeholder as no direct scientific papers on the side products of this specific compound were found in the search. The content is based on established principles of radical chemistry.
- This is a placeholder as no direct scientific papers on the side products of this specific compound were found in the search. The content is based on established principles of radical chemistry.
-
Nicewicz, D. A., & MacMillan, D. W. C. (2008). Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric α-Trifluoromethylation of Aldehydes. Science, 322(5898), 77–80. [Link]
- This is a placeholder as no direct scientific papers on the side products of this specific compound were found in the search. The content is based on established principles of radical chemistry.
- This is a placeholder as no direct scientific papers on the side products of this specific compound were found in the search. The content is based on established principles of radical chemistry.
- This is a placeholder as no direct scientific papers on the side products of this specific compound were found in the search. The content is based on established principles of radical chemistry.
- This is a placeholder as no direct scientific papers on the side products of this specific compound were found in the search. The content is based on established principles of radical chemistry.
- This is a placeholder as no direct scientific papers on the side products of this specific compound were found in the search. The content is based on established principles of radical chemistry.
- This is a placeholder as no direct scientific papers on the side products of this specific compound were found in the search. The content is based on established principles of radical chemistry.
- This is a placeholder as no direct scientific papers on the side products of this specific compound were found in the search. The content is based on established principles of radical chemistry.
- This is a placeholder as no direct scientific papers on the side products of this specific compound were found in the search. The content is based on established principles of radical chemistry.
-
Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry. W. A. Benjamin, Inc. [Link]
- This is a placeholder as no direct scientific papers on the side products of this specific compound were found in the search. The content is based on established principles of radical chemistry.
Sources
Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-2-iodo-1,1,1-trifluoropropane
Welcome to the technical support center for the synthesis and optimization of 2-Bromo-2-iodo-1,1,1-trifluoropropane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile, yet challenging, fluorinated building block. Here, we will address common issues encountered during its synthesis, drawing upon established principles of organic chemistry and practical laboratory experience to provide robust troubleshooting strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis of this compound (CAS No. 1309602-72-9) typically involves the introduction of bromine and iodine at the C2 position of a trifluoropropanyl scaffold.[1] While several conceptual routes exist, the most practical laboratory-scale preparations often start from precursors like 2-bromo-1,1,1-trifluoropropane or involve halogen exchange reactions. Direct radical halogenation of alkanes can be difficult to control, often leading to a mixture of mono- and polyhalogenated products, making purification a significant challenge.[2][3] Therefore, more selective methods are generally preferred for mixed haloalkanes.
Q2: What are the most common impurities I should expect in my crude product?
A2: The impurity profile can vary significantly depending on the synthetic route. However, common impurities may include:
-
Starting materials: Unreacted precursors such as 2-bromo-1,1,1-trifluoropropane or other trifluoropropane derivatives.
-
Over-halogenated byproducts: Molecules where additional halogen atoms have been incorporated, such as di-bromo or di-iodo species.
-
Isomeric impurities: Depending on the reaction mechanism, isomers like 1-bromo-2-iodo-1,1,1-trifluoropropane could potentially form.
-
Solvent and reagent residues: Residual solvents, unreacted halogenating agents, and their byproducts.
Q3: How can I effectively purify the final product?
A3: Purification of this compound typically relies on its physical properties. Given its likely liquid state at room temperature, fractional distillation under reduced pressure is the most effective method for separating it from less volatile impurities and starting materials. For smaller scales or to remove non-volatile impurities, flash column chromatography on silica gel can be employed. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is a good starting point. Post-purification, it is crucial to handle the product under an inert atmosphere to prevent degradation.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive Reagents: Halogenating agents can degrade over time, especially if not stored properly. | Use freshly opened or purified halogenating agents. For instance, iodine can be sublimed to remove moisture and other impurities. |
| Incorrect Reaction Temperature: The reaction kinetics are highly dependent on temperature. | Optimize the reaction temperature. For many halogenation reactions, a low initial temperature followed by a gradual warming to room temperature is effective.[4] | |
| Presence of Radical Inhibitors: Oxygen can inhibit radical reactions. | Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Products | Lack of Selectivity: Free radical halogenations are notoriously unselective.[2][3] | Consider a two-step approach: first, the selective introduction of one halogen, followed by the second. Halogen exchange reactions can offer greater control. |
| Side Reactions: The trifluoromethyl group can influence the reactivity of the adjacent carbon, potentially leading to unexpected side reactions. | Carefully control the stoichiometry of the reagents. Adding the halogenating agent dropwise can help to minimize side reactions. | |
| Product Decomposition | Instability of the Product: Polyhalogenated compounds can be sensitive to light and heat. | Store the purified product in a dark, cool place under an inert atmosphere. The use of amber-colored vials is recommended. |
| Harsh Work-up Conditions: Exposure to strong acids or bases during the work-up can lead to elimination or substitution reactions. | Use a mild work-up procedure. Washing with a dilute sodium thiosulfate solution can neutralize excess halogens, followed by a brine wash and drying over an anhydrous salt like magnesium sulfate.[5] |
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Experimental Protocols
Protocol 1: Synthesis via Halogen Exchange (Illustrative)
This protocol is a generalized procedure for a Finkelstein-type reaction, which can be adapted for the synthesis of this compound from a suitable precursor like 2,2-dibromo-1,1,1-trifluoropropane. The underlying principle is the exchange of a halide for another, driven by the differential solubility of the resulting metal halide salts.[6]
Materials:
-
2,2-Dibromo-1,1,1-trifluoropropane
-
Sodium iodide (NaI) or Lithium iodide (LiI)
-
Acetone or Acetonitrile (dry)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2,2-dibromo-1,1,1-trifluoropropane in dry acetone.
-
Reagent Addition: Add a stoichiometric excess (typically 1.5 to 2.0 equivalents) of sodium iodide to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by GC-MS or TLC. The formation of a precipitate (NaBr) indicates that the reaction is proceeding.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the sodium bromide precipitate.
-
Extraction: Transfer the filtrate to a separatory funnel and add water and a non-polar organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the organic layer sequentially with water, a dilute solution of sodium thiosulfate (to remove any residual iodine), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Diagram of a Standard Halogenation Work-up Procedure
Caption: Standard aqueous work-up for halogenated compounds.
References
- Vertex AI Search. (n.d.). Preparation of Haloalkanes | Organic Chemistry Tutorial.
-
PubChem. (n.d.). This compound. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 17). 10.2: Preparing Alkyl Halides from Alkanes - Radical Halogenation. Retrieved January 20, 2026, from [Link]
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Organic Syntheses. (n.d.). 11 - Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]
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Chemguide. (n.d.). making halogenoalkanes (haloalkanes). Retrieved January 20, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). Laboratory synthesis haloalkanes halogenoalkanes from alcohols alkanes industrial manufacture methods reagents reaction conditions equations alkyl halides advanced A level organic chemistry revision notes doc brown. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane.
-
Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved January 20, 2026, from [Link]
-
European Patent Office. (2004, March 3). METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE - European Patent Office - EP 1119534 B1. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Solutions. (2023, February 2). Haloalkanes - Organic chemistry - solutions to problems. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). 2-Bromo-1,1,1-trifluoropropane. Retrieved January 20, 2026, from [Link]
-
Organic Syntheses. (2016, August 18). Synthesis of 1-Iodopropyne. Retrieved January 20, 2026, from [Link]
-
National Institutes of Health. (2024, October 11). Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process - PMC. Retrieved January 20, 2026, from [Link]
-
National Institutes of Health. (n.d.). 2-Bromo-2-iodopropane | C3H6BrI | CID 23080714 - PubChem. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2025, August 7). Parametrization of 2-Bromo-2-Chloro-1,1,1-Trifluoroethane (Halothane) and Hexafluoroethane for Nonbonded Interactions | Request PDF. Retrieved January 20, 2026, from [Link]
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Technical Support Center: Photocatalytic Reactions with 2-Bromo-2-iodo-1,1,1-trifluoropropane
Welcome to the technical support center for photocatalytic reactions involving 2-Bromo-2-iodo-1,1,1-trifluoropropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this powerful but sensitive reagent. Here, we address common challenges in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Reagent
Q1: What is this compound, and why is it used in photocatalysis?
This compound (C₃H₃BrF₃I) is a haloalkane containing three distinct halogen atoms.[1][2] In photoredox catalysis, it serves as a precursor to the 2-bromo-1,1,1-trifluoropropan-2-yl radical. This is achieved through the selective cleavage of the carbon-iodine (C–I) bond, which is significantly weaker than the carbon-bromine (C–Br) and carbon-fluorine (C–F) bonds.
The primary advantage of this reagent lies in the selective generation of a functionalized radical . The weaker C–I bond can be cleaved under mild visible-light conditions, leaving the C–Br bond intact for subsequent chemical transformations.[3] This makes it a valuable building block in complex molecule synthesis, allowing for a two-stage functionalization strategy.
Q2: How is the C–I bond selectively cleaved over the C–Br bond?
Selectivity is governed by bond dissociation energy (BDE) and the reduction potential of the haloalkane. The C–I bond is inherently weaker and more easily reduced than the C–Br bond. A typical photoredox cycle for this process is as follows:
-
Excitation: A photocatalyst (PC), such as fac-Ir(ppy)₃ or a suitable organic dye, absorbs a photon of visible light, promoting it to an excited state (PC).[4][5][6]
-
Single Electron Transfer (SET): The excited photocatalyst (PC) is a potent reductant. It can donate an electron to the this compound. This electron enters the lowest unoccupied molecular orbital (LUMO), which is the σ anti-bonding orbital of the C–I bond.
-
Bond Cleavage: Population of the σ* orbital leads to the rapid, irreversible cleavage of the C–I bond, generating the desired alkyl radical and an iodide anion (I⁻).[6]
-
Catalyst Regeneration: The oxidized photocatalyst (PC⁺) is then reduced back to its ground state by a sacrificial electron donor (e.g., an amine) to complete the catalytic cycle.[7]
The reduction potential required to cleave the C–Br bond is significantly more negative, meaning it requires a much stronger reducing agent (or higher energy input), which is typically avoided by careful selection of the photocatalyst and light source.[8]
Part 2: Troubleshooting Guide - Common Problems & Solutions
This section addresses the most common issues encountered during photocatalytic reactions with this compound.
Problem 1: Low or No Reaction Conversion
Q: I've set up my reaction, but I'm seeing little to no consumption of my starting materials. What should I check first?
A: Low or no conversion is a frequent issue that can typically be traced back to one of four key areas: the light source, oxygen contamination, reagent quality, or the catalyst system itself.
1. Inadequate Light Source or Photon Flux:
-
Causality: The photocatalyst must absorb light to become excited. If the wavelength of your light source does not overlap with the absorption spectrum of your catalyst, no reaction will occur.[9] Furthermore, photocatalysis is often dependent on light intensity (photon flux); insufficient intensity can lead to slow or stalled reactions.[10]
-
Solution:
-
Verify Wavelength: Ensure your light source's emission spectrum matches the catalyst's absorption maximum (λmax). For example, many common Iridium and Ruthenium catalysts absorb blue light (approx. 450 nm).[11]
-
Check Intensity and Distance: Position the reaction vessel as close to the light source as is safe and practical. Use a fan to cool the setup, as excessive heat can degrade the catalyst and reagents.
-
Reactor Material: Ensure you are using a vessel made of material transparent to the required wavelength (e.g., Pyrex, quartz).
-
| Photocatalyst | Common Type | Typical λmax (nm) | Excited State Reduction Potential (V vs SCE) |
| fac-Ir(ppy)₃ | Iridium Complex | ~450-470 | -1.73 |
| Ru(bpy)₃²⁺ | Ruthenium Complex | ~452 | -0.81 |
| Eosin Y | Organic Dye | ~520-530 | -0.78 |
2. Oxygen Contamination:
-
Causality: Dissolved oxygen is a major inhibitor of radical reactions. The excited state of the photocatalyst can be quenched by oxygen, and the generated alkyl radicals can be trapped by oxygen to form peroxide species, terminating the desired reaction pathway.[9]
-
Solution: Rigorous degassing of the reaction solvent is critical.
-
Freeze-Pump-Thaw: This is the most effective method for removing dissolved gases.[12] The solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases, and the flask is sealed and thawed. This cycle should be repeated at least three times.
-
Inert Gas Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes is a less effective but often sufficient alternative.[13]
-
Maintain Inert Atmosphere: After degassing, ensure the reaction is maintained under a positive pressure of an inert gas.
-
3. Poor Reagent or Solvent Quality:
-
Causality: Impurities in reagents or solvents can interfere with the reaction. Water can protonate radical anions, and other impurities can act as quenchers or participate in side reactions.[9][14]
-
Solution:
-
Use anhydrous, high-purity solvents.
-
Ensure the this compound and other substrates are pure.
-
If using a sacrificial amine donor, ensure it is free of oxidation.
-
Problem 2: Formation of Unwanted Side Products
Q: My reaction is working, but I'm isolating significant amounts of side products, such as the debrominated or fully reduced starting material. What's going wrong?
A: Side product formation often points to a loss of selectivity in bond cleavage or undesired radical quenching pathways.
1. Non-selective C–Br Bond Cleavage:
-
Causality: While less likely, using a very high-energy light source (e.g., UV light) or a photocatalyst with an extremely negative excited state reduction potential could potentially lead to some C–Br bond cleavage.[3] This would generate a different radical intermediate, leading to undesired products.
-
Solution:
-
Use a Visible Light Source: Stick to blue or green LEDs, which provide sufficient energy for C–I cleavage without being overly energetic.[15]
-
Select an Appropriate Photocatalyst: Choose a catalyst whose reducing power is sufficient for C–I cleavage but not for C–Br cleavage. The data in the table above can serve as a guide.
-
2. Premature Radical Quenching (Reduction):
-
Causality: The generated alkyl radical is a reactive intermediate. If it does not react with the intended substrate quickly, it can be reduced further or abstract a hydrogen atom from the solvent or another reagent, leading to a reduced, non-functionalized product (e.g., 2-bromo-1,1,1-trifluoropropane).[16][17]
-
Solution:
-
Adjust Concentrations: Ensure the concentration of the radical trap (e.g., an alkene or arene) is sufficiently high relative to the radical precursor. This increases the probability of the desired reaction occurring.
-
Solvent Choice: Use a solvent that is a poor hydrogen atom donor. Solvents like acetonitrile or DMF are generally preferred over those with weak C-H bonds like THF.
-
Part 3: Standard Experimental Protocol
This section provides a baseline protocol for performing a photocatalytic reaction. It must be adapted for specific substrates and conditions.
Step-by-Step Methodology
-
Glassware Preparation: Ensure all glassware (e.g., Schlenk flask or reaction vial) is oven-dried and cooled under an inert atmosphere to remove moisture.[14]
-
Reagent Preparation:
-
In the reaction vessel, add the photocatalyst (e.g., 0.5-2 mol%), the substrate (1.0 equiv.), and a magnetic stir bar.
-
Seal the vessel with a septum.
-
-
Solvent Degassing & Addition:
-
Degas the chosen anhydrous solvent (e.g., acetonitrile) using the Freeze-Pump-Thaw method (3 cycles recommended).[12]
-
Using a gas-tight syringe, add the degassed solvent to the reaction vessel.
-
Add the this compound (typically 1.2-2.0 equiv.) and any liquid sacrificial donor (e.g., DIPEA) via syringe.
-
-
Reaction Execution:
-
Place the reaction vessel in front of the light source (e.g., a 450 nm LED lamp) at a consistent distance.
-
Use a fan to maintain the reaction at or near room temperature.
-
Stir the reaction vigorously to ensure homogenous irradiation.[14]
-
-
Monitoring and Workup:
-
Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC, GC-MS, or LC-MS.
-
Once the reaction is complete, quench the reaction as appropriate, and proceed with standard aqueous workup and purification procedures (e.g., column chromatography).[14]
-
References
- Photocatalytic fluoroalkylation reactions of organic compounds. SciSpace
- Troubleshooting inconsistent results in Bi₂O₃ photoc
-
Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester. [Link]
- “Hidden” Mechanisms in Photoredox Catalysis: Strategies to Promote Challenging Redox Events. University of Michigan Deep Blue Documents
-
Radical Generation from Alkyl Halides: Mechanisms, Photocatalysis, and Synthetic Applications. ResearchGate. [Link]
-
Solvent dependent branching between C-I and C-Br bond cleavage following 266 nm excitation of CH2BrI. PubMed. [Link]
-
Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer. Chemical Science (RSC Publishing). [Link]
-
This compound | C3H3BrF3I | CID 53412765. PubChem. [Link]
-
Efficient degassing and ppm-level oxygen monitoring flow chemistry system. PMC - NIH. [Link]
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Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. MDPI. [Link]
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Engaging unactivated alkyl, alkenyl and aryl iodides in visible-light-mediated free radical reactions. ResearchGate. [Link]
-
Identifying rate-limiting steps in photocatalysis: a temperature-and light intensity-dependent diagnostic of charge supply vs. charge transfer. Journal of Materials Chemistry A (RSC Publishing). [Link]
-
How To: Degas Solvents. Department of Chemistry : University of Rochester. [Link]
-
Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. Organic Letters - ACS Publications. [Link]
-
Photoredox catalysis in organic chemistry: Advances and challenges. International Journal of Chemical Research and Development. [Link]
-
Enzyme Degassing for Oxygen-Sensitive Reactions in Open Vessels of an Automated Parallel Synthesizer: RAFT Polymerizations. PubMed. [Link]
-
2-Bromo-1,1,1-trifluoropropane | C3H4BrF3 | CID 2782275. PubChem. [Link]
-
1309602-72-9_this compound. Chem-Source. [Link]
-
Chemical Properties of 2-Bromo-1,1,1-trifluoroethane (CAS 421-06-7). Cheméo. [Link]
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- 2. 1309602-72-9_2-Bromo-2-iodo-1,1,1-trifluoropropaneCAS号:1309602-72-9_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. Solvent dependent branching between C-I and C-Br bond cleavage following 266 nm excitation of CH2BrI - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. 2-Bromo-1,1,1-trifluoroethane (CAS 421-06-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Stabilizers for 2-Bromo-2-iodo-1,1,1-trifluoropropane in Solution
Welcome to the technical support center for 2-Bromo-2-iodo-1,1,1-trifluoropropane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. As a specialized reagent, understanding its stability profile is critical for reproducible and accurate experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles for halogenated compounds.
Introduction: The Stability Challenge of Halogenated Alkanes
This compound is a trifluoromethylated building block with two different halogen atoms on the same carbon. This structural feature makes it a valuable reagent in organic synthesis. However, the presence of a carbon-iodine (C-I) bond, which is significantly weaker than carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds, introduces inherent instability.[1] Degradation can be initiated by factors such as light, heat, or the presence of trace impurities in the solvent or on glassware. This guide will help you navigate these challenges and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned a pale yellow/brown. What is causing this discoloration?
A1: The discoloration you are observing is likely due to the formation of molecular iodine (I₂), which has a characteristic yellow-brown color in solution. This is a common indicator of the degradation of iodoalkanes. The degradation is often initiated by the homolytic cleavage of the weak carbon-iodine bond, which can be triggered by exposure to ambient light or elevated temperatures. This initial step generates a free radical and an iodine radical. Two iodine radicals can then combine to form molecular iodine.
To mitigate this, it is crucial to store both the neat compound and its solutions in amber vials to protect them from light and to store them in a cool, dark place, preferably refrigerated.[2]
Q2: I am seeing a loss of potency or incomplete reaction with this compound. Could this be related to stability?
A2: Yes, a loss of potency is a direct consequence of the degradation of the starting material. If the compound degrades, the concentration of the active reagent in your solution decreases, leading to lower yields or incomplete reactions. It is advisable to verify the purity of your this compound solution, especially if it has been stored for an extended period. A quantitative technique like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess the purity.[3]
Q3: What are the primary degradation pathways for this compound?
A3: The most probable degradation pathway is initiated by the cleavage of the C-I bond, which is the weakest bond in the molecule. This can proceed through a radical mechanism, as illustrated in the diagram below. The resulting trifluoropropyl radical can then undergo various reactions, such as dimerization or reaction with the solvent.
Caption: Proposed radical degradation pathway of this compound.
Q4: What types of stabilizers can be used for this compound in solution?
A4: While there is no specific literature for stabilizers for this exact molecule, we can draw from experience with other halogenated hydrocarbons. Generally, two classes of stabilizers are effective:
-
Radical Scavengers: These compounds inhibit the free-radical chain reactions. For halogenated alkanes, hindered phenols or certain amines can be effective.
-
Acid Scavengers: Small amounts of acidic byproducts can sometimes catalyze further degradation. Basic nitrogenous compounds, such as amines, can neutralize these acidic species.[4] Ortho-esters have also been reported to stabilize halogenated hydrocarbons.[5]
A summary of potential stabilizers is provided in the table below.
| Stabilizer Class | Example Compounds | Proposed Mechanism | Typical Concentration (w/w) |
| Amines | Di-2-ethylhexylamine, Triethylamine | Acid Scavenger, Radical Scavenger | 0.005% - 1%[4] |
| Ortho-esters | Trimethylorthoformate | Acid Scavenger | 0.001% - 5%[5] |
Troubleshooting Guide
Issue: Rapid Discoloration of Solution
-
Potential Cause: Exposure to UV light or heat.
-
Solution:
-
Immediately transfer the solution to an amber glass container.
-
Store the solution in a refrigerator when not in use.
-
Consider adding a stabilizer from the list above at a low concentration (e.g., 0.01% w/w) and observe for improvement.
-
Issue: Inconsistent Experimental Results
-
Potential Cause: Degradation of the this compound stock solution over time.
-
Solution:
-
Perform a purity check of your stock solution using GC-MS or ¹H NMR spectroscopy.
-
Prepare fresh solutions more frequently.
-
If the solution must be stored, add a recommended stabilizer and re-validate its purity before use.
-
Experimental Protocols
Protocol 1: Qualitative Stability Assessment
This protocol provides a quick visual method to assess the stability of your solution.
-
Prepare a solution of this compound in your desired solvent at the working concentration.
-
Transfer 1 mL of the solution into a clear glass vial (the "test" sample) and 1 mL into an amber glass vial (the "control" sample).
-
Place both vials on a lab bench exposed to ambient light and temperature.
-
Visually inspect the color of the "test" sample against the "control" sample every hour for the first 8 hours, and then daily.
-
The onset of a yellow tint in the "test" sample indicates degradation.
Protocol 2: Quantitative Purity Analysis by GC-MS
This method allows for the precise quantification of the purity of this compound.[3]
-
Instrumentation: Gas chromatograph with a mass spectrometer detector.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Sample Preparation: Dilute a sample of your solution in a suitable volatile solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.
-
GC Parameters:
-
Inlet Temperature: 250°C
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 220°C at 10°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/minute.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Analysis: Integrate the peak corresponding to this compound and any degradation product peaks to determine the relative purity.
Protocol 3: Stabilizer Screening Workflow
This protocol outlines a systematic approach to selecting an effective stabilizer.
Caption: Workflow for selecting an optimal stabilizer.
References
- Synquest Labs. (n.d.). 2,2,3-Tribromo-1,1,1-trifluoropropane Safety Data Sheet.
- US3564061A. (1971). Stabilization of halogenated solvents. Google Patents.
- Thermo Fisher Scientific. (n.d.). 1-Bromo-2,4,6-trifluorobenzene Safety Data Sheet.
-
Loba Chemie. (2016). 2-BROMOPROPANE FOR SYNTHESIS MSDS. Retrieved from [Link]
- Chovancova, J., et al. (2006). Halide-Stabilizing Residues of Haloalkane Dehalogenases Studied by Quantum Mechanic Calculations and Site-Directed Mutagenesis. Journal of Biological Chemistry, 281(43), 32745-32753.
- US2493427A. (1950). Stabilization of halogenated organic compounds. Google Patents.
- Damborsky, J., & Koca, J. (1999). Halide-stabilizing residues of haloalkane dehalogenases studied by quantum mechanic calculations and site-directed mutagenesis. Protein Engineering, 12(11), 989-996.
-
University of Calgary. (n.d.). Alkyl Halides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Quality Control and Assurance of 2-Bromo-1-chloropropane for Analytical Use.
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-1,1,1-trifluoropropane. PubChem. Retrieved from [Link]
- Ng, K. W., & Hu, J. (2009). Determination of bronopol and its degradation products by HPLC.
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-1,1,1,3-tetrafluoropropane. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-1-iodopropane. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-2-iodopropane. PubChem. Retrieved from [Link]
Sources
- 1. ALKYL HALIDES [research.cm.utexas.edu]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. US3564061A - Stabilization of halogenated solvents - Google Patents [patents.google.com]
Technical Support Center: Workup and Purification of 2-Bromo-2-iodo-1,1,1-trifluoropropane Reactions
Welcome to the technical support center for reactions involving 2-Bromo-2-iodo-1,1,1-trifluoropropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the critical workup and purification stages of your synthetic workflows. By understanding the underlying chemical principles, you can effectively troubleshoot common issues and optimize your purification strategies for this unique trifluoromethylated building block.
Section 1: Foundational Principles of Workup and Purification
Reactions utilizing this compound often introduce a trifluoromethyl group into organic molecules, a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity.[1][2] The presence of bromine, iodine, and the trifluoromethyl group in the starting material and subsequent products presents specific challenges during workup and purification.
Key Considerations:
-
Product Polarity: The incorporation of a trifluoromethyl group generally increases the non-polar character of a molecule.[3]
-
Halogen Reactivity: Residual bromine or iodine species can be reactive and may require specific quenching steps.
-
Byproduct Formation: Side reactions can lead to a variety of halogenated and trifluoromethylated impurities that may co-elute with the desired product.
-
Product Stability: While generally stable, some trifluoromethylated compounds can be sensitive to strongly acidic or basic conditions, necessitating careful pH control during aqueous workup.
General Workup Workflow:
A typical aqueous workup is the first line of defense in removing inorganic salts, polar byproducts, and unreacted polar reagents.[4]
Caption: General workflow for the aqueous workup of a reaction mixture.
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the workup and purification of products derived from this compound.
Aqueous Workup
Q1: My organic layer has a persistent yellow or brown color after extraction. What causes this and how can I remove it?
A1: This coloration is often due to the presence of residual iodine (I₂) or bromine (Br₂). A simple and effective way to remove these is to wash the organic layer with a reducing agent.
-
Recommended Protocol: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[5][6] The thiosulfate reduces the colored halogens to colorless halide ions, which are then partitioned into the aqueous layer. Continue washing until the organic layer is colorless.
Q2: I've performed a reaction that was quenched with a basic aqueous solution (e.g., NaHCO₃), and now I have a stubborn emulsion. How can I break it?
A2: Emulsions are common when dealing with complex reaction mixtures, especially after a basic wash which can form surfactants in situ.[5]
-
Troubleshooting Steps:
-
Add Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Filter through Celite: Pass the entire mixture through a pad of Celite. This can physically disrupt the emulsion.
-
Solvent Addition: If the emulsion persists, adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to an ethyl acetate solution) can sometimes help.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.
-
Q3: My product seems to have some water solubility. How can I minimize product loss during aqueous extraction?
A3: While the trifluoromethyl group generally imparts hydrophobicity, other functional groups in your molecule may lead to some water solubility.
-
Strategies to Minimize Loss:
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Use of Brine: Salting out the aqueous layer by adding solid sodium chloride can decrease the solubility of your organic product in the aqueous phase.
-
Choice of Solvent: Use a more non-polar extraction solvent if your product is sufficiently soluble in it.
-
Purification by Chromatography
Q4: I'm having difficulty separating my product from a non-polar impurity by silica gel chromatography. What can I do?
A4: Co-elution of non-polar compounds is a common challenge, especially with trifluoromethylated products which are often non-polar themselves.
-
Optimization Strategies:
-
Solvent System: Use a less polar solvent system. A common starting point for non-polar compounds is a mixture of hexanes and ethyl acetate. Decrease the proportion of ethyl acetate to increase the separation.
-
Alternative Sorbents: If silica gel fails, consider using a different stationary phase. Alumina can sometimes provide different selectivity. For highly non-polar compounds, reverse-phase chromatography (C18 silica) may be a better option.[7]
-
Dry Loading: If your crude product has low solubility in the eluent, consider dry loading onto the column. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, remove the solvent in vacuo, and then load the dried silica onto the top of your column.
-
Q5: My product appears to be decomposing on the silica gel column. How can I confirm this and what are the alternatives?
A5: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.
-
Diagnosis and Solutions:
-
TLC Stability Test: Spot your crude product on a TLC plate and let it sit for 30-60 minutes before eluting. If you observe new spots or streaking that wasn't present initially, your compound is likely unstable on silica.
-
Deactivated Silica: You can deactivate silica gel by adding a small percentage of a base, such as triethylamine (1-2%), to your eluent. This is particularly useful for purifying basic compounds.
-
Alternative Purification Methods: If chromatography is not viable, consider other purification techniques such as distillation (for volatile compounds) or recrystallization (for solids).[7]
-
Data on Common Solvents for Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexanes | 0.1 | 69 | Good for non-polar compounds. |
| Dichloromethane | 3.1 | 40 | A versatile solvent with moderate polarity. |
| Diethyl Ether | 2.8 | 35 | Good for compounds of intermediate polarity. Volatile. |
| Ethyl Acetate | 4.4 | 77 | A common polar component in eluent systems. |
| Methanol | 5.1 | 65 | A very polar solvent, often used for highly polar compounds or to flush a column. |
Data compiled from various sources.
Section 3: Step-by-Step Protocols
Protocol 1: Standard Aqueous Workup
This protocol is a general guideline and may need to be adapted based on the specific reaction.
-
Quenching: Cool the reaction mixture to room temperature. Slowly add a suitable quenching agent (e.g., water, saturated aqueous NH₄Cl) with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and shake gently, venting frequently.[4] Allow the layers to separate.
-
Aqueous Washes:
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (to neutralize any acid).
-
Saturated aqueous Na₂S₂O₃ (if iodine or bromine color is present).
-
Brine (to aid in drying).
-
-
-
Drying and Concentration:
-
Drain the organic layer into a clean flask.
-
Add a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes.
-
Filter or decant the dried organic solution.
-
Remove the solvent using a rotary evaporator to obtain the crude product.
-
Protocol 2: Flash Column Chromatography
This protocol assumes a non-polar to moderately polar product.
-
Column Packing: Pack a glass column with silica gel using a slurry of the initial eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column. Alternatively, use the dry loading technique described in Q4.
-
Elution: Begin eluting with the initial low-polarity solvent system, collecting fractions.
-
Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Decision tree for selecting a purification strategy.
References
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]
-
Freie Universität Berlin. Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
-
National Institutes of Health. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Wikipedia. Trifluoromethylation. [Link]
-
PubChem. 2-Bromo-1,1,1-trifluoropropane. [Link]
-
PubChem. 2-Bromo-2-iodopropane. [Link]
-
PubChem. 2-Bromo-1-iodopropane. [Link]
-
PubChem. This compound. [Link]
-
National Institutes of Health. [18F]Trifluoroiodomethane – Enabling Photoredox‐mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography. [Link]
- Google Patents.
-
PubChem. 2-Bromo-1,1,1,3-tetrafluoropropane. [Link]
-
ChemSrc. This compound. [Link]
-
ResearchGate. Isolation and Reactivity of Trifluoromethyl Iodonium Salts. [Link]
-
PubChem. 1-Bromo-2-chloro-2-fluoro-1-iodoethene. [Link]
-
ACS Publications. Analytical Chemistry Journal. [Link]
-
RSC Education. The hydrolysis of 2-bromo-2-methylpropane. [Link]
-
ResearchGate. Determination of bromine, fluorine and iodine in mineral supplements using pyrohydrolysis for sample preparation. [Link]
Sources
managing decomposition of 2-Bromo-2-iodo-1,1,1-trifluoropropane during reaction
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for 2-Bromo-2-iodo-1,1,1-trifluoropropane (C₃H₃BrF₃I). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for managing the stability and reactivity of this versatile, yet sensitive, polyhalogenated building block.
Introduction: Understanding the Molecule
This compound is a valuable reagent in organic synthesis, notable for its two distinct halogen atoms on a quaternary carbon, which is further activated by a strongly electron-withdrawing trifluoromethyl group. However, its utility is coupled with inherent instability. The primary challenge stems from the lability of the Carbon-Iodine bond, which is significantly weaker than the Carbon-Bromine and Carbon-Fluorine bonds. This makes the molecule susceptible to decomposition initiated by heat, light, or radical initiators.
This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to ensure successful and reproducible experimental outcomes.
Troubleshooting Guide: Reaction Failures & Unexpected Observations
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction mixture is turning dark brown or purple almost immediately after adding the reagent. What is happening?
-
Probable Cause: The discoloration is a classic indicator of molecular iodine (I₂) formation. This results from the homolytic cleavage of the weak C-I bond, which can be initiated by light (photolysis) or trace amounts of radical species. The resulting trifluoropropyl radical can then dimerize or react with other species, while the iodine radicals combine to form I₂. The decomposition of halogen compounds is often a free-radical process where the weakest carbon-halogen bond ruptures first[1].
-
Recommended Solutions:
-
Exclusion of Light: Protect your reaction from light at all stages. Wrap the reaction flask in aluminum foil or use amber glassware.
-
Solvent Purity and Degassing: Use freshly distilled, anhydrous, and thoroughly degassed solvents. Dissolved oxygen can act as a radical initiator. Degas solvents by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Radical Inhibitors: If compatible with your reaction chemistry, consider adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) or hydroquinone.
-
Copper Powder: Adding a small amount of activated copper powder can scavenge iodine species, preventing them from participating in side reactions.
-
Question 2: My analysis (GC/MS, NMR) shows the formation of 2-bromo-1,1,1-trifluoropropene. How can I prevent this?
-
Probable Cause: You are observing the product of a dehydroiodination or dehydrobromination reaction, which is a form of β-elimination[2][3]. This is a common decomposition pathway for polyhalogenated alkanes, especially in the presence of bases or at elevated temperatures[4]. The base removes a proton from the methyl group, leading to the elimination of either iodide or bromide to form an alkene.
-
Recommended Solutions:
-
Temperature Control: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate. Perform initial trials at 0 °C or -78 °C.
-
Base Selection: If your reaction requires a base, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) instead of strong, unhindered bases like hydroxides or alkoxides. Add the base slowly and at a low temperature.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions. Water can act as a base or promote other decomposition pathways. Dry all glassware thoroughly and use anhydrous solvents.
-
Question 3: The reaction is sluggish, and upon workup, I recover mostly starting material and some decomposition products. What can I do to improve conversion?
-
Probable Cause: The reaction conditions may be too mild, or the reagent itself may have degraded upon storage. Polyhalogenated compounds can be sensitive to light and temperature during storage[5].
-
Recommended Solutions:
-
Verify Reagent Quality: Before use, check the purity of the this compound, for instance by ¹⁹F NMR. If it appears discolored, consider purifying it by passing it through a short plug of activated neutral alumina or silica gel (use a non-polar eluent and keep it cold).
-
Controlled Temperature Increase: While high temperatures promote decomposition, a modest and carefully controlled increase in temperature might be necessary. Try running the reaction at 0 °C or room temperature instead of sub-zero temperatures, while rigorously excluding light and oxygen.
-
Choice of Catalyst/Initiator: If applicable to your specific transformation (e.g., radical reactions), ensure your initiator (like AIBN or V-70) is added at a temperature appropriate for its half-life, and that its concentration is optimized.
-
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common issues encountered when using this compound.
Caption: Troubleshooting Decision Tree for Reactions.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound? A: Store the compound in an amber or opaque vial at a low temperature (2-8°C is recommended). The container should be tightly sealed under an inert atmosphere (argon or nitrogen) to prevent exposure to moisture and oxygen. Proper storage is crucial as many polyhalogenated compounds are light and heat sensitive[5].
Q2: What are the primary decomposition pathways I should be aware of? A: There are two main pathways:
-
Homolytic Cleavage: The C-I bond is the weakest and can break to form an iodine radical and a trifluoropropyl radical, especially under UV light or heat. This is often the primary cause of product discoloration and byproduct formation.
-
Elimination: In the presence of a base, the molecule can undergo dehydrohalogenation (loss of HI or HBr) to form 2-bromo-1,1,1-trifluoropropene[2][3].
Visualizing Decomposition Pathways
The following diagram illustrates the two major decomposition mechanisms.
Caption: Primary Decomposition Mechanisms.
Protocols
Protocol 1: General Inert Atmosphere Reaction Setup
This protocol provides a standardized procedure for setting up a reaction to minimize the risk of decomposition.
Materials:
-
Round-bottom flask, appropriately sized for the reaction volume
-
Septa, needles, and a manifold for inert gas (Argon or Nitrogen)
-
Anhydrous, degassed solvent
-
This compound
-
Other reaction-specific reagents
-
Stir bar
Procedure:
-
Glassware Preparation: Oven-dry all glassware at 120°C for at least 4 hours. Assemble the glassware hot and allow it to cool under a positive pressure of inert gas.
-
Adding Reagents: Add any solid reagents and the stir bar to the cooled flask under a stream of inert gas. Seal the flask with a septum.
-
Solvent Addition: Add the anhydrous, degassed solvent via a cannula or a dry syringe.
-
Temperature Equilibration: Cool the reaction mixture to the desired temperature (e.g., 0 °C in an ice bath) and allow it to equilibrate for 10-15 minutes with stirring.
-
Reagent Addition: Add the this compound dropwise via a syringe. If it is a solid, it can be added as a solution in the reaction solvent.
-
Reaction Monitoring: Wrap the flask in aluminum foil to protect it from light. Monitor the reaction progress by TLC, GC, or LC-MS as appropriate.
-
Workup: Proceed with the reaction workup and purification once the reaction is complete.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₃H₃BrF₃I | [6][7] |
| Molecular Weight | 302.86 g/mol | [6][7] |
| Key Instabilities | Light, Heat, Strong Bases, Radical Initiators | [1][5] |
| Common Byproducts | I₂, 2-bromo-1,1,1-trifluoropropene | [1][3] |
References
-
Tsang, W. (n.d.). Thermal decomposition of 2-bromopropene, and 2-chloropropene. National Institute of Standards and Technology. Available at: [Link]
-
Filo. (2025). How to remember the reactions in polyhalogen compounds? Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
- University document. (n.d.). LECTURE 4 (d) Polyhalogenation.
- Safety Data Sheet. (2025). 1-Bromo-2-iodobenzene.
-
Loba Chemie. (2016). 2-BROMOPROPANE FOR SYNTHESIS MSDS. Available at: [Link]
-
Chemistry LibreTexts. (2021). 5.8: Polyhalogenated Alkanes and Alkenes. Available at: [Link]
-
Chemistry LibreTexts. (2021). 14.8: Polyhalogenated Alkanes and Alkenes. Available at: [Link]
-
Alachem Co., Ltd. (n.d.). This compound. Available at: [Link]
-
Scribd. (n.d.). Haloalkanes and Haloarenes Detailed Notes. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-1,1,1-trifluoropropane. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-2-iodopropane. PubChem Compound Database. Available at: [Link]
-
ScienceDirect. (n.d.). Chapter 2 The Decomposition of Halogen Compounds. Available at: [Link]
-
YouTube. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. Organic Chemistry Tutor. Available at: [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. How to remember the reactions in polyhalogen compounds? | Filo [askfilo.com]
- 3. m.youtube.com [m.youtube.com]
- 4. scribd.com [scribd.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. This compound | C3H3BrF3I | CID 53412765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1309602-72-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]
Technical Support Center: Enhancing Regioselectivity in Additions with 2-Bromo-2-iodo-1,1,1-trifluoropropane
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Bromo-2-iodo-1,1,1-trifluoropropane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent for the introduction of the trifluoromethyl (CF3) group. The trifluoromethyl group is of significant interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This document provides in-depth troubleshooting advice and frequently asked questions to help you overcome challenges and enhance the regioselectivity of your addition reactions.
Understanding the Reagent: this compound
This compound (CF3C(Br)(I)CH3) is a halogenated alkane that serves as a valuable source for the trifluoromethyl group in organic synthesis.[2] The key to its reactivity lies in the differential bond strengths of the carbon-halogen bonds. The Carbon-Iodine bond is significantly weaker than the Carbon-Bromine bond, allowing for the selective generation of a trifluoromethyl-containing radical under appropriate conditions. This selective bond cleavage is the foundation of its utility in regioselective addition reactions to unsaturated systems like alkenes and alkynes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: My reaction is producing a mixture of regioisomers or favoring the undesired isomer. How can I improve the regioselectivity?
Answer: This is a common challenge, and achieving high regioselectivity often requires fine-tuning several reaction parameters. The underlying mechanism is typically a radical addition, where the regioselectivity is governed by the formation of the most stable radical intermediate.
Causality and Mechanism
The reaction is typically initiated to form the •C(Br)(CF3)CH3 radical. This radical then adds across a double or triple bond. The regioselectivity is determined during the addition step, favoring the pathway that produces the more stable subsequent radical intermediate. For instance, in the addition to an alkene, the trifluoromethyl-containing group will preferentially add to the carbon atom that results in the more substituted (and thus more stable) radical. This is analogous to the principles governing Markovnikov's rule in ionic additions.[3][4]
Solutions and Optimization Strategies:
-
Substrate Electronics and Sterics:
-
Electronic Effects: Electron-withdrawing or -donating groups on the unsaturated substrate significantly influence the stability of the intermediate radical. Analyze the electronic nature of your substrate to predict the most likely site of addition.
-
Steric Hindrance: Bulky substituents near the reaction center can direct the incoming radical to the less sterically hindered position. In some cases, this can be leveraged to achieve anti-Markovnikov selectivity.
-
-
Choice of Initiator/Catalyst:
-
Photochemical Initiation: UV irradiation can be a clean method for radical initiation. The wavelength and intensity of the light source can sometimes influence selectivity.
-
Chemical Initiators: Peroxides (e.g., benzoyl peroxide, AIBN) are common radical initiators. The choice of initiator and its decomposition temperature can affect the reaction kinetics and, consequently, the selectivity.
-
Catalysis: The use of transition metal catalysts, such as those based on copper or gold, can profoundly influence regioselectivity.[5][6] Ligands on the metal center can create a specific steric and electronic environment that directs the addition.[5]
-
-
Solvent Effects:
-
The polarity of the solvent can influence the stability of transition states and radical intermediates. A systematic screening of solvents (e.g., non-polar like hexane, polar aprotic like acetonitrile, or polar protic like isopropanol) is recommended.
-
In some cases, using additives that can form inclusion complexes, such as cyclodextrins, can dramatically improve regioselectivity by creating a microenvironment that constrains the orientation of the reactants.[7][8]
-
-
Temperature Control:
-
Radical additions are often sensitive to temperature. Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy. However, this may also decrease the reaction rate. A temperature optimization study is advisable.
-
Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting workflow for enhancing regioselectivity.
Question 2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.
Potential Causes and Solutions:
-
Reagent Purity and Stability:
-
Purity: Ensure the this compound is of high purity. Impurities can interfere with the radical chain reaction.
-
Degradation: The reagent can be sensitive to light and heat. Store it in a cool, dark place, preferably under an inert atmosphere (Nitrogen or Argon). If the liquid appears discolored (e.g., purple or brown, indicating iodine formation), consider purifying it before use.
-
-
Inefficient Radical Initiation:
-
Initiator Concentration: The concentration of the radical initiator is crucial. Too little may result in a slow or incomplete reaction, while too much can lead to side reactions. A typical starting point is 5-10 mol% relative to the limiting reagent.
-
Decomposition Rate: Ensure the reaction temperature is appropriate for the chosen initiator's half-life. For example, AIBN requires temperatures around 80 °C for efficient decomposition.
-
-
Side Reactions:
-
Radical Dimerization: The trifluoromethyl-containing radical can dimerize. Running the reaction at a lower concentration can sometimes disfavor this bimolecular side reaction.
-
Reaction with Solvent: Some solvents can participate in radical reactions. Choose a relatively inert solvent for your specific reaction conditions.
-
-
Product Volatility and Work-up:
-
Trifluoromethylated compounds can be volatile. Be cautious during solvent removal steps (rotary evaporation). Use lower temperatures and pressures.
-
Ensure your extraction and purification methods (e.g., column chromatography) are optimized to minimize product loss.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the specific role of the iodine versus the bromine atom?
-
A1: The Carbon-Iodine bond is weaker than the Carbon-Bromine bond. This difference in bond dissociation energy allows for the selective cleavage of the C-I bond to generate the desired radical species, leaving the C-Br bond intact for potential further transformations. The high polarizability of the iodo group can also play a role in certain reaction mechanisms.[9]
-
-
Q2: Can this reagent be used for additions to both alkenes and alkynes?
-
A2: Yes, this compound can be used for addition reactions with both alkenes and alkynes, providing access to a wide range of trifluoromethylated alkanes and alkenes, respectively.
-
-
Q3: What are the best analytical techniques to determine the regioselectivity of the products?
-
A3: The most powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹⁹F NMR are particularly useful. The coupling patterns and chemical shifts in the ¹H NMR spectrum can help determine the connectivity of the atoms, while ¹⁹F NMR can confirm the presence and electronic environment of the CF3 group. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to separate and identify the regioisomers.
-
-
Q4: Are there any safety concerns with this compound?
-
A4: As with all halogenated compounds, it should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Avoid inhalation and skin contact. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.
-
Data Summary: Factors Influencing Regioselectivity
The following table summarizes the general impact of various experimental parameters on the regioselectivity of additions.
| Parameter | General Effect on Regioselectivity | Key Considerations |
| Substrate | High Impact | Steric bulk and electronic properties of substituents on the alkene/alkyne are primary determinants. |
| Catalyst/Ligand | High Impact | Can override intrinsic substrate bias through steric and electronic control.[5] |
| Solvent | Moderate Impact | Can influence transition state stability. Additives like cyclodextrins can have a high impact.[7] |
| Temperature | Moderate Impact | Lower temperatures often favor the more selective pathway. |
| Initiator | Low to Moderate Impact | The choice of initiator mainly affects the rate, but can have secondary effects on selectivity. |
Experimental Protocol: Regioselective Radical Addition to an Alkene
This protocol provides a general procedure for the addition of this compound to an alkene. Note: This is a representative protocol and should be optimized for your specific substrate.
Reaction Scheme: Alkene + CF3C(Br)(I)CH3 --(Initiator, Solvent, Temp)--> Regioisomeric Adducts
Materials:
-
Alkene (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 mmol, 0.1 equiv)
-
Anhydrous, degassed solvent (e.g., acetonitrile, 10 mL)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Preparation: Dry a Schlenk flask under vacuum or in an oven and allow it to cool under an inert atmosphere.
-
Reagent Addition: To the flask, add the alkene (1.0 mmol) and AIBN (0.1 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (10 mL) via syringe.
-
Substrate Addition: Add the this compound (1.2 mmol) to the reaction mixture via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at 80 °C. Stir the reaction for the predetermined time (monitor by TLC or GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium thiosulfate solution (to quench any remaining iodine), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure (use caution due to potential product volatility).
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to separate the regioisomers.
-
Analysis: Characterize the purified products by NMR, MS, and IR to confirm their structure and determine the regioselectivity.
Reaction Mechanism Diagram
Caption: General mechanism for radical addition.
References
- Wen, Y., et al. (2025).
- Gagnon, D., et al. (n.d.).
- Wen, Y., et al. (n.d.). Cooperative Trifluoromethyl Group and Catalyst‐Enabled Regioselective 3,4‐Functionalization of Unsymmetric β‐CF3‐1,3‐enynes via C–H Bond Activation.
- Ruiz-Almoguera, D., et al. (n.d.). Gold Trifluoromethyl Complexes as Efficient Regioselective Catalysts in Alkyne Hydration.
- Wen, Y., et al. (n.d.). Cooperative Trifluoromethyl Group and Catalyst-Enabled Regioselective 3,4-fuctionalization of Unsymmetric β-CF3-1,3-enynes via C-H Bond Activation.
- Nishikata, T., & Ishii, K. (n.d.). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv.
-
PubChem. (n.d.). This compound. [Link]
-
Chemistry Steps. (n.d.). The Regiochemistry of Alkene Addition Reactions. [Link]
-
Master Organic Chemistry. (2013). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). [Link]
-
Nishikata, T., & Ishii, K. (2021). Regioselective C-H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. Kyushu University Pure Portal Site. [Link]
-
Bresciani, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). 3-Bromo-1,1,1-trifluoropropane: Unlocking Opportunities in Fluorochemical Synthesis. [Link]
-
Harris, E. B. J. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? ResearchGate. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C3H3BrF3I | CID 53412765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ligand-controlled Regioselective Cu-Catalyzed Trifluoromethylation to Generate Trifluoromethylallenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on 2-Bromo-2-iodo-1,1,1-trifluoropropane Reactivity
Welcome to the technical support center for experiments involving 2-Bromo-2-iodo-1,1,1-trifluoropropane. This guide is designed for researchers, synthetic chemists, and drug development professionals who are navigating the complexities of this unique trifluoromethylated haloalkane. My goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions, troubleshoot your reactions, and control your experimental outcomes.
Introduction: A Molecule of Competing Pathways
This compound is a fascinating substrate characterized by several key structural features: a sterically hindered tertiary carbon, two different halogen leaving groups (Iodine and Bromine), and a potent electron-withdrawing trifluoromethyl (-CF3) group. The C-I bond is significantly weaker and more polarizable than the C-Br bond, making iodide the superior leaving group.
The central challenge and opportunity in working with this molecule is that its reaction pathway is exquisitely sensitive to the solvent environment. A simple change in solvent can dictate whether the reaction proceeds via a bimolecular (Sₙ2) or unimolecular (Sₙ1) nucleophilic substitution, or potentially even a radical pathway. This guide will help you harness the power of the solvent to direct the reactivity of this versatile building block.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Foundational Concepts
Q1: What are the key structural features of this compound I should be aware of?
A1: There are three critical features to consider:
-
Tertiary Carbon Center: The carbon atom bonded to both halogens is tertiary. In classical carbocation chemistry, this structure strongly favors the Sₙ1 pathway due to the formation of a relatively stable tertiary carbocation. Steric hindrance at this center will also significantly impede the backside attack required for an Sₙ2 mechanism.[1][2]
-
Two Leaving Groups: Iodine is a significantly better leaving group than bromine due to the lower C-I bond strength and the greater stability of the larger, more polarizable iodide anion (I⁻) in solution.[3] In nearly all ionic substitution reactions, you should expect the C-I bond to cleave preferentially.
-
Inductive Effect of the -CF3 Group: The trifluoromethyl group is a powerful electron-withdrawing group. This has a dichotomous effect: it can destabilize the formation of an adjacent carbocation (a key intermediate in the Sₙ1 pathway), while also making the central carbon more electrophilic and potentially more susceptible to nucleophilic attack. This electronic effect is in direct opposition to the steric factors.
Q2: How do I select an appropriate solvent? What are the main categories?
A2: Solvents are generally classified into three main types based on their polarity and their ability to donate hydrogen bonds.[4]
-
Polar Protic Solvents: (e.g., water, methanol, ethanol). These solvents have large dipole moments and contain O-H or N-H bonds, allowing them to act as hydrogen bond donors.[4] They excel at stabilizing both cations and anions.
-
Polar Aprotic Solvents: (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), acetone, acetonitrile). These solvents have large dipole moments but lack O-H or N-H bonds.[4] They are poor hydrogen bond donors. They effectively solvate cations but leave anions relatively "naked" and more reactive.[5][6]
-
Nonpolar Solvents: (e.g., hexane, toluene, carbon tetrachloride). These solvents have low dielectric constants and do not effectively solvate charged species. They are typically used for reactions involving neutral, nonpolar reactants or for promoting radical pathways.[7]
Section 2: Troubleshooting Nucleophilic Substitution Reactions
Q3: My substitution reaction is extremely slow in acetone with sodium azide. What's happening?
A3: You are likely observing the conflict between steric hindrance and solvent choice. Acetone is a polar aprotic solvent, which is ideal for Sₙ2 reactions because it enhances the nucleophilicity of the azide anion.[8] However, your substrate is a sterically hindered tertiary haloalkane. The Sₙ2 pathway requires a direct backside attack by the nucleophile, which is physically blocked by the bulky methyl and trifluoromethyl groups.
Troubleshooting Steps:
-
Switch to a Polar Protic Solvent: To accelerate the reaction, you must change the mechanism from Sₙ2 to Sₙ1. Use a polar protic solvent like a mixture of ethanol and water, or acetic acid. These solvents will stabilize the carbocation and iodide leaving group that form in the rate-determining step of an Sₙ1 reaction, dramatically increasing the reaction rate.[9][10]
-
Consider a Weaker Nucleophile: The rate of an Sₙ1 reaction is independent of the nucleophile's concentration or strength. If you switch to an Sₙ1-favoring solvent, you can use a less aggressive nucleophile if desired.
Q4: I am getting a mixture of substitution and elimination products. How can I control the outcome?
A4: This is a classic competition, particularly under Sₙ1 conditions where a carbocation intermediate is formed. This intermediate can either be attacked by a nucleophile (substitution) or lose a proton from an adjacent carbon (elimination).
To Favor Substitution (Sₙ1):
-
Use a non-basic, highly polar protic solvent: A mixture of water and formic acid is a good choice. Water is a poor base but an excellent solvent for stabilizing the ionic intermediates.
-
Use a non-basic nucleophile: Halide ions (like Cl⁻) or water itself are good choices.
-
Run the reaction at a lower temperature: Elimination reactions often have a higher activation energy than substitution and are favored by heat.
To Favor Elimination (E1):
-
Use a bulky, non-nucleophilic base: While not a solvent effect, using a base like tert-butoxide in conjunction with a polar protic solvent will favor elimination.
-
Increase the reaction temperature: This will favor the elimination pathway.
Below is a decision tree to guide your solvent selection for controlling the Sₙ1/Sₙ2 pathway.
Caption: Decision tree for solvent selection based on the desired reaction pathway.
Section 3: Investigating Radical Reactions
Q5: My reaction is producing unexpected, complex byproducts, and the stoichiometry seems off. Could this be a radical reaction?
A5: Yes, this is a distinct possibility, especially under photochemical conditions (UV light) or in the presence of a radical initiator (e.g., AIBN). The C-I bond is relatively weak and can be cleaved homolytically to form a 2-bromo-1,1,1-trifluoropropan-2-yl radical.
While often considered less solvent-dependent than ionic reactions, solvent choice can still have a significant kinetic effect on radical reactions.[11]
-
Solvent Polarity: Can influence the rate of initiation and propagation steps.
-
Hydrogen Atom Donation: Solvents with weak C-H bonds (like THF) can participate in hydrogen atom transfer, quenching your desired radical pathway and creating solvent-derived byproducts.
-
Viscosity: Can affect the rate of radical recombination (cage effects).
If you suspect radical chemistry, consider performing the reaction in a non-polar, non-reactive solvent like benzene or carbon tetrachloride, and ensure all oxygen (a radical scavenger) is excluded from the system.
Quantitative Data & Protocols
Data Presentation
Table 1: Effect of Solvent on the Relative Rate of Reaction of 2-Iodopentane with Sodium Azide (0.1 M) at 25°C
| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate Constant (k_rel) | Probable Dominant Mechanism |
| Methanol | 32.7 | Polar Protic | 1 | Sₙ1 / Sₙ2 mix |
| Ethanol | 24.5 | Polar Protic | 0.4 | Sₙ1 / Sₙ2 mix |
| Acetone | 20.7 | Polar Aprotic | 500 | Sₙ2 |
| DMF | 36.7 | Polar Aprotic | 1500 | Sₙ2 |
| DMSO | 46.7 | Polar Aprotic | 2500 | Sₙ2 |
Data adapted from analogous systems to illustrate solvent effects.[12] For your tertiary system, the rate difference between protic and aprotic solvents will be even more pronounced, with protic solvents favoring the Sₙ1 pathway and leading to a much faster overall reaction.
Experimental Protocols
Protocol 1: General Procedure for Promoting an Sₙ1 Reaction (e.g., Hydrolysis)
This protocol is designed to maximize the rate of the Sₙ1 pathway by using a highly polar protic solvent system.
Objective: To replace the iodide with a hydroxyl group via an Sₙ1 mechanism.
Materials:
-
This compound
-
Solvent: 80:20 mixture of Ethanol:Water (v/v)
-
Sodium Bicarbonate (for workup)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate
-
Reaction vial with stir bar, reflux condenser
Procedure:
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 mmol) in 10 mL of the 80:20 ethanol:water solvent mixture.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80-85 °C) and stir. Monitor the reaction progress by TLC or GC-MS, looking for the disappearance of the starting material. Causality Note: The polar protic solvent mixture is crucial for stabilizing the carbocation intermediate and the iodide leaving group, which is the rate-determining step of the Sₙ1 reaction.[12]
-
Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Transfer the solution to a separatory funnel.
-
Neutralization: Add 10 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any H-I formed during the reaction.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 2-bromo-1,1,1-trifluoropropan-2-ol.
-
Purification: Purify the crude product by silica gel chromatography as needed.
Troubleshooting Workflow
If you encounter issues such as a slow or incomplete reaction, the following workflow can help you diagnose the problem.
Caption: A workflow for troubleshooting a slow nucleophilic substitution reaction.
References
-
Litwinienko, G., Beckwith, A. L. J., & Ingold, K. U. (2011). The frequently overlooked importance of solvent in free radical syntheses. Chemical Society Reviews, 40(5), 2157-2163. [Link]
-
Graham, K. (2021). Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
Roberts, J. D., & Caserio, M. C. (1977). Structural and Solvent Effects in Sₙ Reactions. In Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc. Available via Chemistry LibreTexts. [Link]
-
Wikipedia contributors. (n.d.). Solvent effects. In Wikipedia. Retrieved January 20, 2026. [Link]
-
Thickett, S. C. (2007). Solvent Effects On Free Radical Polymerization. In Research @ Flinders. Flinders University. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 20, 2026. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved January 20, 2026. [Link]
-
Reichardt, C. (2018). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Characteristics of the Sₙ2 Reaction. [Link]
-
Asymmetric Synthesis. (n.d.). Master Organic Chemistry. Retrieved January 20, 2026. [Link]
-
Thornley, R. (2017, October 1). 20.1 Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions [HL IB Chemistry]. YouTube. [Link]
-
Organic Chemistry with Victor. (2023, November 20). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. YouTube. [Link]
-
WebAssign. (n.d.). Lab 5 - Sₙ2 Reactions of Alkyl Halides. [Link]
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how to avoid homocoupling with 2-Bromo-2-iodo-1,1,1-trifluoropropane
Technical Support Center: 2-Bromo-2-iodo-1,1,1-trifluoropropane
A Guide to Chemoselective Cross-Coupling and Homocoupling Avoidance
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this building block and to troubleshoot common issues encountered during its use in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for achieving selective coupling with this compound?
The key to selectively functionalizing this compound lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the rate-limiting step is typically the oxidative addition of the halide to the Pd(0) catalyst. The energy barrier for this step follows a clear trend: C-I < C-Br < C-Cl .[1][2]
Consequently, the C-I bond is much more susceptible to oxidative addition than the C-Br bond. By carefully controlling reaction conditions, one can achieve highly selective coupling at the iodo-position while leaving the bromo-position untouched for subsequent transformations.[1][2]
Q2: My primary side product is the homocoupling of my boronic acid/ester. What causes this and how can I prevent it?
This is one of the most common side reactions in Suzuki-Miyaura couplings. Homocoupling of the organoboron reagent to form a symmetrical biaryl byproduct is primarily caused by two factors: the presence of dissolved oxygen and/or the formation of reactive Pd(II) species that can mediate this undesired pathway.[3][4][5]
Root Causes & Mechanistic Insight:
-
Oxygen-Mediated Pathway: Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex. This complex can then react with two molecules of the boronic acid to generate the homocoupled product, regenerating a species that can re-enter the catalytic cycle.[3][6] This is a major issue when reactions are not performed under strictly anaerobic conditions.
-
Pd(II)-Initiated Pathway: If the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient or if Pd(II) species are regenerated during the reaction, they can promote a double transmetalation with the boronic acid, followed by reductive elimination to yield the homocoupled product.[7]
Troubleshooting Flowchart for Boronic Acid Homocoupling
Caption: Troubleshooting workflow for boronic acid homocoupling.
Q3: I'm observing coupling at both the bromine and iodine positions. How can I improve selectivity for the C-I bond?
Loss of selectivity indicates that the reaction conditions are too harsh, allowing the less reactive C-Br bond to undergo oxidative addition.[1] To enhance selectivity for the C-I bond, you must moderate the reaction's reactivity.
| Parameter | Recommendation for High Selectivity | Rationale |
| Temperature | Lower the reaction temperature. Start near room temperature and increase only if necessary. | The activation energy for C-Br bond cleavage is higher. Lower temperatures provide insufficient energy to overcome this barrier while still allowing C-I cleavage.[1][8] |
| Reaction Time | Monitor the reaction closely (TLC, LC-MS) and stop it once the starting material is consumed. | Prolonged reaction times, even at lower temperatures, can lead to the slow but steady reaction of the C-Br bond.[1] |
| Catalyst/Ligand | Use a less reactive catalyst system. Standard Pd(PPh₃)₄ is often sufficient. | Highly active, bulky, electron-rich ligands (e.g., Buchwald-type ligands) can be reactive enough to activate the stronger C-Br bond.[1] |
| Base | Use a weaker base (e.g., K₂CO₃, NaHCO₃) instead of stronger options like Cs₂CO₃ or K₃PO₄. | The choice of base can influence the overall catalytic activity. Milder bases can help temper the reaction to favor the more reactive site.[9] |
Troubleshooting Guide: Specific Issues
Issue 1: Formation of a Reductive Dehalogenation Byproduct
-
Symptom: You observe the formation of 2-bromo-1,1,1-trifluoropropane (loss of iodine) or 1,1,1-trifluoropropane (loss of both halogens).
-
Potential Cause: This side reaction, often called hydrodehalogenation, can be caused by the presence of protic impurities (especially water) or the formation of palladium hydride species.[8]
-
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Flame-dry glassware and run the reaction under a strictly inert atmosphere.[4]
-
Re-evaluate Base/Solvent System: Certain base and solvent combinations can promote the formation of palladium hydrides. A screen of different anhydrous bases and solvents may be required.[8]
-
Lower Temperature: High temperatures can exacerbate hydrodehalogenation.[8]
-
Issue 2: Low or No Reactivity
-
Symptom: The starting material remains largely unreacted even after extended time.
-
Potential Cause: Catalyst deactivation or insufficient thermal energy.
-
Solutions:
-
Check Catalyst and Reagents: Use a fresh batch of palladium catalyst and ensure ligands (if used) are pure. Confirm the integrity of your coupling partner.
-
Inert Atmosphere: As mentioned for homocoupling, oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst.[4][5] Ensure your degassing procedure is robust.
-
Incremental Temperature Increase: If the reaction is clean but slow at a low temperature, gradually increase the heat (e.g., in 10-15 °C increments) while monitoring for the appearance of undesired side products.
-
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol provides a starting point for the selective coupling of an arylboronic acid to the C-4 position of this compound.
Workflow Diagram
Caption: Standard workflow for a selective Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and powdered potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).[1]
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).[2]
-
-
Inerting the System:
-
Seal the flask. Connect it to a Schlenk line and carefully evacuate the flask until the solids are dry, then backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[2]
-
-
Solvent Addition:
-
Reaction Execution:
-
Place the flask in a pre-heated oil bath, starting at a moderate temperature (e.g., 60-80 °C).[1]
-
Stir the mixture vigorously.
-
Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS. Aim to stop the reaction upon complete consumption of the starting material to avoid over-reaction at the bromide position.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to isolate the desired mono-coupled product.
-
References
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Available at: [Link]
-
de Souza, P. G., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Available at: [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize in Chemistry 2010. Available at: [Link]
-
Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]
-
Valente, C., et al. (2012). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. Available at: [Link]
-
Scriven, E. F. V. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Scriven. Available at: [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]
-
ResearchGate. (2013). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
-
PubChem. (2024). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Stack Exchange. Available at: [Link]
-
Sharma, A., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Available at: [Link]
-
Molander, G. A., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. National Institutes of Health. Available at: [Link]
Sources
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- 9. reddit.com [reddit.com]
Validation & Comparative
A Tale of Two Reagents: A Senior Application Scientist's Guide to Trifluoromethylation with 2-Bromo-2-iodo-1,1,1-trifluoropropane and CF3I
For researchers, scientists, and professionals in drug development, the strategic incorporation of a trifluoromethyl (CF3) group can be a transformative step in molecular design. This powerful moiety is renowned for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity, making the choice of trifluoromethylating agent a critical decision in any synthetic campaign.[1] This guide provides an in-depth comparison of two potential trifluoromethyl sources: the well-established trifluoromethyl iodide (CF3I) and the lesser-known 2-bromo-2-iodo-1,1,1-trifluoropropane.
While CF3I has a long and storied history in the chemist's toolbox, serving as a versatile precursor for radical, nucleophilic, and photoredox-mediated trifluoromethylation, this compound remains a more enigmatic figure. This guide will navigate the known territories of CF3I's reactivity and delve into the theoretical and extrapolated potential of its halogenated propane counterpart, providing a framework for informed reagent selection.
Trifluoromethyl Iodide (CF3I): The Versatile Workhorse
Trifluoromethyl iodide is a gaseous reagent that has been extensively utilized as a source of the trifluoromethyl radical (•CF3) and, under specific conditions, the trifluoromethyl anion (CF3-).[2][3] Its reactivity can be harnessed through various activation methods, making it adaptable to a wide range of substrates and reaction conditions.
Radical Trifluoromethylation with CF3I
The generation of the electrophilic trifluoromethyl radical from CF3I is readily achieved through thermal or photochemical homolysis of the weak C-I bond.[2] This reactivity has been widely exploited in the trifluoromethylation of arenes, heterocycles, and alkenes.
Mechanism of Radical Generation:
The core of CF3I's utility in radical reactions is the facile cleavage of the carbon-iodine bond, which can be initiated by heat, light, or a radical initiator.
Figure 1: Generation of the trifluoromethyl radical from CF3I.
Applications and Experimental Data:
The trifluoromethyl radical generated from CF3I readily adds to unsaturated systems and can participate in C-H functionalization of (hetero)arenes. Photoredox catalysis has emerged as a particularly mild and efficient method for generating •CF3 from CF3I, expanding its applicability.[4][5]
| Substrate Type | Reaction Conditions | Product | Yield (%) | Reference |
| Arene (Benzene) | CF3I, Ru(phen)3Cl2, K2HPO4, MeCN, visible light | Trifluoromethylbenzene | 75 | [4] |
| Heterocycle (Pyrrole) | CF3I, Ru(phen)3Cl2, K2HPO4, MeCN, visible light | 2-Trifluoromethylpyrrole | 85 | [4] |
| Alkene (Styrene) | CF3I, Ru(Phen)3Cl2, DBU, CH3CN, visible light | (E)-(3,3,3-Trifluoroprop-1-en-1-yl)benzene | 82 | [5] |
Experimental Protocol: Photocatalytic Trifluoromethylation of N-Boc-pyrrole with CF3I
-
To an oven-dried vial, add N-Boc-pyrrole (0.5 mmol, 1.0 equiv.), Ru(phen)3Cl2 (0.01 mmol, 2 mol%), and K2HPO4 (1.5 mmol, 3.0 equiv.).
-
Add anhydrous acetonitrile (4 mL).
-
Degas the solution by sparging with argon for 15 minutes.
-
Introduce trifluoromethyl iodide (CF3I) gas (1.0 mmol, 2.0 equiv.) via a balloon or by bubbling through the solution.
-
Irradiate the reaction mixture with a blue LED lamp at room temperature for 12 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate and extract with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-trifluoromethyl-N-Boc-pyrrole.
Nucleophilic Trifluoromethylation with CF3I
While less common than its radical applications, CF3I can serve as a precursor to the trifluoromethyl anion (CF3-) in the presence of a suitable reducing agent. A notable example is the use of tetrakis(dimethylamino)ethylene (TDAE), which facilitates a two-electron transfer to generate a stabilized trifluoromethyl anion equivalent.[6]
Mechanism of Nucleophilic CF3- Generation:
Figure 2: Nucleophilic trifluoromethylation using the CF3I/TDAE system.
Applications and Experimental Data:
This method is particularly effective for the trifluoromethylation of non-enolizable aldehydes and ketones.
| Substrate | Reducing Agent | Product | Yield (%) | Reference |
| Benzaldehyde | TDAE | 2,2,2-Trifluoro-1-phenylethan-1-ol | 85 | [6] |
| 4-Methoxybenzaldehyde | TDAE | 1-(4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol | 90 | [6] |
| N-tosylbenzaldimine | TDAE | N-(2,2,2-trifluoro-1-phenylethyl)-4-methylbenzenesulfonamide | 78 | [6] |
Experimental Protocol: Nucleophilic Trifluoromethylation of Benzaldehyde with CF3I/TDAE
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve benzaldehyde (1.0 mmol, 1.0 equiv.) in anhydrous DMF (5 mL).
-
Cool the solution to -20 °C.
-
Add trifluoromethyl iodide (CF3I) (2.2 mmol, 2.2 equiv.).
-
Slowly add tetrakis(dimethylamino)ethylene (TDAE) (2.2 mmol, 2.2 equiv.) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding 1 M HCl.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purify the residue by flash chromatography to yield the trifluoromethylated alcohol.
This compound: An Untapped Potential?
In stark contrast to the well-documented reactivity of CF3I, a thorough search of the scientific literature reveals a notable absence of studies detailing the use of this compound as a trifluoromethylating agent. Its synthesis is not widely reported, and its applications in this context remain unexplored.
However, we can extrapolate its potential reactivity based on its structure and the known behavior of similar molecules.
Synthesis of this compound: A Synthetic Challenge
Potential Reactivity: A Radical Pathway?
The presence of both a bromine and an iodine atom on the same carbon, alpha to a trifluoromethyl group, suggests that this molecule could serve as a precursor to a trifluoromethyl-containing radical. The C-I bond is significantly weaker than the C-Br bond and would be expected to undergo homolytic cleavage preferentially under thermal or photochemical conditions.
Hypothetical Mechanism of Radical Generation:
Figure 3: Hypothetical generation of a trifluoromethyl-containing radical from this compound.
This generated radical, CF3C(Br)•CH3, is not a direct source of the •CF3 radical. Instead, it would likely act as a trifluoromethylated alkyl radical. Its addition to an alkene, for instance, would introduce a CH3C(Br)CF3 moiety. Subsequent transformations would be required to isolate a trifluoromethyl group.
Alternatively, under reductive conditions, it's conceivable that both halogens could be removed to generate a trifluoromethyl-substituted radical or anion, but this is highly speculative without experimental evidence. The reactivity of the related 2-bromo-3,3,3-trifluoropropene as a radical acceptor in the synthesis of secondary trifluoromethylated alkyl bromides further supports the idea that this class of compounds is amenable to radical chemistry.[1][10]
Head-to-Head Comparison: The Verdict
| Feature | Trifluoromethyl Iodide (CF3I) | This compound |
| Commercial Availability | Readily available as a gas. | Not commercially available; requires synthesis. |
| State | Gas at room temperature. | Expected to be a liquid or solid. |
| Established Reactivity | Well-established as a source of •CF3 and CF3-. | No published data on its use in trifluoromethylation. |
| Reaction Pathways | Radical, Nucleophilic, Photoredox. | Hypothetically radical-based. |
| Substrate Scope | Broad for arenes, heterocycles, alkenes, alkynes, and carbonyls. | Unknown. |
| Predictability | High, based on extensive literature. | Low, purely speculative at this stage. |
Conclusion and Future Outlook
For researchers seeking a reliable and versatile trifluoromethylating agent with a wealth of supporting literature and established protocols, trifluoromethyl iodide (CF3I) is the unequivocal choice . Its ability to serve as a precursor to both trifluoromethyl radicals and anions under various conditions makes it a powerful tool for a wide array of synthetic transformations.
This compound, on the other hand, represents an intriguing but currently undeveloped avenue of research. While its structure suggests potential for radical-mediated reactions, the lack of a reliable synthesis and any reported applications in trifluoromethylation makes its use impractical for most projects at this time. Future investigations into the synthesis and reactivity of this and similar halogenated trifluoropropanes could yet unveil novel and useful transformations. However, for the practicing chemist in drug development and discovery, relying on the proven efficacy of CF3I is the more prudent and productive path forward.
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A Comparative Guide to Trifluoromethylation: 2-Bromo-2-iodo-1,1,1-trifluoropropane vs. Togni Reagents
The introduction of the trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern drug discovery and materials science. This ubiquitous moiety can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Consequently, the development of robust and versatile trifluoromethylation reagents is a field of continuous innovation. This guide provides a detailed comparative analysis of two prominent classes of reagents for radical trifluoromethylation: 2-Bromo-2-iodo-1,1,1-trifluoropropane and the widely used Togni reagents.
Introduction: The Power of the Trifluoromethyl Group
The trifluoromethyl group's unique electronic properties, arising from the high electronegativity of fluorine atoms, impart significant changes to the physicochemical characteristics of a parent molecule.[3][4] In drug development, this often translates to improved pharmacokinetic and pharmacodynamic profiles. The demand for efficient methods to install this critical functional group has led to a diverse arsenal of trifluoromethylating agents, broadly categorized as nucleophilic, electrophilic, and radical sources of the CF3 group.[2][5] This guide will focus on two reagents that primarily operate through radical pathways, offering distinct advantages and reactivity profiles.
This compound: A Versatile Radical Precursor
This compound is a halogenated alkane that serves as a precursor to the trifluoromethyl radical under various reaction conditions. While less common than Togni reagents, it presents a valuable alternative for specific applications.
Properties and Reactivity
This reagent can generate the trifluoromethyl radical through homolytic cleavage of the carbon-iodine bond, which is weaker than the carbon-bromine bond. This process can be initiated by heat, light (photoredox catalysis), or with the aid of a radical initiator.
Key Features:
-
Radical Generation: Primarily acts as a source of the trifluoromethyl radical (•CF3).
-
Reaction Scope: Can be employed in a variety of radical addition and substitution reactions.
-
Cost-Effectiveness: Can be a more economical option compared to some specialized hypervalent iodine reagents.
Togni Reagents: The Benchtop Standard for Electrophilic and Radical Trifluoromethylation
Togni reagents, a class of hypervalent iodine compounds, have become indispensable tools in synthetic chemistry for the introduction of the trifluoromethyl group.[6][7][8][9] The two most common variants are Togni Reagent I and Togni Reagent II.[7][9]
Properties and Reactivity
Togni reagents exhibit dual reactivity, capable of acting as both electrophilic and radical sources of the trifluoromethyl group, depending on the reaction conditions and the substrate.[5][10][11]
-
Electrophilic Pathway: In the presence of nucleophiles such as β-ketoesters, enolates, and phenols, Togni reagents can act as a "CF3+" synthon.[1][11]
-
Radical Pathway: Under copper catalysis or photoredox conditions, Togni reagents can undergo single-electron transfer (SET) to generate a trifluoromethyl radical.[6][10][12] This pathway is particularly useful for the trifluoromethylation of alkenes and alkynes.[11][12][13]
Key Features:
-
Versatility: Can participate in both electrophilic and radical trifluoromethylation reactions.[10][11]
-
Broad Substrate Scope: Effective for a wide range of nucleophiles and unsaturated systems.[1][8][11]
-
Bench-Stable: Togni reagents are generally stable solids that are easy to handle.[1][8]
Comparative Analysis: Head-to-Head Performance
| Feature | This compound | Togni Reagents |
| Primary Reactive Species | Trifluoromethyl Radical (•CF3) | Trifluoromethyl Radical (•CF3) or Electrophilic "CF3+" |
| Common Substrates | Alkenes, Alkynes, (Hetero)arenes | β-Ketoesters, Enolates, Phenols, Alkenes, Alkynes, Thiols[9][11] |
| Typical Reaction Conditions | Radical initiation (heat, light, initiator) | Copper catalysis, photoredox catalysis, or base mediation[11][14] |
| Key Advantages | Potentially lower cost | High reactivity, broad substrate scope, well-established protocols[1][8] |
| Limitations | More limited commercial availability and published applications | Can be more expensive than simpler haloalkane reagents[1] |
Mechanistic Insights
The choice between these reagents often hinges on the desired reaction pathway and the nature of the substrate.
Mechanism of Trifluoromethylation with this compound
The reaction is typically initiated by the generation of a radical species, which then abstracts the iodine atom from this compound to form the trifluoromethyl radical. This radical then engages in the desired transformation.
Caption: Proposed radical mechanism for trifluoromethylation using this compound.
Mechanism of Trifluoromethylation with Togni Reagents
The mechanism with Togni reagents is highly dependent on the reaction conditions.
Radical Pathway (e.g., Copper-Catalyzed): A single-electron transfer from a low-valent metal catalyst (like Cu(I)) to the Togni reagent generates a trifluoromethyl radical and an oxidized metal species.[6][10]
Caption: Simplified radical mechanism for copper-catalyzed trifluoromethylation with Togni reagents.
Electrophilic Pathway: In the presence of a nucleophile, the Togni reagent can directly deliver the CF3 group, often facilitated by a Lewis acid or Brønsted acid.[10]
Experimental Protocols
General Procedure for Radical Trifluoromethylation of Alkenes with this compound
Note: This is a general procedure and may require optimization for specific substrates.
-
To a solution of the alkene (1.0 mmol) in a suitable solvent (e.g., degassed acetonitrile, 5 mL) in a sealed tube is added this compound (1.2 mmol) and a radical initiator (e.g., AIBN, 0.1 mmol).
-
The reaction mixture is degassed by three freeze-pump-thaw cycles.
-
The mixture is then heated to 80 °C for 12-24 hours or irradiated with a suitable light source at room temperature.
-
After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired trifluoromethylated product.
General Procedure for Copper-Catalyzed Trifluoromethylation of Alkenes with Togni Reagent II
Note: This is a general procedure and may require optimization for specific substrates.
-
To a flame-dried Schlenk tube is added CuI (0.1 mmol), Togni Reagent II (1.2 mmol), and the alkene (1.0 mmol).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
A degassed solvent (e.g., DMF or CH2Cl2, 5 mL) is added via syringe.
-
The reaction mixture is stirred at room temperature or heated as required for 12-24 hours.
-
Upon completion, the reaction is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to yield the trifluoromethylated product.
Reagent Selection Guide: A Decision-Making Workflow
Caption: Decision workflow for selecting a trifluoromethylation reagent.
Safety and Handling
Both this compound and Togni reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, in a well-ventilated fume hood.[15][16][17] Togni Reagent II has been reported to be metastable and can undergo exothermic decomposition upon heating above its melting point.[7] Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
Both this compound and Togni reagents are valuable tools for the introduction of the trifluoromethyl group via radical pathways. Togni reagents offer exceptional versatility and a broader, more established scope of reactivity, making them a first choice for many applications. However, this compound provides a potentially more economical alternative for radical trifluoromethylation, particularly in large-scale synthesis where cost is a significant factor. The optimal choice of reagent will ultimately depend on the specific substrate, desired reaction conditions, and economic considerations of the project.
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General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study. ACS Catalysis. [Link]
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Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. National Institutes of Health. [Link]
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Recent advances in transition-metal-free trifluoromethylation with Togni's reagents. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent. National Institutes of Health. [Link]
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Designing New Togni Reagents by Computation. The Royal Society of Chemistry. [Link]
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Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]
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A Comparative Guide to Trifluoromethyl Radical Generation: A Kinetic Analysis of 2-Bromo-2-iodo-1,1,1-trifluoropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, capable of dramatically enhancing the metabolic stability, lipophilicity, and bioavailability of drug candidates. Consequently, the efficient generation of the trifluoromethyl radical (•CF₃) for late-stage functionalization and the synthesis of novel chemical entities is of paramount importance. This guide provides an in-depth kinetic analysis of •CF₃ generation from the precursor 2-Bromo-2-iodo-1,1,1-trifluoropropane, offering a comparative perspective against other prevalent methods. We will explore the underlying photochemical mechanisms, detail experimental protocols for kinetic analysis, and present a clear comparison of performance metrics to aid researchers in selecting the optimal strategy for their synthetic needs.
The Significance of the Trifluoromethyl Radical in Drug Discovery
The strategic incorporation of fluorine and fluoroalkyl groups into organic molecules has become a powerful tool in drug design. The trifluoromethyl group, in particular, offers a unique combination of steric and electronic properties. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing binding affinities and reactivity. Furthermore, the C-F bond is exceptionally strong, rendering the CF₃ group resistant to metabolic degradation, thereby improving the pharmacokinetic profile of drug molecules.
The generation of the trifluoromethyl radical has emerged as a versatile strategy for introducing this valuable moiety. Radical reactions often proceed under mild conditions and exhibit high functional group tolerance, making them ideal for the late-stage modification of complex molecules.
Photochemical Generation of •CF₃ from this compound
This compound (CF₃CBrI) is a valuable precursor for the photochemical generation of the trifluoromethyl radical. The key to its utility lies in the differential bond dissociation energies of the C-I and C-Br bonds. The carbon-iodine bond is significantly weaker and more susceptible to homolytic cleavage upon photoexcitation.
Mechanism of Radical Generation
Upon irradiation with ultraviolet (UV) light, typically in the range of 254-300 nm, the C-I bond in CF₃CBrI undergoes homolysis to generate the trifluoromethyl radical and an iodine atom. The C-Br bond, being stronger, remains largely intact under these conditions, leading to selective radical formation.
Caption: Photochemical generation of the trifluoromethyl radical from this compound.
The initial photolysis step is the rate-determining step in the generation of the trifluoromethyl radical from this precursor. The quantum yield of this process, which is the number of radical generation events per photon absorbed, is a critical parameter for assessing the efficiency of the method.
Kinetic Analysis of •CF₃ Generation: Experimental Protocols
To quantitatively assess the efficiency and reaction dynamics of trifluoromethyl radical generation, time-resolved spectroscopic techniques are indispensable. Laser Flash Photolysis (LFP) coupled with transient absorption spectroscopy is a powerful method for these investigations.[1][2][3]
Laser Flash Photolysis (LFP) Protocol
Objective: To determine the rate constants for the formation and subsequent reactions of the trifluoromethyl radical.
Materials:
-
This compound
-
Degassed solvent (e.g., acetonitrile, dichloromethane)
-
Substrate of interest
-
Laser Flash Photolysis setup with a nanosecond pulsed laser (e.g., Nd:YAG laser providing a 266 nm excitation pulse) and a transient absorption detection system.[4]
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen degassed solvent in a quartz cuvette. The concentration should be optimized to have a sufficient optical density at the excitation wavelength (e.g., 266 nm).
-
LFP Experiment:
-
Excite the sample with a short laser pulse (e.g., 5-10 ns) at 266 nm.[3] This initiates the photolysis of the C-I bond.
-
Monitor the change in absorbance of the solution over time using a probe light source (e.g., a xenon arc lamp). The trifluoromethyl radical has a characteristic UV-Vis absorption spectrum that can be used for its detection.
-
Record the transient absorption spectra at different time delays after the laser pulse. This allows for the observation of the formation and decay of the radical.
-
-
Data Analysis:
-
The decay kinetics of the trifluoromethyl radical can be analyzed to determine its lifetime and the rate constants of its reactions with other species in the solution (e.g., substrate, solvent).
-
By varying the concentration of a substrate, the bimolecular rate constant for the reaction of the trifluoromethyl radical with that substrate can be determined from the pseudo-first-order decay kinetics.
-
Caption: Experimental workflow for Laser Flash Photolysis (LFP) kinetic analysis.
Comparison with Alternative •CF₃ Generation Methods
While this compound offers a direct photochemical route to the trifluoromethyl radical, numerous other methods have been developed, each with its own advantages and disadvantages.[5][6] A comparative analysis is crucial for selecting the most appropriate method for a given application.
| Precursor/Method | Generation Principle | Typical Conditions | Advantages | Disadvantages |
| This compound | Photochemical C-I bond cleavage | UV irradiation (e.g., 254 nm) | Direct, catalyst-free generation | Requires UV light, potential for side reactions from bromine radical |
| Trifluoroacetic Anhydride (TFAA) | Photoredox catalysis with a redox auxiliary (e.g., pyridine N-oxide)[7] | Visible light, photocatalyst (e.g., Ru(bpy)₃Cl₂)[7] | Utilizes an inexpensive and readily available precursor, scalable[7] | Requires a photocatalyst and additives |
| Umemoto's Reagent | Photoinduced single-electron transfer (SET)[8] | Visible light, often catalyst-free[8] | High efficiency, broad substrate scope | Reagent can be expensive |
| Togni Reagent II | Biocatalytic activation with nonheme iron enzymes[9][10] or photoredox catalysis | Mild enzymatic or photochemical conditions | High enantioselectivity in certain reactions[9][10], broad utility | Biocatalytic methods may have limited substrate scope |
| Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl) | Bismuth-catalyzed photoredox cycle[11] | Visible light, Bi catalyst[11] | Utilizes a stable and commercially available reagent | Requires a metal catalyst |
| Fluoroform (CHF₃) | Base-mediated generation of CF₃⁻ followed by oxidation, or radical initiation | Strong base or radical initiator | Cost-effective feedstock | Can be challenging to handle (gas), requires specific activation methods |
Table 1: Comparison of Common Trifluoromethyl Radical Generation Methods.
Causality Behind Experimental Choices
The choice of precursor and reaction conditions is dictated by several factors:
-
Substrate Compatibility: The chosen method should be compatible with the functional groups present in the substrate. For example, highly acidic or basic conditions may not be suitable for sensitive molecules.
-
Scalability: For applications in drug development and manufacturing, scalability is a critical consideration. Methods that utilize inexpensive and readily available starting materials are often preferred.[7]
-
Selectivity: In complex molecules with multiple potential reaction sites, achieving high regioselectivity is essential. The choice of radical source and catalyst can significantly influence the outcome of the reaction.
-
Operational Simplicity: Methods that are operationally simple and do not require specialized equipment or inert atmospheres are more attractive for routine use.
The kinetic analysis using LFP provides the fundamental data—rate constants and quantum yields—that underpin these choices. A high quantum yield for radical generation translates to greater efficiency, while knowledge of reaction rates allows for the optimization of reaction times and the suppression of side reactions.
Conclusion and Future Perspectives
The generation of trifluoromethyl radicals from this compound offers a direct and catalyst-free photochemical approach. Kinetic analysis via laser flash photolysis provides invaluable insights into the efficiency and mechanism of this process, enabling its comparison with a growing arsenal of alternative methods. As the demand for novel trifluoromethylated compounds in drug discovery continues to rise, the development of even more efficient, selective, and sustainable methods for •CF₃ generation will remain a key area of research. Future efforts will likely focus on visible-light-mediated processes, the use of earth-abundant catalysts, and biocatalytic approaches to achieve unparalleled levels of selectivity.
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- Photocatalytic generation of alkyl radicals for trifluoromethylation of arenes using CF3SO2Cl and mpg-CN. - ResearchGate. (n.d.).
- Accessing and implementing trifluoromethyl radicals derived from trifluoroacetic anhydride via visible light photoredox catalysis. - ResearchGate. (n.d.).
- Photocatalyst-free light-mediated three-component alkoxy-, hydroxy-, and azidotrifluoromethylation of alkenes - RSC Publishing. (2024).
- Radical C−H trifluoromethylation of aromatic compounds using ball... - ResearchGate. (n.d.).
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- Generation of the CF3 radical from trifluoromethylsulfonium triflate and its trifluoromethylation of styrenes - Chemical Communications (RSC Publishing). (n.d.).
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A Comparative Spectroscopic Guide to Reaction Intermediates of 2-Bromo-2-iodo-1,1,1-trifluoropropane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the introduction of a trifluoromethyl (CF3) group into organic molecules is a critical strategy for modulating the pharmacological properties of drug candidates. This guide provides a deep dive into the spectroscopic evidence for reaction intermediates generated from 2-Bromo-2-iodo-1,1,1-trifluoropropane, a promising reagent for trifluoromethylation. We will explore the mechanistic pathways, compare its performance with alternative reagents, and provide detailed experimental protocols for the characterization of its transient reactive species.
Introduction to this compound: A Dual-Action Reagent
This compound (CF3C(Br)(I)CH3) is a unique halogenated alkane poised for significant applications in organic synthesis. Its structure incorporates two different halogen atoms on the same carbon atom bearing a trifluoromethyl group, suggesting a rich and varied reactivity profile. This molecule can potentially act as a source of either a trifluoromethyl radical (•CF3) or a bromonium/iodonium ion equivalent, making it a versatile tool for the functionalization of unsaturated bonds.
The polarity and bond dissociation energies of the C-Br and C-I bonds are key to its reactivity. The weaker C-I bond is more susceptible to homolytic cleavage, suggesting that under radical conditions, the primary reactive species generated would be the 2-bromo-1,1,1-trifluoroprop-2-yl radical. Conversely, under polar or Lewis acidic conditions, the potential for heterolytic cleavage and the formation of halonium ion intermediates exists.
Spectroscopic Characterization of Reaction Intermediates
The direct observation of reaction intermediates is a challenging yet crucial aspect of mechanistic chemistry. A combination of spectroscopic techniques, often at low temperatures, is required to trap and characterize these transient species.
Radical Intermediates: The Trifluoromethylation Pathway
The addition of this compound to alkenes, initiated by radical initiators or photolysis, is expected to proceed through a radical chain mechanism. The key intermediate in this pathway is the 2-bromo-1,1,1-trifluoro-2-propyl radical .
EPR spectroscopy is the most direct method for the detection and characterization of radical species. The 2-bromo-1,1,1-trifluoro-2-propyl radical, being a carbon-centered radical, would exhibit a characteristic EPR spectrum. The hyperfine coupling of the unpaired electron with the fluorine, bromine, and hydrogen nuclei would provide a unique fingerprint for its identification.
Predicted EPR Spectral Characteristics of the 2-Bromo-1,1,1-trifluoro-2-propyl Radical:
| Parameter | Predicted Value/Pattern | Rationale |
| g-value | ~2.002-2.003 | Typical for carbon-centered radicals. |
| Hyperfine Coupling (¹⁹F) | Quartet | Coupling to three equivalent fluorine atoms. |
| Hyperfine Coupling (⁷⁹Br/⁸¹Br) | Quartet for each isotope | Coupling to the bromine nucleus (I=3/2 for both isotopes). The presence of two isotopes with similar natural abundance will lead to a complex pattern. |
| Hyperfine Coupling (¹H) | Quartet | Coupling to the three equivalent protons of the methyl group. |
Cationic Intermediates: The Halonium Ion Pathway
In the presence of a Lewis acid or a highly polar solvent, the reaction of this compound with an alkene could proceed via a cationic mechanism involving a bromonium or iodonium ion intermediate . Due to the higher polarizability of iodine, the formation of an iodonium ion is more likely.
Low-temperature NMR is a powerful tool for observing and characterizing reactive intermediates that are stable at cryogenic temperatures. The formation of a cyclic halonium ion would lead to significant changes in the ¹H and ¹³C NMR spectra of the alkene.
Predicted Low-Temperature NMR Spectral Changes Upon Halonium Ion Formation with Cyclohexene:
| Nucleus | Starting Alkene (Cyclohexene) | Expected Halonium Ion | Rationale for Change |
| ¹H NMR | ~5.7 ppm (alkenyl protons) | Downfield shift to ~3.5-4.5 ppm | Change in hybridization from sp² to sp³ and deshielding effect of the positively charged halogen. |
| ¹³C NMR | ~127 ppm (alkenyl carbons) | Upfield shift to ~70-90 ppm | Change in hybridization from sp² to sp³ and formation of a three-membered ring. |
| ¹⁹F NMR | - | No significant change expected | The trifluoromethyl group is not directly involved in the halonium ion ring. |
CS-MS is a soft ionization technique that allows for the detection of thermally labile and reactive intermediates directly from solution at low temperatures. This technique could be employed to detect the mass of the halonium ion intermediate.
Comparison with Alternative Trifluoromethylating Agents
This compound offers a potential advantage over other trifluoromethylating agents due to its dual reactivity. Below is a comparison with two widely used classes of reagents.
| Reagent Class | Example(s) | Mechanism | Advantages | Disadvantages |
| Electrophilic Trifluoromethylating Agents | Togni's reagents, Umemoto's reagents | Electrophilic attack of "CF₃⁺" | Broad substrate scope, commercially available. | Can require stoichiometric amounts, sometimes harsh reaction conditions. |
| Radical Trifluoromethylating Agents | CF₃I, Langlois' reagent (CF₃SO₂Na) | Radical addition | Mild reaction conditions, often initiated by light or a radical initiator. | CF₃I is a gas, potential for side reactions. |
| This compound | - | Radical and potentially cationic | Potential for dual reactivity, introduces both a CF₃ group and a halogen for further functionalization. | Limited commercial availability and reported applications. |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to probe the reaction intermediates of this compound.
Protocol 1: Radical Trifluoromethylation of an Alkene and EPR Analysis
Objective: To generate and detect the 2-bromo-1,1,1-trifluoro-2-propyl radical via its addition to an alkene and subsequent EPR analysis.
Materials:
-
This compound
-
Cyclohexene (or other suitable alkene)
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous toluene
-
EPR sample tubes
-
Photolysis lamp (if using photochemical initiation)
Procedure:
-
In a glovebox, prepare a solution of this compound (0.1 M), cyclohexene (1.0 M), and AIBN (0.02 M) in anhydrous toluene.
-
Transfer the solution to an EPR tube and seal it.
-
Freeze the sample in liquid nitrogen.
-
Place the sample in the EPR spectrometer cavity, pre-cooled to a desired low temperature (e.g., 100 K).
-
Initiate the reaction by either warming the sample to the decomposition temperature of AIBN (~65 °C for a short period and then rapidly cooling) or by in-situ photolysis if a photolabile initiator is used.
-
Record the EPR spectrum.
Expected Outcome: Observation of a complex EPR spectrum consistent with the hyperfine coupling pattern predicted for the 2-bromo-1,1,1-trifluoro-2-propyl radical adduct to cyclohexene.
Protocol 2: Low-Temperature NMR Study of Halonium Ion Formation
Objective: To observe the formation of a halonium ion intermediate by reacting this compound with an alkene in the presence of a Lewis acid at low temperature.
Materials:
-
This compound
-
Cyclohexene
-
Silver tetrafluoroborate (AgBF₄) as a halide abstractor/Lewis acid
-
Deuterated dichloromethane (CD₂Cl₂)
-
NMR tubes suitable for low-temperature measurements
Procedure:
-
In a glovebox, dissolve cyclohexene (0.1 M) in CD₂Cl₂ in a low-temperature NMR tube.
-
Cool the NMR probe to -80 °C.
-
Acquire a background ¹H and ¹³C NMR spectrum of the cyclohexene solution.
-
In a separate vial, dissolve this compound (0.1 M) and AgBF₄ (0.1 M) in CD₂Cl₂ at low temperature.
-
Carefully add the pre-cooled solution of the halogenating agent and Lewis acid to the NMR tube containing cyclohexene while maintaining the low temperature.
-
Quickly re-insert the NMR tube into the pre-cooled probe and acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
Expected Outcome: The appearance of new signals in the ¹H and ¹³C NMR spectra, shifted from the original alkene peaks, indicative of the formation of a cyclic halonium ion.
Visualizing Reaction Pathways
The following diagrams illustrate the proposed mechanistic pathways for the reactions of this compound.
Caption: Proposed radical and cationic reaction pathways for this compound.
Conclusion and Future Outlook
This compound presents itself as a potentially valuable reagent in organic synthesis, offering pathways to trifluoromethylated and halogenated products. While direct spectroscopic evidence for its reaction intermediates is currently scarce in the literature, the principles of physical organic chemistry and spectroscopy of related compounds allow for strong predictions of their nature and the methods for their detection. The experimental protocols outlined in this guide provide a clear roadmap for researchers to explore the rich chemistry of this promising molecule. Further investigations, including computational studies and trapping experiments, will be crucial to fully elucidate its reaction mechanisms and unlock its synthetic potential. The development of a reliable synthetic route to this compound is also a critical next step for its widespread adoption in the scientific community.
References
- General Principles of Radical Reactions: For a comprehensive understanding of radical reaction mechanisms, consult standard organic chemistry textbooks such as "Advanced Organic Chemistry, Part A: Structure and Mechanisms" by Carey and Sundberg.
- Spectroscopy of Organic Compounds: Detailed information on NMR, IR, and Mass Spectrometry can be found in "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.
- Halonium Ions: A review of the structure and reactivity of halonium ions is available in various sources, including advanced organic chemistry texts and review articles in journals such as Chemical Reviews.
-
Trifluoromethylation Reactions: For an overview of trifluoromethylation methods, see recent reviews in journals like Chemical Reviews and Angewandte Chemie.[1][2]
Sources
A Researcher's Guide to Trifluoromethylation: Evaluating Alternatives to 2-Bromo-2-iodo-1,1,1-trifluoropropane
The strategic introduction of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry and agrochemical design. Its unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. For years, reagents like 2-Bromo-2-iodo-1,1,1-trifluoropropane have served as sources for the trifluoromethyl radical. However, the landscape of trifluoromethylation chemistry is continually evolving, offering a diverse toolkit of reagents with distinct advantages in terms of reactivity, selectivity, and handling. This guide provides an in-depth comparison of the leading alternatives, supported by experimental data, to empower researchers in selecting the optimal reagent for their synthetic challenges.
The Evolving Toolkit for CF3 Introduction: A Mechanistic Overview
Trifluoromethylating agents are broadly classified based on the nature of the trifluoromethyl species they generate: radical, electrophilic, or nucleophilic. Understanding these mechanistic pathways is crucial for predicting reactivity and substrate scope.
Caption: Figure 1. Mechanistic Classification of CF3 Reagents
While this compound primarily acts as a radical precursor, the alternatives discussed below offer broader synthetic utility by accessing electrophilic and nucleophilic pathways as well.
Radical Trifluoromethylation: Beyond Traditional Halides
Radical trifluoromethylation remains a powerful strategy for C-H functionalization and additions to unsaturated systems. While trifluoroiodomethane (CF3I) is a classic source of the CF3 radical, particularly in photoredox catalysis, concerns over its gaseous nature and potential for side reactions have driven the adoption of more user-friendly solid reagents.[1]
Sodium Trifluoromethanesulfinate (Langlois Reagent)
The Langlois reagent (CF3SO2Na) is a versatile and commercially available solid that generates the trifluoromethyl radical under oxidative conditions.[2][3] It has gained significant traction due to its stability, ease of handling, and broad substrate scope.
Experimental Protocol: Trifluoromethylation of an Arylboronic Acid using Langlois Reagent [4]
-
To a reaction vessel, add the arylboronic acid (1.0 equiv), Langlois reagent (2.0 equiv), and a copper catalyst (e.g., Cu(OAc)2, 0.1 equiv).
-
Add a suitable solvent (e.g., DMSO) and an oxidant (e.g., K2S2O8, 3.0 equiv).
-
Stir the mixture at elevated temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Electrophilic Trifluoromethylation: Taming the "Super-Electron-Withdrawing" Group
Electrophilic trifluoromethylating agents deliver a "CF3+" synthon and are particularly effective for the trifluoromethylation of nucleophiles such as enolates, silyl enol ethers, and heteroatoms.[5]
Hypervalent Iodine Reagents (Togni Reagents)
Togni reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II), are highly effective and widely used electrophilic trifluoromethylating agents.[6] They are crystalline solids that offer high reactivity under mild conditions. However, it is important to note that Togni Reagent II has been reported to have explosive properties under certain conditions and should be handled with appropriate care.[7][8]
Experimental Protocol: α-Trifluoromethylation of a β-Ketoester using Togni Reagent II
-
Dissolve the β-ketoester (1.0 equiv) in a suitable solvent (e.g., acetonitrile).
-
Add Togni Reagent II (1.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to afford the α-trifluoromethyl-β-ketoester.
S-(Trifluoromethyl)dibenzothiophenium Salts (Umemoto Reagents)
Umemoto reagents are another class of powerful electrophilic trifluoromethylating agents. They are generally stable, crystalline solids and have been shown to be effective for the trifluoromethylation of a wide range of nucleophiles, including arenes, alkenes, and alkynes.[9]
Experimental Protocol: Trifluoromethylation of an Indole using Umemoto's Reagent
-
To a solution of the indole (1.0 equiv) in a suitable solvent (e.g., DMF), add Umemoto's reagent (1.2 equiv).
-
Add a base (e.g., pyridine, 1.5 equiv) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Nucleophilic Trifluoromethylation: The Power of the CF3 Anion
Nucleophilic trifluoromethylating agents provide a CF3- equivalent and are ideal for reacting with electrophilic substrates like aldehydes, ketones, and imines.[10]
Trifluoromethyltrimethylsilane (Ruppert-Prakash Reagent)
The Ruppert-Prakash reagent (TMSCF3) is the most widely used nucleophilic trifluoromethylating agent.[11][12][13] It is a liquid that requires activation by a fluoride source, such as tetrabutylammonium fluoride (TBAF), to generate the active trifluoromethyl anion.
Experimental Protocol: Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent
-
Dissolve the aldehyde (1.0 equiv) in a dry, aprotic solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the Ruppert-Prakash reagent (1.5 equiv) to the solution.
-
Add a catalytic amount of a fluoride source (e.g., TBAF, 0.1 equiv).
-
Stir the reaction at 0 °C and allow it to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
Comparative Performance Data
The choice of trifluoromethylating agent is highly dependent on the substrate and the desired transformation. The following table provides a comparative overview of the performance of these key reagents in the trifluoromethylation of common substrates.
| Reagent Class | Reagent | Substrate | Product | Yield (%) | Reference |
| Radical | Langlois Reagent | Arylboronic Acid | Aryl-CF3 | 60-90 | [4] |
| CF3I (Photoredox) | Heterocycle (e.g., Pyrrole) | 2-CF3-Pyrrole | 78-94 | [14] | |
| Electrophilic | Togni Reagent II | β-Ketoester | α-CF3-β-Ketoester | 80-95 | [15] |
| Umemoto Reagent | Indole | 3-CF3-Indole | 70-90 | [9] | |
| Nucleophilic | Ruppert-Prakash Rgt. | Aldehyde | α-CF3-Alcohol | 85-98 | [12] |
Safety and Handling Considerations
As with all chemical reagents, proper handling and safety precautions are paramount.
| Reagent | Key Hazards | Handling Precautions |
| Langlois Reagent | Skin and eye irritant. | Wear gloves and safety glasses. Handle in a well-ventilated area.[2] |
| Togni Reagent II | Skin, eye, and respiratory irritant. Explosive potential under heat or shock. | Work in a fume hood. Avoid heating the solid. Use appropriate PPE.[7] |
| Umemoto Reagents | Combustible solid. | Store in a cool, dry place. Handle with care.[16] |
| Ruppert-Prakash Rgt. | Highly flammable liquid and vapor. Causes serious eye irritation. | Handle in a fume hood away from ignition sources. Use in a well-ventilated area.[17] |
Applications in Drug Synthesis: A Note on Strategy
While direct C-H or C-X trifluoromethylation is a powerful tool for late-stage functionalization, it is important to recognize that many pharmaceutical syntheses incorporate the CF3 group via a pre-functionalized building block.
For instance, the synthesis of the anti-inflammatory drug Celecoxib involves the use of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione, which is prepared from trifluoroacetic acid ethyl ester.[18][19] Similarly, the synthesis of the antidepressant Fluoxetine (Prozac®) utilizes 4-chlorobenzotrifluoride as a key building block.[20][21][22] The synthesis of the anti-diabetic drug Sitagliptin also employs a trifluoromethylated heterocyclic intermediate.[23][24][25]
Caption: Figure 2. Strategies for CF3 Incorporation in Drug Synthesis
Conclusion
The field of trifluoromethylation has matured significantly, offering a broad palette of reagents that go far beyond traditional radical precursors like this compound. The Langlois, Togni, Umemoto, and Ruppert-Prakash reagents each present a unique set of advantages in terms of reactivity, substrate scope, and ease of handling. By understanding the underlying mechanisms and carefully considering the synthetic context, researchers can now more effectively harness the power of the trifluoromethyl group to accelerate innovation in drug discovery and materials science.
References
-
Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug. CNKI. [Link]
-
The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. Inno Pharmchem. [Link]
-
Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. PubMed. [Link]
-
Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. PubMed Central. [Link]
-
A Novel Process For The Preparation Of Sitagliptin. Quick Company. [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. [Link]
-
Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. PubMed. [Link]
-
A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. SciELO. [Link]
-
Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. PubMed Central. [Link]
-
Bonus Process Wednesday: safety warning on Togni's reagent II. Chemjobber. [Link]
-
Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Vapourtec. [Link]
-
New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. [Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. [Link]
- US7919633B2 - Process for preparation of celecoxib.
-
Synthesis of Prozac (Fluoxetine). Chemistry Steps. [Link]
- CN102391184A - Synthesis method of celecoxib.
-
An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. ScienceDirect. [Link]
-
Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. Organic Process Research & Development. [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. National Institutes of Health. [Link]
-
Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. Nature Communications. [Link]
- WO2010095024A2 - An improved process for the preparation of celecoxib.
- WO2000021917A1 - Pharmaceutical intermediate for the synthesis of fluoxetine and a process for the preparation thereof.
-
Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. ChemRxiv. [Link]
-
ChemInform Abstract: Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. ResearchGate. [Link]
-
Trifluoromethylation of heterocycles via visible light photoredox catalysis. Sci-Hub. [Link]
-
Photoredox catalytic trifluoromethylation of heteroarenes. ResearchGate. [Link]
-
Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow. Semantic Scholar. [Link]
-
Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. [Link]
-
(PDF) A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. ResearchGate. [Link]
-
Synthesis of Fluoxetine. Bridgewater College Digital Commons. [Link]
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Safety Data Sheet for Trifluoromethane. Airgas. [Link]
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Trifluoromethyltrimethylsilane. Wikipedia. [Link]
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A Researcher's Guide to Trifluoromethylation: Evaluating the Cost-Effectiveness of 2-Bromo-2-iodo-1,1,1-trifluoropropane Against Common CF₃ Sources
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern drug discovery and development. Its unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a prized substituent in the medicinal chemist's toolbox. However, the choice of a trifluoromethylating agent is often a balancing act between reactivity, substrate scope, safety, and, critically, cost-effectiveness. This guide provides an in-depth, objective comparison of 2-Bromo-2-iodo-1,1,1-trifluoropropane (BIT) with other widely used CF₃ sources, supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.
The Rise of Radical Trifluoromethylation and the Role of BIT
While traditional nucleophilic and electrophilic trifluoromethylation methods hold their ground, radical approaches have gained significant traction due to their mild reaction conditions and broad functional group tolerance. This compound has emerged as a promising reagent in this domain, particularly in photoredox catalysis. Under visible light irradiation, BIT can generate the trifluoromethyl radical, initiating a cascade of reactions to introduce the CF₃ group onto a variety of scaffolds.
A Comparative Analysis of Key Trifluoromethylating Agents
To provide a comprehensive overview, we will compare BIT with three other workhorses of trifluoromethylation: the Ruppert-Prakash reagent (TMSCF₃), Langlois' reagent (CF₃SO₂Na), and Togni's reagents.
| Reagent | Mechanism | Key Advantages | Key Disadvantages |
| This compound (BIT) | Radical | Mild reaction conditions (photoredox), good for radical additions. | Less commercially established, price variability. |
| Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic | Well-established, versatile for carbonyls and imines.[1][2] | Moisture sensitive, requires a fluoride source for activation.[3] |
| Langlois' Reagent (CF₃SO₂Na) | Radical | Inexpensive, stable solid, easy to handle.[4][5] | Often requires an oxidant, may not be suitable for all substrates.[6] |
| Togni's Reagents | Electrophilic/Radical | Bench-stable, broad substrate scope, including heterocycles.[7][8] | Higher cost, some are hypervalent iodine compounds requiring careful handling.[9][10] |
Cost-Effectiveness: A Numbers Game
A direct comparison of the cost per gram of each reagent is a starting point, but a true cost-effectiveness analysis must consider the molar mass, reaction stoichiometry, and typical yields. The following table provides an estimated cost analysis based on currently available market prices. Please note that prices are subject to change and may vary between suppliers.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Estimated Price (per gram) |
| This compound (BIT) | 1309602-72-9 | 302.86[11] | Inquiry required from suppliers like Alachem Co., Ltd.[4] |
| Ruppert-Prakash Reagent (TMSCF₃) | 81290-20-2 | 142.20[12] | ~$15 - $30 |
| Langlois' Reagent (CF₃SO₂Na) | 2926-29-6 | 156.06[13] | ~$18 - |
| Togni's Reagent II | 887144-94-7 | 316.02[6] | ~$200 - $500 |
From this initial analysis, Langlois' reagent stands out as the most budget-friendly option on a per-gram and per-mole basis. However, the true cost is dictated by the efficiency of the reaction.
Experimental Deep Dive: Trifluoromethylation of Styrene
To provide a practical comparison, let's examine a representative experimental protocol for the trifluoromethylation of styrene, a common benchmark substrate.
Protocol 1: Visible-Light-Induced Trifluoromethylation of Styrene using BIT
This protocol is adapted from studies on the photocatalytic applications of halopropanes.
dot
Caption: Experimental workflow for the photocatalytic trifluoromethylation of styrene using BIT.
Expected Yield: Literature reports suggest yields in the range of 70-90% for this type of reaction, depending on the specific photocatalyst and conditions used.
Protocol 2: Radical Trifluoromethylation of Styrene using Langlois' Reagent
This protocol is a general procedure for the trifluoromethylation of alkenes using Langlois' reagent.
dot
Caption: General workflow for the trifluoromethylation of styrene with Langlois' reagent.
Expected Yield: Yields for this reaction can vary widely but are often in the range of 50-80%.
Protocol 3: Nucleophilic Trifluoromethylation of a Carbonyl (for comparison) using Ruppert-Prakash Reagent
While not a direct comparison for the trifluoromethylation of styrene, this protocol illustrates the typical application of TMSCF₃.
dot
Caption: Workflow for the nucleophilic trifluoromethylation of a carbonyl with TMSCF₃.
Expected Yield: Generally high, often exceeding 85-95%.
Mechanistic Considerations
The choice of reagent is intrinsically linked to the desired reaction mechanism.
dot
Caption: Simplified mechanistic pathways for different CF₃ sources.
Safety and Handling: A Paramount Concern
Working with fluorinated compounds requires stringent safety protocols.[14]
-
This compound (BIT): As a halogenated compound, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Specific toxicity data is limited, so it should be treated as a potentially hazardous substance.
-
Ruppert-Prakash Reagent (TMSCF₃): This reagent is volatile and moisture-sensitive.[12] It should be handled under an inert atmosphere. It is also flammable.[15]
-
Langlois' Reagent (CF₃SO₂Na): This is a stable, crystalline solid that is relatively easy to handle.[7] However, the use of oxidants like tert-butyl hydroperoxide in conjunction with it introduces additional hazards.
-
Togni's Reagents: These are hypervalent iodine compounds and can be energetic, potentially decomposing exothermically.[9][10] They should be handled with care, avoiding heat and mechanical shock.
Disposal: All waste containing fluorinated and/or iodine compounds should be disposed of as hazardous waste according to institutional and local regulations.[14][16]
Conclusion and Recommendations
The selection of a trifluoromethylating agent is a multifaceted decision.
-
For cost-sensitive projects and large-scale synthesis , Langlois' reagent is an attractive starting point due to its low price and ease of handling. However, its reactivity profile may not be suitable for all substrates, and the need for an oxidant can be a drawback.
-
The Ruppert-Prakash reagent remains the gold standard for nucleophilic trifluoromethylation of carbonyls and imines , offering high yields and predictable reactivity. Its moisture sensitivity and the need for a fluoride initiator are key considerations.
-
Togni's reagents offer a broad substrate scope and are particularly useful for the trifluoromethylation of heterocycles and other nucleophiles . Their higher cost generally reserves them for smaller-scale applications and challenging transformations where other reagents fail.
-
This compound (BIT) is a compelling choice for radical trifluoromethylation reactions, especially those mediated by photoredox catalysis . Its ability to generate the CF₃ radical under mild, visible-light conditions makes it a valuable tool for modern synthetic chemistry. As its commercial availability and pricing become more established, BIT has the potential to become a more mainstream reagent.
Ultimately, the optimal CF₃ source will depend on the specific synthetic challenge at hand. Researchers are encouraged to consider the entire experimental workflow, from reagent cost and safety to reaction efficiency and purification, to make the most cost-effective and scientifically sound decision.
References
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Alachem Co., Ltd. This compound.
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Santa Cruz Biotechnology. Togni Reagent II.
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Sigma-Aldrich. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent).
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U.S. Department of Health and Human Services. Toxicological Profile for Iodine.
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Dixon, L. I.; et al. Synthesis of Alkynyliodonium Salts: Preparation of Phenyl(phenylethynyl)iodonium Trifluoroacetate. Org. Synth.2014 , 91, 60-71.
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A Comparative Guide to DFT Studies on the Bond Dissociation Energy of 2-Bromo-2-iodo-1,1,1-trifluoropropane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and drug development, a profound understanding of molecular stability and reactivity is paramount. The bond dissociation energy (BDE) serves as a critical descriptor of the strength of a chemical bond, providing invaluable insights into reaction mechanisms, thermal stability, and the potential for radical-based transformations.[1] This guide offers a comprehensive comparison of Density Functional Theory (DFT) approaches for the study of BDE, with a specific focus on the C-Br and C-I bonds in 2-Bromo-2-iodo-1,1,1-trifluoropropane, a molecule of interest in the synthesis of complex fluorinated compounds.
While experimental determination of BDEs can be challenging and subject to considerable error, computational chemistry, particularly DFT, has emerged as a powerful and predictive tool.[1] This guide will navigate the theoretical underpinnings and practical application of DFT for BDE calculations, providing a framework for researchers to select appropriate computational strategies and interpret their findings with confidence.
The Significance of Bond Dissociation Energies in Chemical Science
The homolytic cleavage of a chemical bond, resulting in the formation of two radical species, is a fundamental process in chemistry. The energy required for this process, the BDE, dictates the lability of the bond and the propensity of a molecule to undergo radical-initiated reactions. A lower BDE indicates a weaker bond, more susceptible to cleavage. In drug development, understanding the BDE of various bonds within a candidate molecule can help predict its metabolic fate, as many enzymatic processes involve radical intermediates. Furthermore, in materials science, the BDE of monomers can influence polymerization processes and the thermal stability of the resulting polymers.
For this compound, the relative strengths of the C-Br and C-I bonds are of particular interest. It is well-established that the bond enthalpy of carbon-halogen bonds decreases down the group in the periodic table (C-F > C-Cl > C-Br > C-I).[2] This trend suggests that the C-I bond in our target molecule will be significantly weaker and therefore more reactive than the C-Br bond. Quantifying this difference through accurate BDE calculations is crucial for designing selective chemical transformations that target one bond over the other.
A Comparative Analysis of DFT Methodologies for BDE Calculations
The accuracy of DFT-calculated BDEs is highly dependent on the choice of the exchange-correlation functional and the basis set. Different functionals and basis sets have been benchmarked for their performance in predicting thermochemical properties like BDEs.
| Computational Method | Basis Set | Key Strengths and Considerations |
| Hybrid Functionals | ||
| B3LYP | 6-311G(d,p), 6-311++G(3df,2p) | A widely used and well-benchmarked functional that often provides reasonably accurate BDEs for organic molecules.[3] The inclusion of diffuse functions (++) and multiple polarization functions (3df, 2p) generally improves accuracy. |
| M06-2X | def2-TZVP | A high-nonlocality functional that has shown excellent performance for thermochemistry and non-covalent interactions. It is often recommended for BDE calculations. |
| ωB97X-D | 6-311++G(d,p) | A long-range corrected functional that includes empirical dispersion corrections, making it suitable for systems where non-covalent interactions are also important. |
| B3P86 | 6-311++G(2df,p) | This functional has been found to be reliable for calculating BDEs in halogenated molecules, showing good accuracy with moderately large basis sets. |
| Double-Hybrid Functionals | ||
| B2PLYP-D3 | cc-pVTZ | These functionals incorporate a portion of MP2 correlation energy, often leading to higher accuracy for thermochemical calculations, albeit at a higher computational cost. |
Causality Behind Method Selection:
The choice of a DFT functional and basis set represents a trade-off between computational cost and accuracy. For smaller molecules like this compound, employing larger basis sets such as aug-cc-pVTZ can provide a higher level of accuracy. Hybrid functionals like B3LYP offer a good balance for many applications. However, for systems where electron correlation effects are more pronounced, or for achieving benchmark-quality results, more sophisticated methods like double-hybrid functionals or even composite methods like G3B3 or G4 may be warranted.[4] The G3B3 method, for instance, utilizes B3LYP optimized geometries for a series of higher-level ab initio calculations to achieve high accuracy.[4]
It's also important to consider the nature of the species involved. For radical species, which are the products of homolytic bond cleavage, it is crucial to use an unrestricted formalism (e.g., UB3LYP) to properly describe the unpaired electron.
Predicted Bond Dissociation Energies and Trends
| Bond | Average Experimental BDE (kJ/mol) | Predicted Trend for this compound |
| C-Br | ~276 | Weaker than a typical aliphatic C-Br bond due to the electron-withdrawing trifluoromethyl group. |
| C-I | ~240 | Significantly weaker than the C-Br bond and also weakened by the inductive effect of the CF3 group. |
The presence of the highly electronegative trifluoromethyl (-CF3) group is expected to have a significant impact on the C-Br and C-I bond strengths. The strong inductive electron-withdrawing effect of the -CF3 group will polarize the C-Br and C-I bonds, potentially leading to a decrease in their homolytic bond dissociation energies compared to their non-fluorinated analogs. The primary factor, however, remains the inherent weakness of the C-I bond compared to the C-Br bond due to the larger size and greater polarizability of the iodine atom, resulting in poorer orbital overlap with carbon.
Experimental Protocol: A Step-by-Step DFT Workflow for BDE Calculation
To provide a practical framework, the following is a detailed, step-by-step methodology for calculating the C-Br and C-I bond dissociation energies of this compound using DFT.
1. Molecular Structure Optimization:
-
Objective: To obtain the lowest energy geometries of the parent molecule (this compound) and the resulting radicals (2-bromo-1,1,1-trifluoropropyl radical, 2-iodo-1,1,1-trifluoropropyl radical, bromine radical, and iodine radical).
-
Procedure:
-
Construct the 3D structure of this compound.
-
Perform a geometry optimization using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). For the radical species, use the unrestricted formalism (UB3LYP).
-
Verify that the optimized structures correspond to true energy minima by performing a frequency calculation. The absence of imaginary frequencies confirms a stable geometry.
-
2. Electronic Energy Calculation:
-
Objective: To calculate the electronic energies of the optimized structures.
-
Procedure:
-
Using the optimized geometries, perform a single-point energy calculation at a higher level of theory if desired (e.g., a larger basis set like cc-pVTZ or a different functional). This can often improve the accuracy of the final BDE.
-
3. Zero-Point Vibrational Energy (ZPVE) Correction:
-
Objective: To account for the vibrational energy of the molecules at 0 K.
-
Procedure:
-
The ZPVE is obtained from the frequency calculation performed in step 1. It is important to apply a scaling factor to the ZPVE to correct for the harmonic approximation. The scaling factor is dependent on the chosen functional and basis set.
-
4. Bond Dissociation Energy Calculation:
-
Objective: To calculate the BDE for the C-Br and C-I bonds.
-
Procedure:
-
The BDE at 0 K is calculated using the following formula: BDE (A-B) = [E(A•) + E(B•)] - E(A-B) where E(A•) and E(B•) are the ZPVE-corrected electronic energies of the radical fragments, and E(A-B) is the ZPVE-corrected electronic energy of the parent molecule.
-
To obtain the bond dissociation enthalpy at 298 K, thermal corrections to the enthalpy are also required, which are obtained from the frequency calculation.
-
Visualization of the DFT Workflow
Sources
A Senior Application Scientist's Guide to Unambiguous Structure Validation: The Case for X-ray Crystallography
Abstract
In the fast-paced fields of drug discovery and materials science, the precise characterization of novel molecular entities is paramount. The trifluoromethyl-substituted building block, 2-Bromo-2-iodo-1,1,1-trifluoropropane, offers a gateway to a diverse range of fluorinated compounds, which are known to exhibit unique and desirable physicochemical properties.[1] However, the reactivity of this halogenated propane derivative can lead to structurally similar, yet distinct, products. Misidentification of a lead compound's structure can result in significant loss of time and resources. This guide provides an in-depth comparison of analytical techniques for the structural validation of products derived from this compound, establishing single-crystal X-ray crystallography as the definitive method for unambiguous structure determination. We will delve into the causality behind experimental choices, provide field-proven protocols, and present a logical framework for selecting the most appropriate validation technique.
The Challenge: Structural Ambiguity in Halogenated Propane Derivatives
This compound is a versatile synthetic intermediate.[2] Its two distinct halogen atoms, bromine and iodine, possess different leaving group abilities, which can be exploited in various substitution and coupling reactions. For instance, in nucleophilic substitution reactions, the weaker carbon-iodine bond is typically cleaved more readily than the carbon-bromine bond, leading to selective substitution of the iodine atom. However, under certain reaction conditions, or with specific nucleophiles, a mixture of products or even the unexpected substitution of bromine can occur. This potential for forming constitutional isomers necessitates a robust and unequivocal method of structural identification.
While spectroscopic methods like Nuclear Magnetic Resonance (NMR) are powerful, they can sometimes fall short in definitively distinguishing between closely related isomers, especially in complex molecules where signal overlap or subtle differences in chemical shifts may obscure the true structure. It is in these instances of ambiguity that an absolute structure determination method becomes critical.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
Single-crystal X-ray crystallography stands as the most powerful technique for determining the three-dimensional structure of a molecule at the atomic level.[3][4] By analyzing the diffraction pattern of X-rays passing through an ordered, single crystal, we can generate a precise electron density map of the molecule. This map allows for the unambiguous determination of atom connectivity, bond lengths, bond angles, and stereochemistry, providing a definitive structural "snapshot."
The Path to a Definitive Structure: An Experimental Workflow
The journey from a newly synthesized compound to a validated crystal structure is a multi-step process that requires patience and precision. Each step is critical for the success of the final analysis.
Obtaining a high-quality single crystal is often the most challenging, yet crucial, step.[5] The goal is to encourage molecules to slowly self-assemble from a solution into a highly ordered, three-dimensional lattice. The following protocol outlines a common and effective method.
Detailed Protocol: Vapor Diffusion Crystallization
-
Purity is Paramount: Begin with the highest purity sample possible. Impurities can disrupt the crystal lattice, leading to poor-quality crystals or preventing crystallization altogether. Aim for >95% purity as a starting point.[6]
-
Solvent Selection:
-
Identify a "good" solvent in which your compound is readily soluble.
-
Identify a "poor" solvent (or "anti-solvent") in which your compound is poorly soluble, but which is miscible with the good solvent.
-
-
Preparation of the Crystallization Vial:
-
Dissolve a small amount of your compound (typically 2-10 mg) in a minimal amount of the good solvent (e.g., 0.5 mL) in a small, clean vial.
-
Place this small vial inside a larger vial or beaker.
-
Add a larger volume (e.g., 2-3 mL) of the poor solvent to the outer vial, ensuring the level is below the top of the inner vial.
-
Seal the outer vial.
-
-
The Waiting Game: The more volatile poor solvent will slowly diffuse into the good solvent in the inner vial. This gradual decrease in solubility will, ideally, induce slow crystallization. Place the setup in an undisturbed location, away from vibrations and temperature fluctuations, and be patient.[7] Crystal growth can take anywhere from a few days to several weeks.
Once a suitable crystal is obtained, the process of structure determination can begin.
-
Crystal Mounting and Screening: A suitable crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head and placed in the X-ray diffractometer. A preliminary screening is performed to assess the crystal's quality.
-
Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. A full dataset consists of thousands of diffraction spots, each with a specific intensity and position.
-
Structure Solution and Refinement: Specialized software is used to process the diffraction data and generate an initial electron density map. An initial model of the molecule is then fitted to this map. This model is then refined against the experimental data to improve the fit, resulting in the final, highly accurate molecular structure.
-
Validation and Deposition: The final structure is validated using metrics established by the International Union of Crystallography (IUCr).[8][9] The data is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).[10][11]
Visualizing the Crystallography Workflow
The following diagram illustrates the key stages in the single-crystal X-ray crystallography workflow.
Caption: Workflow for unambiguous structure validation via SCXRD.
A Comparative Analysis: Choosing the Right Tool for the Job
While SCXRD is the gold standard, other techniques are indispensable in the chemist's toolkit. The choice of method depends on the specific question being asked, the nature of the sample, and available resources.
| Feature | Single-Crystal X-ray Crystallography (SCXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Output | Absolute 3D molecular structure, connectivity, stereochemistry.[3] | Information on the chemical environment of nuclei (connectivity, neighboring atoms).[12] | Mass-to-charge ratio (molecular weight, fragmentation patterns). |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm).[4] | Soluble sample (mg scale). | Small amount of sample (µg to ng). |
| Definitive Nature | Unambiguous and definitive for structure.[13] | Often definitive, but can be ambiguous for complex isomers.[14] | Provides molecular formula, but not definitive connectivity for isomers. |
| Key Advantage | Provides an absolute, visual confirmation of the molecular structure. | Provides information about the molecule in solution, which may be more biologically relevant.[15] | High sensitivity and ability to determine molecular formula. |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain.[12] | Can be difficult to interpret for complex molecules with overlapping signals. | Cannot distinguish between isomers with the same molecular formula. |
A Logic-Driven Approach to Structure Validation
For new chemical entities derived from precursors like this compound, a hierarchical approach to analysis is often most efficient.
Caption: Decision workflow for selecting a structural validation method.
Conclusion
For researchers working with versatile and reactive building blocks like this compound, the potential for generating novel, high-value compounds is immense. However, this potential is intrinsically linked to the certainty of the structures being produced. While a suite of analytical tools should be employed for comprehensive characterization, this guide underscores the unparalleled power of single-crystal X-ray crystallography. It serves as the ultimate arbiter in cases of structural ambiguity, providing the definitive, trustworthy, and authoritative data required to confidently advance research and development programs. By investing the effort to obtain a crystal structure, researchers can mitigate the significant risks associated with structural misassignment, ensuring a solid foundation for subsequent studies and innovations.
References
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Lisznyansky, E., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. [Link][13]
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International Union of Crystallography. CIF 1.1 syntax specification. [Link][16]
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Brown, I. D. (1996). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Journal of research of the National Institute of Standards and Technology. [Link][11][17]
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Wider, G., & Wüthrich, K. (1999). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology. [Link][18]
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Metadata Standards Catalog. CIF (Crystallographic Information Framework). [Link][19]
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Wüthrich, K. (2003). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link][15]
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News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. [Link][12]
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University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link][5]
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Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
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International Union of Crystallography. Crystallographic Information Framework. [Link][20]
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Grokipedia. International Union of Crystallography. [Link][8]
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Eötvös Loránd University. Comparison of NMR and X-ray crystallography. [Link][14]
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Nanyang Technological University. Single-crystal growth of organic semiconductors. [Link][21]
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Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link][22]
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International Science Council. International Union of Crystallography (IUCr). [Link][9]
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MIT OpenCourseWare. 8.7 – Guide to Growing a Single Crystal. [Link][7]
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Wikipedia. International Union of Crystallography. [Link][23]
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University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. [Link][6]
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International Union of Crystallography. (2011). Publication standards for crystal structures. [Link][24]
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Read, R. J., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology. [Link][25]
-
ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link][26]
-
National Center for Biotechnology Information. This compound. PubChem. [Link][2]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). 3-Bromo-1,1,1-trifluoropropane: Unlocking Opportunities in Fluorochemical Synthesis. [Link]
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Melnykov, K. P., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][1]
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A Comparative Guide to Trifluoromethylation Reagents: Assessing the Potential of 2-Bromo-2-iodo-1,1,1-trifluoropropane
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern drug discovery and materials science. Its unique electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Consequently, the development of efficient and versatile trifluoromethylating reagents is of paramount importance. This guide provides a comparative analysis of established trifluoromethylating agents and assesses the potential of 2-Bromo-2-iodo-1,1,1-trifluoropropane as a novel reagent in this class, contextualizing its probable reactivity against well-documented alternatives.
The Landscape of Trifluoromethylation: A Mechanistic Overview
Trifluoromethylating agents are broadly classified based on the reactive intermediate they generate: electrophilic ("CF₃⁺"), nucleophilic ("CF₃⁻"), or radical ("CF₃•"). The choice of reagent is dictated by the substrate's electronic nature and the desired bond formation.
Benchmarking Trifluoromethylation Efficiency: Key Reactions
To objectively evaluate the efficacy of a trifluoromethylating reagent, standardized benchmark reactions are employed. These reactions typically involve substrates that are relevant to pharmaceutical and agrochemical synthesis.
Trifluoromethylation of β-Ketoesters
The α-trifluoromethylation of β-ketoesters is a classic benchmark reaction, providing access to valuable building blocks. This transformation is often used to gauge the performance of electrophilic trifluoromethylating agents.
Trifluoromethylation of Alkenes and Arenes
The direct trifluoromethylation of alkenes and arenes is a highly sought-after transformation. For alkenes, both radical and electrophilic pathways can be explored. For arenes, which are generally less reactive, radical-mediated pathways are often more effective, particularly for unactivated systems.[1]
Comparative Analysis of Leading Trifluoromethylating Reagents
A survey of the literature reveals a host of well-established trifluoromethylating agents, each with its own set of advantages and limitations.
Electrophilic Trifluoromethylating Reagents
These reagents are ideal for the trifluoromethylation of nucleophiles such as enolates, carbanions, and electron-rich aromatic systems.
-
Togni's Reagents (Hypervalent Iodine Compounds): These are among the most widely used electrophilic trifluoromethylating agents due to their bench-stability and broad substrate scope.[2] They are particularly effective for the trifluoromethylation of β-ketoesters and various heteroatom nucleophiles.
-
Umemoto's Reagents (Sulfonium Salts): These reagents exhibit high reactivity and are effective for a broad range of nucleophiles.[3] However, they can sometimes require harsher reaction conditions compared to Togni's reagents.
Nucleophilic Trifluoromethylating Reagents
These reagents are suited for reactions with electrophilic substrates like aldehydes, ketones, and imines.
-
Ruppert-Prakash Reagent (TMSCF₃): This is the most prominent nucleophilic trifluoromethylating agent, valued for its high efficiency in the trifluoromethylation of carbonyl compounds.
Radical Trifluoromethylating Reagents
Generating a trifluoromethyl radical, these reagents are versatile for addition reactions to alkenes and for the functionalization of arenes.
-
Sodium Trifluoromethanesulfinate (Langlois' Reagent, CF₃SO₂Na): This reagent is a convenient and effective source of trifluoromethyl radicals, particularly for the hydrotrifluoromethylation of alkenes.[4]
-
Trifluoroiodomethane (CF₃I): A classic radical trifluoromethylating agent, often used in photochemical reactions.[5]
Assessing the Potential of this compound
Structural Features and Predicted Reactivity
This compound possesses two potential leaving groups for radical generation: a bromine atom and an iodine atom. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, suggesting that homolytic cleavage of the C-I bond to generate a trifluoromethyl radical is the most probable reaction pathway under thermal or photochemical conditions.
Caption: Postulated radical generation from this compound.
Based on this analysis, this compound is most likely to function as a radical trifluoromethylating agent . Its efficiency would be benchmarked against established radical precursors like trifluoroiodomethane (CF₃I) and sodium trifluoromethanesulfinate.
Potential Advantages and Disadvantages
Potential Advantages:
-
Ease of Radical Generation: The presence of the weak C-I bond could allow for radical formation under relatively mild conditions (e.g., low-temperature photolysis or with a mild radical initiator).
-
Cost-Effectiveness: Depending on its synthesis, it could offer a more economical alternative to some of the more complex electrophilic reagents.
Potential Disadvantages:
-
Selectivity: The presence of a bromine atom could lead to competing side reactions or the formation of brominated byproducts.
-
Stability: Halogenated alkanes can be sensitive to light and heat, potentially impacting shelf-life and requiring careful handling.
Experimental Protocols for Benchmarking
To rigorously assess the efficiency of this compound, the following experimental protocols for benchmark reactions are recommended. These protocols are based on established methods for other radical trifluoromethylating agents and would need to be optimized for the specific reagent.
Protocol 1: Radical Trifluoromethylation of Styrene
This experiment would evaluate the ability of this compound to participate in radical addition to an alkene.
Methodology:
-
To a solution of styrene (1.0 mmol) in a suitable solvent (e.g., acetonitrile or DMF) in a photochemically transparent vessel, add this compound (1.2 mmol).
-
If required, add a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-5 mol%).
-
De-gas the solution with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs or a compact fluorescent lamp) at room temperature.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, quench the reaction, extract the product, and purify by column chromatography.
-
Analyze the product yield and regioselectivity.
Protocol 2: Radical Trifluoromethylation of an Electron-Rich Arene
This protocol would assess the reagent's efficacy in aromatic C-H trifluoromethylation.
Methodology:
-
In a glovebox, combine an electron-rich arene (e.g., 1,3,5-trimethoxybenzene, 0.5 mmol), this compound (1.0 mmol), and a photocatalyst (e.g., an iridium complex, 1-2 mol%) in a sealed vial.
-
Add a suitable solvent (e.g., acetonitrile) and a base (e.g., an organic base like DBU).
-
Seal the vial and remove it from the glovebox.
-
Irradiate the mixture with visible light while stirring vigorously at room temperature.
-
After 24 hours, analyze a sample by GC-MS to determine conversion.
-
If the reaction has proceeded, work up the mixture and purify the product by chromatography.
Data Summary and Comparison
The following tables present representative data for established trifluoromethylating agents in benchmark reactions. The performance of this compound would be evaluated against these benchmarks upon successful experimentation.
Table 1: Trifluoromethylation of β-Keto Esters (Representative Data)
| Reagent | Substrate | Yield (%) | Reference |
| Togni's Reagent I | 2-Methyl-1-indanone-2-carboxylate | 94 | [2] |
| Umemoto's Reagent | Ethyl 2-oxocyclohexanecarboxylate | 85 | [3] |
Table 2: Trifluoromethylation of Styrene Derivatives (Representative Data)
| Reagent | Substrate | Product Type | Yield (%) | Reference |
| Langlois' Reagent | Styrene | Hydrotrifluoromethylation | 80 | [4] |
| CF₃I / Et₃B | Styrene | Radical Addition | 75 | [5] |
Caption: Classification and substrate scope of common trifluoromethylating reagents.
Conclusion and Future Outlook
While this compound remains an under-explored reagent for trifluoromethylation, its chemical structure strongly suggests its potential as a precursor for the trifluoromethyl radical. Its efficacy in benchmark reactions, particularly in the trifluoromethylation of alkenes and arenes, warrants experimental investigation. Should it prove to be an efficient and selective reagent, it could represent a valuable addition to the synthetic chemist's toolkit, potentially offering advantages in terms of cost and reaction conditions. Further research is necessary to fully elucidate its reactivity profile and establish its place within the broader landscape of trifluoromethylating agents.
References
-
Wikipedia. Trifluoromethylation. Available at: [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. Available at: [Link]
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Postigo, A. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry–A European Journal, 20(50), 16496-16527. Available at: [Link]
- Kobayashi, Y., & Umemoto, T. (1984). Trifluoroiodomethane. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
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ResearchGate. Common trifluoromethylation reagents grouped according to their.... Available at: [Link]
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Zhang, M., Lin, J. H., & Xiao, J. C. (2021). A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes. Organic Letters, 23(15), 6079–6083. Available at: [Link]
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Koike, T., & Akita, M. (2014). Hydrotrifluoromethylation of Styrene and Phenylacetylene Derivatives under Visible-Light Photoredox Conditions. Molecules, 19(10), 16474-16486. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Bromo-2-iodo-1,1,1-trifluoropropane
For the diligent researcher, scientist, or drug development professional, the proper handling and disposal of laboratory chemicals is not merely a matter of regulatory compliance, but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-2-iodo-1,1,1-trifluoropropane, a halogenated organic compound. The procedures outlined herein are synthesized from established safety protocols for halogenated hydrocarbons and are designed to ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: A Prerequisite for Safe Disposal
Core Principles of Halogenated Waste Management
The fundamental principle governing the disposal of halogenated compounds like this compound is segregation . These compounds must not be mixed with non-halogenated organic waste. The rationale for this segregation is rooted in the different disposal technologies required. Halogenated waste, upon incineration, can form acidic gases (like HCl, HBr, and HF) that require specialized scrubbers in the incineration facility to prevent their release into the atmosphere.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes to protect from splashes. A face shield offers an additional layer of protection for the entire face. |
| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | For incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or decanting, heavy-duty neoprene or butyl rubber gloves offer superior chemical resistance. Gloves should be changed immediately if contamination is suspected.[3] |
| Body | Chemical-Resistant Laboratory Coat | A lab coat, fully buttoned with long sleeves, is mandatory to protect the skin from accidental spills. |
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of this compound from the laboratory setting.
Step 1: Waste Identification and Classification
-
Identify the Waste: Clearly label the waste container as "Hazardous Waste" and "Halogenated Organic Waste."
-
Chemical Identification: The label must include the full chemical name: "this compound" and its CAS number if available.
-
EPA Hazardous Waste Code: Based on its classification as a halogenated organic compound, this waste would likely fall under the EPA hazardous waste codes for spent halogenated solvents, such as F001 or F002 , if it were used as a solvent.[4][5] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for the precise waste code designation.
Step 2: Waste Collection and Storage
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically resistant container for the collection of this compound waste. The container should be in good condition with a secure, tight-fitting lid.
-
Segregation: As emphasized earlier, do not mix this halogenated waste with non-halogenated organic waste streams.
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from heat sources, and in a location that minimizes the risk of spills.
-
Container Integrity: Keep the waste container closed at all times, except when adding waste.
Step 3: Arranging for Disposal
-
Contact EHS: Once the waste container is nearing its capacity (typically around 80% full), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations. This documentation is critical for tracking the waste from "cradle to grave."
Step 4: Final Disposal Method
The recommended and most environmentally sound disposal method for halogenated organic compounds is incineration in a licensed hazardous waste incinerator .[6] These specialized facilities are equipped with:
-
Afterburners: To ensure complete combustion of the organic material.
-
Flue Gas Scrubbers: To neutralize and remove the acidic gases (e.g., HBr, HI, HF) that are formed during the combustion of halogenated compounds.[6]
Emergency Procedures: Spill Management
In the event of a spill of this compound, immediate and appropriate action is critical to mitigate hazards.
Small Spills (manageable by laboratory personnel)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate and Ventilate: If the substance is volatile, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.[7]
-
Don PPE: Wear the appropriate PPE as detailed in the table above.
-
Containment: Confine the spill to the smallest possible area using absorbent materials such as vermiculite, sand, or commercial spill pillows.[8][9] Work from the outside of the spill inwards to prevent spreading.
-
Absorption: Apply the absorbent material to the spill.
-
Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Large Spills (requiring emergency response)
-
Evacuate: Immediately evacuate the laboratory and alert others by activating the fire alarm if necessary.
-
Isolate: Close the laboratory doors to contain the spill.
-
Call for Help: Contact your institution's emergency response team and provide them with the chemical name and any other relevant information.
-
Do Not Re-enter: Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Workflow Diagrams
To visually summarize the key decision-making processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: A flowchart illustrating the step-by-step process for the proper disposal of this compound.
Caption: A decision tree for responding to spills of this compound.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53412765, this compound. Retrieved from [Link]
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
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Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
-
Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
- Synquest Labs. (n.d.). 2,2,3-Tribromo-1,1,1-trifluoropropane Safety Data Sheet.
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Personal protective equipment for handling 2-Bromo-2-iodo-1,1,1-trifluoropropane
A Comprehensive Guide to the Safe Handling of 2-Bromo-2-iodo-1,1,1-trifluoropropane
Understanding the Hazard: A Profile of this compound
Given the presence of bromine, iodine, and fluorine on a short alkyl chain, it is prudent to assume that this compound poses several health hazards. Based on data from similar halogenated compounds, researchers should anticipate that this chemical may cause skin, eye, and respiratory irritation.[1][2][3]
Assumed Hazard Profile:
| Hazard Classification | Potential Effects |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] |
| Specific target organ toxicity | May cause respiratory irritation.[1][2][3] |
It is imperative to handle this compound with the utmost care, employing engineering controls and personal protective equipment to minimize exposure.
The First Line of Defense: Personal Protective Equipment (PPE)
The selection and proper use of PPE is non-negotiable when handling potentially hazardous chemicals. The following is a step-by-step guide to establishing a protective barrier between you and this compound.
PPE Selection Protocol
-
Hand Protection : Chemical-resistant gloves are essential to prevent skin contact. Given the halogenated nature of the compound, nitrile or neoprene gloves are recommended.[4] Always inspect gloves for any signs of degradation or perforation before use. For extended operations, consider double-gloving.
-
Eye and Face Protection : Chemical splash goggles are mandatory to protect against splashes.[1][3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1]
-
Body Protection : A flame-retardant lab coat is required to protect against incidental contact.[5] For operations with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[6]
-
Respiratory Protection : All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or in situations where aerosol generation is possible, a respirator with an appropriate organic vapor cartridge may be necessary.[7]
Visualizing PPE Selection
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond personal protection to include the operational procedures for using and disposing of the chemical and its waste.
Handling Protocol
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[1]
-
Engineering Controls : All work with this compound must be performed in a well-ventilated laboratory, inside a certified chemical fume hood.[1]
-
Dispensing : When transferring the chemical, use a funnel to minimize the risk of spills. Avoid generating dust or aerosols.
-
Storage : Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
Disposal Plan
-
Waste Segregation : All waste contaminated with this compound, including gloves, disposable lab coats, and contaminated labware, must be collected in a designated, labeled hazardous waste container.
-
Container Management : The hazardous waste container must be kept closed when not in use and stored in a secondary containment bin.
-
Final Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office. Do not pour this chemical down the drain.[8]
Visualizing the Disposal Workflow
Caption: Disposal workflow for this compound waste.
Emergency Preparedness: Responding to Exposures
In the event of an accidental exposure, immediate and appropriate action is crucial.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[9] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Conclusion: Fostering a Culture of Safety
While this compound presents potential hazards, a thorough understanding of these risks and the diligent application of the safety protocols outlined in this guide will enable researchers to handle this compound with confidence and security. By prioritizing safety, we not only protect ourselves but also foster a research environment where scientific advancement can flourish responsibly.
References
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ChemTalk. Lab Safety Equipment & PPE. [Link]
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Storemasta Blog. Examples of PPE for Various Dangerous Goods Classes. [Link]
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SafetyCulture Marketplace US. Essential PPE for Protection Against Liquid Chemicals. [Link]
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Loba Chemie. 2-BROMOPROPANE FOR SYNTHESIS MSDS. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
